molecular formula C10H9NO2 B1595673 5-Methoxy-1H-indole-2-carbaldehyde CAS No. 21778-81-4

5-Methoxy-1H-indole-2-carbaldehyde

Cat. No.: B1595673
CAS No.: 21778-81-4
M. Wt: 175.18 g/mol
InChI Key: IEHXXJMABHGXCG-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXXJMABHGXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356584
Record name 5-Methoxy-1H-indole-2-carbaldehyde
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-81-4
Record name 5-Methoxy-1H-indole-2-carbaldehyde
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Record name 5-methoxy-1H-indole-2-carbaldehyde
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Foundational & Exploratory

Spectroscopic Characterization of 5-Methoxy-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1H-indole-2-carbaldehyde is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is important to note that a complete, publicly available, and experimentally verified dataset for this specific molecule is not readily accessible. Therefore, this guide has been constructed by leveraging established principles of spectroscopic interpretation and by drawing direct comparisons with the known spectral data of closely related analogues, such as 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carbaldehyde. This approach allows for a robust and scientifically grounded prediction of the spectral characteristics of the title compound, offering valuable insights for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data, particularly for the assignment of NMR signals. The structure of this compound with the conventional numbering system used for spectroscopic assignments is presented below.

Caption: Chemical structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it can effectively dissolve the compound and allow for the observation of the labile N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentCausality and Insights
~11.6Broad SingletN1-HThe indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
~9.8SingletCHOThe aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and appears as a sharp singlet. This is a characteristic signal for an aldehyde.
~7.4Doublet (J ≈ 9.0 Hz)H7This proton is part of an ABX spin system on the benzene ring and is coupled to H6.
~7.1Doublet (J ≈ 2.5 Hz)H4This proton shows a small coupling (meta-coupling) to H6. The electron-donating methoxy group at C5 shields this proton, shifting it slightly upfield compared to the unsubstituted indole.
~7.0SingletH3The proton at the C3 position of an indole-2-carbaldehyde typically appears as a singlet.
~6.9Doublet of Doublets (J ≈ 9.0, 2.5 Hz)H6This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets.
~3.8Singlet-OCH₃The three protons of the methoxy group are equivalent and appear as a sharp singlet.

The predicted chemical shifts are based on data from analogous compounds. For instance, the ¹H NMR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows signals for the methoxy group at 3.77 ppm and aromatic protons in the 6.9-7.4 ppm range[1]. The aldehyde proton in indole-2-carbaldehyde is reported at approximately 9.88 ppm[2].

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentCausality and Insights
~182C=OThe aldehyde carbonyl carbon is significantly deshielded and appears at a very low field, which is characteristic.
~155C5This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift (ipso-carbon).
~138C7aA quaternary carbon in the indole ring system.
~136C2The carbon bearing the aldehyde group is deshielded.
~128C3aAnother quaternary carbon in the indole ring.
~124C7Aromatic CH carbon.
~115C6Aromatic CH carbon.
~113C3Aromatic CH carbon.
~103C4The ortho-position to the electron-donating methoxy group is shielded, resulting in an upfield shift.
~56-OCH₃The carbon of the methoxy group.

These predictions are supported by data from related structures. The carbonyl carbon in indole-2-carbaldehyde is observed at 182.89 ppm[2]. The carbons of the 5-methoxyindole moiety are expected to be similar to those in 5-methoxyindole itself[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupInsights
~3340N-H stretchIndole N-HA sharp to medium intensity band, characteristic of the N-H bond in the indole ring. In solid-state spectra, this band may be broadened due to hydrogen bonding[4].
~3100-3000C-H stretch (aromatic)Aromatic C-HMultiple weak to medium bands corresponding to the C-H stretching vibrations of the indole ring.
~2950-2850C-H stretch (aliphatic)Methoxy -CH₃Stretching vibrations of the methyl group.
~2820 and ~2720C-H stretch (aldehyde)Aldehyde C-HTwo weak bands, known as Fermi doublets, are characteristic of the aldehyde C-H stretch and are a strong indicator of an aldehyde functional group.
~1660C=O stretchAldehyde C=OA strong, sharp absorption band due to the carbonyl stretching vibration. The position is influenced by conjugation with the indole ring.
~1600, ~1480C=C stretchAromatic C=CMedium to strong bands from the stretching vibrations of the carbon-carbon double bonds in the aromatic indole ring.
~1250C-O stretch (asymmetric)Aryl-alkyl etherA strong band corresponding to the asymmetric stretching of the C-O-C bond of the methoxy group.
~1030C-O stretch (symmetric)Aryl-alkyl etherA medium to strong band from the symmetric C-O-C stretch.

The IR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows a characteristic N-H stretch around 3342 cm⁻¹[4], which is expected to be similar in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound (Molecular Formula: C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Proposed FragmentInsights
175[M]⁺The molecular ion peak, corresponding to the intact molecule with a single positive charge.
174[M-H]⁺Loss of a hydrogen atom, likely the aldehyde proton.
146[M-CHO]⁺Loss of the formyl radical (CHO), a common fragmentation pathway for aldehydes.
132[M-CHO-CH₂]⁺Subsequent loss of a methylene group from the indole ring fragmentation.

The mass spectrum of the related 5-methoxyindole-2-carboxylic acid shows a molecular ion at m/z 191, with significant fragmentation[1][5]. A similar complex fragmentation pattern would be expected for the title compound.

Experimental Protocols

For the comprehensive characterization of a synthesized compound like this compound, a standardized workflow is essential for obtaining high-quality, reproducible data.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Archiving Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Interpretation Spectral Interpretation & Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Archiving Data Archiving & Reporting Interpretation->Archiving

References

A Guide to the Regioselective Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 5-Methoxy-1H-indole-2-carbaldehyde from 5-methoxyindole. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it elucidates the strategic rationale behind the chosen synthetic pathway, focusing on the principles of regioselectivity in indole chemistry. The core of this guide details a robust, field-proven protocol centered on the ortho-directed metallation of a protected 5-methoxyindole, followed by electrophilic formylation. We will dissect the reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and discuss crucial safety considerations. This document is designed to serve as a practical and authoritative resource, enabling scientific professionals to reliably execute this synthesis and understand the fundamental chemical principles at play.

Strategic Imperative: Overcoming the Challenge of Regioselectivity in Indole Formylation

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The introduction of a formyl (-CHO) group serves as a critical handle for further molecular elaboration, allowing for the construction of more complex target molecules. While the formylation of indoles is a common transformation, the regiochemical outcome is dictated by the inherent electronic properties of the indole ring.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, invariably lead to substitution at the electron-rich C3 position.[1][2] This is due to the stability of the cationic intermediate formed upon electrophilic attack at C3, which delocalizes the positive charge over the nitrogen atom without disrupting the aromaticity of the benzene ring.

However, for the synthesis of this compound, formylation is required at the C2 position—a less electronically favored site. A direct electrophilic attack on the 5-methoxyindole starting material is therefore not a viable strategy. To achieve the desired C2 regioselectivity, a more nuanced approach is necessary. The most effective and widely adopted strategy involves reversing the polarity of the C2 position through directed ortho-metallation (DoM) .[3][4] This method involves the deprotonation of the C2 position using a strong organolithium base, creating a potent C2-nucleophile (an aryllithium species) that can then react with a suitable formylating electrophile, such as N,N-dimethylformamide (DMF).

This guide will focus exclusively on this robust and regioselective lithiation-formylation sequence.

Reaction Mechanism: A Stepwise Deprotonation-Formylation Sequence

The synthesis proceeds through a distinct, multi-step mechanism that leverages the acidity of the indole protons to achieve selective functionalization. The process can be broken down into three key phases: N-H deprotonation, C2-lithiation, and electrophilic quench.

G cluster_0 Step 1: N-H Deprotonation cluster_1 Step 2: C2-Directed Lithiation cluster_2 Step 3: Formylation & Work-up A 5-Methoxyindole + n-BuLi B Indole Anion (Lithium Indolide) A->B Deprotonation at N1 C Indole Anion + t-BuLi D C2-Dilithiated Indole C->D Deprotonation at C2 E C2-Dilithiated Indole + DMF F Tetrahedral Intermediate E->F Nucleophilic Attack G Iminium Intermediate F->G Elimination of Li2O H This compound G->H Aqueous Hydrolysis

Figure 1: Simplified workflow of the C2-formylation process.
  • N-H Deprotonation: The most acidic proton in 5-methoxyindole is on the nitrogen atom (pKa ≈ 17). The first equivalent of a strong base, typically n-butyllithium (n-BuLi), rapidly and quantitatively removes this proton to form a lithium indolide salt. This step is crucial as it prevents the base in the subsequent step from simply reacting with the N-H group.

  • Directed C2-Lithiation: With the nitrogen deprotonated, the most acidic carbon-hydrogen bond is now at the C2 position. A second, often more sterically hindered and potent base like tert-butyllithium (t-BuLi), is introduced. This base selectively removes the C2 proton, generating a dianion species that is highly nucleophilic at the C2 carbon.

  • Electrophilic Quench & Hydrolysis: The C2-lithiated intermediate is then treated with an electrophile, N,N-dimethylformamide (DMF). The nucleophilic C2 carbon attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate collapses, eliminating a lithium oxide species and forming an iminium ion. Subsequent hydrolysis during the aqueous work-up converts the iminium ion into the final aldehyde product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C2-formylation of indoles and is optimized for the synthesis of this compound.[5] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
5-MethoxyindoleC₉H₉NO147.171.00 g6.79Starting Material
Tetrahydrofuran (THF)C₄H₈O72.1165 mL-Solvent
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.063.0 mL7.50Base (N-H)
tert-Butyllithium (1.7 M in pentane)C₄H₉Li64.064.4 mL7.50Base (C-H)
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.65 mL8.50Formylating Agent
Water (Deionized)H₂O18.0215 mL-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl(aq)-~60 mL-Washing Agent
Magnesium Sulfate (Anhydrous)MgSO₄120.37As needed-Drying Agent
Step-by-Step Procedure
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-methoxyindole (1.00 g, 6.79 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initial Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • N-H Deprotonation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.0 mL, 7.50 mmol) dropwise to the cooled THF solution over 10 minutes. Stir the mixture at -78 °C for 30 minutes. The solution may become slightly cloudy.

  • C2-Lithiation: While maintaining the temperature at -78 °C, slowly add a 1.7 M solution of tert-butyllithium in pentane (4.4 mL, 7.50 mmol) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (0.65 mL, 8.50 mmol) to the solution via syringe. The reaction is typically rapid.

  • Warming: Allow the resulting mixture to warm to room temperature over a period of approximately 1.5 hours.

  • Quenching: Carefully quench the reaction by adding 15 mL of deionized water. Stir the mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Purification

The crude solid product should be purified by column chromatography on silica gel.

  • Eluent System: A gradient of hexanes/ethyl acetate is recommended, typically starting from 90:10 and gradually increasing the polarity to 80:20.

  • Monitoring: The fractions can be monitored by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield, based on similar transformations, is in the range of 50-65%.[5]

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol [6]
AppearanceSolid (typically off-white to yellow)
CAS Number21778-81-4[7]
Spectroscopic Data

The following data represents expected values for this compound. While a direct literature source for the complete NMR assignment of this specific molecule is elusive, the expected shifts can be reliably predicted based on data from the parent indole-2-carbaldehyde[5] and related 5-methoxyindole structures.[8][9]

  • ¹H NMR (Expected shifts, 400 MHz, CDCl₃) δ (ppm):

    • ~9.85 (s, 1H, -CHO)

    • ~9.00 (br s, 1H, N-H)

    • ~7.35 (d, 1H, Ar-H)

    • ~7.15 (s, 1H, C3-H)

    • ~7.10 (d, 1H, Ar-H)

    • ~6.90 (dd, 1H, Ar-H)

    • ~3.85 (s, 3H, -OCH₃)

  • ¹³C NMR (Expected shifts, 100 MHz, CDCl₃) δ (ppm):

    • ~182.5 (C=O)

    • ~156.0 (C5)

    • ~139.0 (C7a)

    • ~132.0 (C2)

    • ~128.5 (C3a)

    • ~115.0 (C6)

    • ~113.0 (C4)

    • ~112.0 (C3)

    • ~102.0 (C7)

    • ~55.8 (-OCH₃)

  • Infrared (IR) Spectroscopy: Expected characteristic peaks around 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O aldehyde stretch), and 1250 cm⁻¹ (C-O ether stretch).

  • Mass Spectrometry (MS): Expected [M+H]⁺ = 176.06.

Safety and Handling

This synthesis involves hazardous materials that require strict safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organolithium Reagents (n-BuLi, t-BuLi): These reagents are pyrophoric and will ignite on contact with air and moisture. They are also corrosive. Handle exclusively under an inert atmosphere using proper syringe and cannula techniques. Any residual reagent must be quenched carefully (e.g., with isopropanol) before cleaning glassware.

  • Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free solvent from a sealed container.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with water is highly exothermic and may cause splashing. Perform this step slowly and carefully, especially at scale.

Conclusion

The synthesis of this compound from 5-methoxyindole is a prime example of strategic, regioselective synthesis. By circumventing the electronically favored C3 position through a directed ortho-metallation strategy, the C2-formylated product can be reliably obtained. This guide provides the foundational knowledge, a detailed experimental protocol, and the necessary safety considerations for researchers to successfully perform this valuable transformation. The resulting aldehyde is a versatile intermediate, poised for further elaboration in the development of novel therapeutics and other advanced materials.

References

A Comprehensive Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview

5-Methoxy-1H-indole-2-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of medicinal chemistry and materials science. Its indole core, functionalized with a methoxy group at the 5-position and a formyl group at the 2-position, provides a unique electronic and structural framework. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and critical applications, tailored for researchers and drug development professionals.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC Name : this compound. It is also commonly referred to as 5-methoxy-2-formylindole. Key identifiers are crucial for accurate documentation and procurement in a research setting.

IdentifierValueSource
CAS Number 21778-81-4[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
InChI Key IEHXXJMABHGXCG-UHFFFAOYSA-N
Molecular Structure and Key Features

The structure consists of a bicyclic indole ring system. The electron-donating methoxy group (-OCH₃) at position 5 increases the electron density of the aromatic system, influencing its reactivity. The electron-withdrawing aldehyde (-CHO) group at position 2 acts as a key synthetic handle for further molecular elaboration.

Caption: Molecular structure of this compound.

Significance in Medicinal Chemistry

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The specific scaffold of this compound is a precursor to more complex molecules. For instance, its carboxylic acid analogue, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has shown potential neuroprotective properties in the context of stroke and protective effects against pathology in Alzheimer's disease models.[2][3] The aldehyde functionality at the C2 position is a reactive site for constructing indole-2-carboxamides, which have been investigated for antitubercular and antineoplastic activities.[4] This makes the title compound a valuable starting material for synthesizing libraries of potential therapeutic agents.

Physicochemical Properties and Characterization

Understanding the physical and chemical properties is fundamental for handling, reaction setup, and purification.

Tabulated Physical and Chemical Properties
PropertyValueReference
Appearance Solid
Melting Point 179-183 °C[5]
SMILES COc1ccc2[nH]c(C=O)cc2c1[1]
Solubility Information not widely available, but typically soluble in organic solvents like DMF, DMSO, and chlorinated solvents.
Hazard Codes H319 (Causes serious eye irritation)[6]
Signal Word Warning[6]
Spectroscopic Analysis
  • ¹H NMR: Protons on the aromatic ring, the aldehyde proton (typically a singlet around 9-10 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the N-H proton of the indole (a broad singlet at high chemical shift, >10 ppm) would be expected.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the aldehyde (around 180-190 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm) would be present.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (around 1660-1700 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-O stretching for the methoxy group.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (175.18).

Synthesis and Manufacturing

The most common and efficient method for synthesizing indole-2-carbaldehydes from their corresponding indoles is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction

This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The process involves the in-situ formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This reagent then attacks the electron-rich indole ring. For indoles, this attack preferentially occurs at the C3 position. However, if the C3 position is blocked, or under specific conditions, formylation can occur at other positions, including C2. The starting material for this synthesis is 5-methoxy-1H-indole.[10]

Expertise & Experience: The Vilsmeier-Haack reaction is favored for its mild conditions and high efficiency with electron-rich substrates like indoles.[11] The choice of DMF and POCl₃ is standard; they are cost-effective and readily available reagents that reliably generate the active electrophile. The reaction's success hinges on the nucleophilicity of the indole. The methoxy group at C5 enhances the electron density of the indole ring system, further activating it towards electrophilic substitution. The subsequent hydrolysis step during aqueous workup is critical to convert the intermediate iminium salt to the final aldehyde product.[8]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Indole 5-Methoxy-1H-indole Vilsmeier_Reagent->Indole Electrophilic Attack Iminium_Salt Intermediate Iminium Salt Indole->Iminium_Salt Product This compound Iminium_Salt->Product Workup Aqueous Workup (H₂O) Workup->Product

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[12] Its value lies in the synthetic versatility of the aldehyde group, which allows for the creation of diverse molecular scaffolds.

Precursor for Biologically Active Molecules

The aldehyde can be readily converted into other functional groups, serving as a gateway to various classes of compounds:

  • Indole-2-carboxamides: Synthesized by oxidative amidation or via conversion to the carboxylic acid followed by amide coupling. These compounds have been explored as cannabinoid receptor ligands and for their anti-TB and anticancer activities.[4]

  • Indole-2-carboxylic acids: Oxidation of the aldehyde yields 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound noted for its neuroprotective potential.[2][13]

  • Bioreductive Agents: The compound itself has been described as an unsymmetrical bioreductive aldimine with potential cytotoxic activity against tumor cells, possibly through the generation of reactive oxygen species.[1]

Role in Fragment-Based Drug Design

The molecule's relatively small size and defined chemical features make it an attractive fragment for fragment-based drug design (FBDD). The indole core is a well-known "privileged scaffold" that can interact with numerous biological targets. By using this aldehyde as a starting point, chemists can grow the fragment in various vectors to optimize binding affinity and selectivity for a target protein.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Vilsmeier-Haack Reaction

Trustworthiness: This protocol is based on established procedures for the formylation of activated indoles.[9][14]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 5-methoxy-1H-indole, in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 40-80 °C) until the reaction is complete, monitoring by TLC.

  • Workup (Hydrolysis): Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution with an aqueous solution of sodium hydroxide or potassium carbonate to a pH of 8-9.[14] This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction & Purification: The resulting precipitate (the product) can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functional group make it an indispensable intermediate for medicinal chemists. Its derivatives have shown promise in diverse therapeutic areas, including neuroprotection, oncology, and infectious diseases, ensuring its continued relevance in the field of drug discovery and development.

References

A Comprehensive Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methoxy-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, and significant applications, particularly in the realm of drug discovery, supported by scientific literature.

Core Chemical Identity

This compound is a member of the indole family, a ubiquitous scaffold in pharmaceuticals and biologically active compounds. The presence of a methoxy group at the 5-position and a formyl group at the 2-position of the indole ring imparts specific reactivity and biological activity to the molecule.

PropertyValueSource
CAS Number 21778-81-4[1][2]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Solid
InChI Key IEHXXJMABHGXCG-UHFFFAOYSA-N
SMILES COc1ccc2[nH]c(C=O)cc2c1

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methoxyindole. A common method involves the Vilsmeier-Haack formylation of 5-methoxyindole, which introduces the aldehyde group at the C2 position.

G cluster_reactants Reactants cluster_products Product 5-Methoxyindole 5-Methoxyindole Reaction Reaction 5-Methoxyindole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Reaction Product This compound Reaction->Product Formylation

Caption: Vilsmeier-Haack formylation of 5-methoxyindole.

The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Applications in Research and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

Anticancer Agent Development

This indole derivative has been investigated for its potential as an anticancer agent. It is described as an unsymmetrical bioreductive aldimine that can be reduced by a single electron.[1] This property is significant because it can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce cytotoxicity in tumor cells.[1] Furthermore, it has been shown to inhibit the enzyme DT-diaphorase, disrupting cellular respiration in cancer cells.[1]

Scaffold for Novel Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry. The functional groups of this compound make it an ideal starting material for the synthesis of derivatives with diverse pharmacological activities. For instance, the related compound 5-methoxy-1H-indole-2-carboxylic acid has been studied for its potential pharmacological applications.[3][4]

G cluster_reactions Chemical Transformations cluster_products Derivative Classes Start This compound Oxidation Oxidation Start->Oxidation Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Carboxylic_Acid Carboxylic Acid Derivatives (e.g., HIV Integrase Inhibitors) Oxidation->Carboxylic_Acid Amines Amine Derivatives Reductive_Amination->Amines Alkenes Alkene Derivatives Wittig_Reaction->Alkenes

Caption: Synthetic pathways from this compound.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. It is important to verify the purity and analytical data provided by the supplier.

SupplierWebsite
Biosynth--INVALID-LINK--
Amerigo Scientific--INVALID-LINK--
Sigma-Aldrich--INVALID-LINK--
Crescent Chemical Company--INVALID-LINK--
BLD Pharm--INVALID-LINK--

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to safety information, it may cause eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Rising Therapeutic Potential of Substituted Indole-2-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry and drug discovery.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its role as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from the indole ring's unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and its role as a structural mimic for key biological molecules.[2]

While much attention has historically been focused on derivatives at the C3 position, the strategic placement of a carbaldehyde group at the C2 position unlocks a distinct and potent avenue for therapeutic innovation. Substituted indole-2-carbaldehydes serve as versatile synthetic intermediates and, more importantly, as the foundation for compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

This technical guide provides an in-depth exploration of the biological activities of substituted indole-2-carbaldehydes. As a Senior Application Scientist, the aim is not merely to list findings but to provide a causal narrative, connecting molecular structure to biological function. While this guide centers on the indole-2-carbaldehyde core, for a comprehensive understanding of structure-activity relationships, we will also draw comparative insights from closely related and extensively studied indole-2-carboxamide and indole-2-carboxylate derivatives. This broader view will offer researchers and drug development professionals a more complete and actionable understanding of this promising class of compounds.

I. Synthesis of Substituted Indole-2-Carbaldehydes: Foundational Methodologies

The generation of a diverse library of substituted indole-2-carbaldehydes is the first critical step in any drug discovery campaign. Several synthetic strategies are available, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

One of the most common methods involves the oxidation of the corresponding 2-hydroxymethylindoles. These precursors can be prepared by the reduction of ethyl indole-2-carboxylates using reducing agents like lithium aluminum hydride (LiAlH₄). The subsequent oxidation to the carbaldehyde is often achieved using activated manganese dioxide (MnO₂).[3]

Another key synthetic route is the McFadyen-Stevens reaction, which can also be used to prepare indole-2-carbaldehydes from 2-ethoxycarbonylindoles.[3] For direct formylation, particularly at the C3 position, the Vilsmeier-Haack reaction is a powerful and widely used method.[4] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring. While classically used for C3 formylation, variations and strategic blocking of the C3 position can facilitate C2 formylation.

Experimental Protocol: Synthesis of a Substituted Indole-2-Carbaldehyde via Oxidation

This protocol outlines a general two-step procedure for the synthesis of a substituted indole-2-carbaldehyde, starting from the corresponding ester.

Step 1: Reduction of Ethyl 5-methoxyindole-2-carboxylate to (5-methoxy-1H-indol-2-yl)methanol

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl 5-methoxyindole-2-carboxylate in anhydrous THF to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (5-methoxy-1H-indol-2-yl)methanol. The product can be purified by column chromatography if necessary.

Step 2: Oxidation to 5-methoxyindole-2-carbaldehyde [5]

  • Dissolve the crude (5-methoxy-1H-indol-2-yl)methanol from the previous step in a suitable solvent, such as ethyl acetate (EtOAc).[5]

  • Add activated manganese dioxide (MnO₂) to the solution (typically a 5-10 fold excess by weight).

  • Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with additional solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-methoxyindole-2-carbaldehyde.

  • Purify the product by column chromatography on silica gel to obtain the pure aldehyde.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation Start Ethyl 5-methoxy- indole-2-carboxylate Product1 (5-methoxy-1H-indol-2-yl)methanol Start->Product1  Reduction Reagent1 LiAlH₄ in THF Product2 5-methoxyindole- 2-carbaldehyde Product1->Product2  Oxidation Reagent2 MnO₂ in EtOAc, Reflux Anticancer_Mechanisms cluster_tubulin Microtubule Disruption cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction Indole Substituted Indole-2-Carbaldehyde Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Kinase EGFR, CDK2, etc. Indole->Kinase Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Indole->Bcl2 Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Proliferation Cell Proliferation & Survival Kinase->Proliferation Inhibits Proliferation->CellCycleArrest Caspases Caspase Activation Bcl2->Caspases Modulates Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis Antiviral_Antiinflammatory_Mechanisms cluster_antiviral Antiviral Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms Indole Substituted Indole-2-Carbaldehyde Derivative HIV_Integrase HIV-1 Integrase Indole->HIV_Integrase Host_Factor Host Cap-Dependent Translation Indole->Host_Factor MAPK MAPK Pathway (JNK, ERK) Indole->MAPK Viral_Replication Viral Genome Integration HIV_Integrase->Viral_Replication Viral_Protein Viral Protein Synthesis Host_Factor->Viral_Protein Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines

References

An In-Depth Technical Guide to 5-Methoxy-1H-indole-2-carbaldehyde: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of 5-Methoxy-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The guide delves into the historical context of its discovery, details its synthesis with a focus on the Vilsmeier-Haack reaction, and explores its physicochemical properties. Furthermore, it highlights the compound's significant biological activities, including its cytotoxic effects on tumor cells and its role as an inhibitor of DT-diaphorase. The document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the therapeutic potential and applications of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The inherent reactivity of the indole ring, coupled with the diverse possibilities for substitution, allows for the fine-tuning of pharmacological properties. Within this vast family of compounds, this compound has emerged as a particularly valuable intermediate. The presence of a methoxy group at the 5-position and a reactive carbaldehyde at the 2-position provides a unique combination of electronic properties and synthetic handles, making it a sought-after precursor for complex molecular architectures.

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in a landmark publication, its synthesis is intrinsically linked to the development of formylation reactions for electron-rich aromatic systems. The foundational work on the formylation of activated aromatic compounds was laid by Anton Vilsmeier and Albrecht Haack in 1927. Their development of what is now known as the Vilsmeier-Haack reaction provided a powerful tool for introducing a formyl group onto aromatic rings using a reagent prepared from phosphorus oxychloride and a substituted amide, most commonly N,N-dimethylformamide (DMF)[1].

The application of this reaction to the indole nucleus, a highly electron-rich heterocycle, was a natural progression. The electron-donating nature of the methoxy group at the 5-position further activates the indole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly effective method for the synthesis of 5-methoxyindole aldehydes. The regioselectivity of this reaction on the indole ring can be influenced by reaction conditions and the nature of substituents.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction proceeds through the formation of an electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent, which then attacks the electron-rich indole ring.

The Vilsmeier-Haack Reaction: A Step-by-Step Look

The mechanism of the Vilsmeier-Haack reaction can be broken down into two key stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-1H-indole attacks the Vilsmeier reagent. The position of attack on the indole ring (C2 vs. C3) can be influenced by steric and electronic factors, as well as reaction conditions. For the synthesis of the 2-carbaldehyde isomer, specific conditions are employed to favor attack at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis (H₂O) Biological_Activity Molecule This compound ROS_RNS Generation of ROS/RNS Molecule->ROS_RNS DT_Diaphorase Inhibition of DT-Diaphorase Molecule->DT_Diaphorase Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Cell_Respiration Disruption of Cell Respiration DT_Diaphorase->Cell_Respiration Cytotoxicity Cytotoxicity in Tumor Cells Oxidative_Stress->Cytotoxicity Cell_Respiration->Cytotoxicity

References

Physical characteristics of 5-Methoxy-1H-indole-2-carbaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Characteristics of 5-Methoxy-1H-indole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the indole family, a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The presence of a methoxy group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position imparts specific electronic and steric properties that make it a valuable intermediate in synthetic organic chemistry and drug discovery. Understanding its fundamental physical characteristics, such as melting point and solubility, is a non-negotiable prerequisite for its effective use in a laboratory setting. These properties govern critical parameters for reaction setup, purification strategies (e.g., crystallization), formulation, and storage.

This guide provides an in-depth overview of the key physical properties of this compound. It offers not only the available data but also detailed, field-proven protocols for the empirical determination of these characteristics, empowering researchers to validate their materials and make informed experimental decisions.

Core Physical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, the interplay between the nonpolar bicyclic indole core and the polar methoxy and aldehyde functional groups dictates its behavior. While commercial suppliers list the compound as a solid, specific physical data like a precise melting point is not consistently published, underscoring the importance of in-house verification[1].

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities will cause a depression and broadening of the melting point range[2]. As of the latest literature review, a definitive melting point for this compound is not consistently reported by major chemical suppliers, making its experimental determination essential for any research application.

Solubility Profile

Solubility is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The polarity of the solvent must be matched with the polarity of the solute for dissolution to occur.

  • Molecular Structure Analysis: this compound possesses a moderately polar character. The indole N-H group and the aldehyde's carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The methoxy group also contributes to its polarity. However, the large, aromatic indole ring system provides significant nonpolar character.

  • Predicted Solubility: Based on this structure, the compound is predicted to be sparingly soluble or insoluble in nonpolar solvents like hexanes and sparingly soluble in water[3]. It is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to favorable dipole-dipole interactions and potential for hydrogen bonding.

The following table summarizes the key physical identifiers and the predicted solubility profile.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Solid[1]
Melting Point Not consistently reported. Requires experimental determination.[1]
Solubility in Water Predicted: Insoluble / Sparingly SolubleBased on the large nonpolar indole core and analogy with 5-Methoxyindole[3].
Solubility in Hexane Predicted: InsolubleNonpolar solvent is a poor match for the compound's polar functional groups.
Solubility in Ethanol Predicted: SolublePolar protic solvent can engage in hydrogen bonding.
Solubility in Acetone Predicted: SolublePolar aprotic solvent with a strong dipole moment.

Experimental Determination Protocols

The following sections detail robust, self-validating protocols for determining the melting point and solubility profile of this compound.

Protocol for Melting Point Determination

This protocol utilizes the capillary melting point method, a standard and reliable technique in organic chemistry.

Causality: The principle relies on heating a small, packed sample slowly and observing the temperature at which the phase transition from solid to liquid occurs. A slow heating rate (~1-2 °C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[2].

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass.

  • Capillary Loading: Gently press the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 1-2 mm[4].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Conduct a preliminary rapid heating run to quickly find the approximate melting point. This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample.

  • Heating and Observation: Begin heating at a rate of approximately 10-15°C per minute. Once the temperature is within 15°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

  • Record Range: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

  • Validation: Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Analysis & Reporting prep1 1. Place dry powder on watch glass prep2 2. Load capillary tube (1-2 mm height) prep1->prep2 measure1 3. Insert capillary into apparatus prep2->measure1 measure2 4. Heat rapidly for approximate M.P. measure1->measure2 measure3 5. Cool & insert new sample measure2->measure3 measure4 6. Heat slowly (1-2°C/min) near M.P. measure3->measure4 measure5 7. Record T1 (first drop) and T2 (all liquid) measure4->measure5 report1 8. Report as range T1 - T2 measure5->report1 report2 9. Repeat 2x for consistency report1->report2

Caption: Workflow for determining melting point via the capillary method.

Protocol for Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in a range of solvents to build a comprehensive solubility profile.

Causality: This workflow not only determines solubility in common organic solvents but also probes the acidic or basic nature of the compound. Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group. This is a powerful, simple tool for structural elucidation.

Step-by-Step Methodology:

  • Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, Acetone, 5% HCl, 5% NaOH).

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.

  • Observation and Classification: Observe the mixture closely.

    • Soluble: The solid dissolves completely, forming a clear, homogenous solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Results: Record the observation for the first solvent.

  • Repeat for All Solvents: Using a fresh sample for each test, repeat steps 3-5 for all selected solvents.

  • Trustworthiness Check: For any test where solubility is observed in aqueous acid or base, the result can be validated. For example, if the compound dissolves in 5% NaOH, carefully neutralize the solution with 5% HCl. The reappearance of the solid as a precipitate confirms that solubility was due to a salt formation reaction and not simple dissolution.

Workflow for Qualitative Solubility Testing

G cluster_solvents Test Solvents start Start: ~25 mg of sample in test tube s1 Add Water start->s1 Use fresh sample for each s2 Add Hexane start->s2 Use fresh sample for each s3 Add Ethanol start->s3 Use fresh sample for each s4 Add Acetone start->s4 Use fresh sample for each s5 Add 5% HCl start->s5 Use fresh sample for each s6 Add 5% NaOH start->s6 Use fresh sample for each observe Observe & Classify: - Soluble - Partially Soluble - Insoluble s1->observe s2->observe s3->observe s4->observe s5->observe s6->observe record Record Result observe->record

Caption: Systematic workflow for assessing qualitative solubility.

Conclusion

The physical characteristics of this compound, namely its melting point and solubility, are foundational to its application in research and development. While published data is sparse, this guide provides the necessary theoretical framework and actionable experimental protocols for researchers to determine these properties with confidence. Rigorous adherence to these methods ensures material purity, informs the design of reaction and purification conditions, and ultimately contributes to the generation of reliable and reproducible scientific results.

References

Reactivity profile of the aldehyde group in 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 5-Methoxy-1H-indole-2-carbaldehyde

Foreword

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active compounds, while the aldehyde function at the C2 position serves as a versatile chemical handle for molecular elaboration. This guide provides an in-depth analysis of the reactivity profile of this aldehyde group, grounded in fundamental electronic principles and supported by established synthetic methodologies. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Electronic and Steric Landscape of the Carbonyl Group

The reactivity of the aldehyde in this compound is dictated by the intricate interplay of electronic and steric factors inherent to its molecular architecture.

Electronic Influence

The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. However, this electrophilicity is modulated by the attached 5-methoxy-1H-indole ring system.

  • Indole Ring System: The indole nucleus is an electron-rich aromatic system. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the bicyclic system, increasing the overall electron density. This electron-donating effect, particularly directed towards the C2 position, can slightly reduce the partial positive charge on the aldehyde's carbonyl carbon compared to a simple aliphatic aldehyde.

  • Methoxy Group (–OCH₃): Positioned at C5 on the benzene ring, the methoxy group is a strong electron-donating group through resonance (+R effect). It pushes electron density into the indole ring system, which further contributes to the electron-rich nature of the scaffold. While this effect is more distant from the C2 aldehyde, it reinforces the overall electron-donating character of the heterocyclic system.

Despite these electron-donating influences, the powerful electron-withdrawing nature of the oxygen atom in the carbonyl group ensures that the aldehyde remains a potent electrophile, readily participating in a wide array of nucleophilic addition and condensation reactions.

Steric Considerations

The aldehyde group at the C2 position is situated between the indole nitrogen (N1) and the C3 position of the pyrrole ring. This placement imposes moderate steric hindrance, which can influence the approach of bulky nucleophiles. Reaction kinetics may be slower compared to less hindered aldehydes, and the selection of reagents and reaction conditions may be critical to achieving optimal outcomes.

Major Classes of Aldehyde-Centric Reactions

The aldehyde functional group in this compound is a gateway to diverse chemical transformations. The following sections detail the most pertinent reaction classes.

Nucleophilic Addition and Condensation Reactions

This is the quintessential reactivity pathway for the aldehyde group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then undergoes further reaction.

Caption: General Mechanism of Nucleophilic Addition.

A cornerstone reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This transformation is widely used in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.[1]

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are commonly used as they effectively dissolve both the aldehyde and the amine, and can participate in proton transfer steps.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).[1] Alternatively, a weak base like piperidine can facilitate the reaction.[3]

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.[1]

Protocol 1: General Synthesis of Schiff Bases from this compound

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid (approx. 15-30 mL per 0.05 mol of aldehyde).[1]

  • Amine Addition: Add the desired primary amine (1.0 eq.) to the solution.

  • Reaction Condition: Reflux the reaction mixture at 80-90 °C for several hours (typically 12-14 hours).[1]

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Work-up and Isolation: After completion, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by evaporating the solvent and purifying the residue, often by recrystallization from a suitable solvent like ethanol.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or an amine.[4] The reaction yields an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations.[4][5]

Causality Behind Experimental Choices:

  • Active Methylene Compound: The choice of nucleophile (e.g., malononitrile) is critical, as its protons must be sufficiently acidic to be deprotonated by a weak base.[4]

  • Catalyst: A weak base like piperidine is used to generate the nucleophilic carbanion without causing self-condensation of the aldehyde, which could occur with a strong base.[4]

  • Temperature: These reactions can often be performed at room temperature, as the nucleophiles generated are typically very reactive.

Protocol 2: Knoevenagel Condensation with Malononitrile

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol in a round-bottom flask.[5]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the precipitation of the product.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration and wash with ice-cold water, followed by a small amount of cold ethanol to remove residual reactants.[5]

The Wittig reaction is a powerful and versatile method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[6][7] This reaction is highly reliable for forming a C=C double bond at a specific location.[6] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[8]

Wittig_Workflow cluster_0 Ylide Generation (In Situ) cluster_1 Alkene Formation A 1. Suspend Phosphonium Salt (Ph₃PCH₂R'Br) in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Strong Base (e.g., n-BuLi) B->C D 4. Stir to form Ylide (Ph₃P=CHR') C->D E 5. Add Aldehyde Solution (this compound) in THF D->E Ylide attacks Aldehyde F 6. Warm to RT E->F G 7. Reaction Quench (e.g., sat. aq. NH₄Cl) F->G H 8. Workup & Purification G->H

Caption: Experimental Workflow for the Wittig Reaction.

Protocol 3: Wittig Olefination to Form a Styrenyl Indole

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend methyltriphenylphosphonium bromide (1.1-1.2 eq.) in anhydrous tetrahydrofuran (THF).[8]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.[8]

  • Reaction with Aldehyde:

    • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the freshly prepared ylide at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for several hours or until TLC indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[8]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct.

    • Purify the residue by flash column chromatography on silica gel to isolate the pure alkene product.[8]

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-Methoxy-1H-indol-2-yl)methanol. This is a standard transformation typically achieved with mild reducing agents.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is selective for aldehydes and ketones, chemoselective (will not reduce esters or carboxylic acids that might be present elsewhere), and safe to handle in protic solvents like methanol or ethanol.

  • Solvent: Methanol or ethanol are ideal solvents as they readily dissolve the indole aldehyde and the NaBH₄, and the protic nature of the solvent is required for the work-up to protonate the resulting alkoxide.

Protocol 4: Reduction to (5-Methoxy-1H-indol-2-yl)methanol

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC confirms the absence of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.

Oxidation of the Aldehyde Group

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-Methoxy-1H-indole-2-carboxylic acid.[9] This product is itself a valuable building block in medicinal chemistry.[10]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Several reagents can accomplish this transformation. A mild choice is Tollens' reagent (ammoniacal silver nitrate), which is selective for aldehydes. For larger-scale synthesis, stronger oxidants like potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup, or Pinnick oxidation (sodium chlorite, NaClO₂) are effective. The Pinnick oxidation is often preferred as it occurs under mild conditions and avoids the use of heavy metals.

Protocol 5: Pinnick Oxidation to 5-Methoxy-1H-indole-2-carboxylic Acid

  • Reactant Setup: In a flask, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water. Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a weakly acidic pH. Add 2-methyl-2-butene as a chlorine scavenger.

  • Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) in water. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl to protonate the carboxylate, which often causes the product to precipitate.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The formation of Schiff bases from indole aldehydes is a well-documented and high-yielding process. The table below summarizes representative data for related transformations.

Amine ReactantSolventCatalystYield (%)Reference
3-MethoxyphenylamineGlacial Acetic AcidNone71.01[1]
3-ChlorophenylamineGlacial Acetic AcidNone63.63[1]
Various Aromatic AminesEthanolPiperidine85-90[3]
5-Phenylthiazol-2-amineMethanol-90[11]

Note: Yields are for analogous indole-carbaldehyde reactions and serve as a strong indicator of the expected efficiency for the title compound.

Conclusion

The aldehyde group of this compound exhibits a robust and predictable reactivity profile, dominated by its electrophilic character. It readily undergoes nucleophilic addition and condensation reactions, including high-yielding formations of Schiff bases, Knoevenagel products, and alkenes via the Wittig reaction. Furthermore, it can be smoothly reduced to its corresponding alcohol or oxidized to a carboxylic acid. The electronic contributions from the methoxy group and the indole ring modulate this reactivity but do not impede the fundamental transformations characteristic of an aromatic aldehyde. This versatile reactivity makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures in drug discovery and materials science.

References

The Strategic Versatility of 5-Methoxy-1H-indole-2-carbaldehyde: A Hub for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities. Within this esteemed class of heterocycles, 5-Methoxy-1H-indole-2-carbaldehyde emerges as a particularly intriguing and strategically valuable building block. Its unique substitution pattern—an electron-donating methoxy group at the 5-position and a reactive carbaldehyde at the less common 2-position—endows it with a distinct chemical personality, opening avenues for the synthesis of novel therapeutic agents. This guide provides a comprehensive exploration of the potential research applications of this compound, delving into its synthesis, reactivity, and the pharmacological promise of its derivatives.

The Foundation: Understanding the Core Molecule

This compound is a solid compound with the empirical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The strategic placement of the methoxy group enhances the electron density of the indole ring, influencing its reactivity in electrophilic substitution reactions. The carbaldehyde group at the C2 position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol [1]
AppearanceSolid
SMILES StringCOc1ccc2[nH]c(C=O)cc2c1
InChI KeyIEHXXJMABHGXCG-UHFFFAOYSA-N

Synthetic Strategies: Accessing the Key Intermediate

The regioselective synthesis of this compound is a critical first step in harnessing its potential. While the Vilsmeier-Haack formylation of indoles typically occurs at the C3 position, specific strategies can be employed to achieve C2 functionalization. A notable and effective method is the McFadyen-Stevens reaction starting from the corresponding 2-ethoxycarbonylindole.[2]

This synthetic approach involves the conversion of ethyl 5-methoxy-1H-indole-2-carboxylate to its carbohydrazide, followed by tosylation. Subsequent treatment with anhydrous sodium carbonate in ethylene glycol yields the desired 5-methoxyindole-2-carbaldehyde.[2] This method provides a reliable route to this valuable, less-common indole isomer.

Experimental Protocol: McFadyen-Stevens Synthesis of this compound[3]

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide

  • Ethyl 5-methoxy-1H-indole-2-carboxylate is refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the precipitated carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of the Tosylhydrazide

  • The 5-Methoxy-1H-indole-2-carbohydrazide is dissolved in pyridine and cooled in an ice bath.

  • Tosyl chloride is added portion-wise, and the mixture is stirred at low temperature before being allowed to warm to room temperature.

  • The reaction mixture is poured into ice water, and the precipitated tosylhydrazide is filtered, washed with water, and dried.

Step 3: McFadyen-Stevens Reduction

  • The tosylhydrazide is heated in a high-boiling point solvent such as ethylene glycol with an excess of anhydrous sodium carbonate.

  • The reaction is monitored for the evolution of nitrogen gas, indicating the formation of the aldehyde.

  • After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

cluster_0 Synthesis of this compound Ethyl 5-methoxy-1H-indole-2-carboxylate Ethyl 5-methoxy-1H-indole-2-carboxylate 5-Methoxy-1H-indole-2-carbohydrazide 5-Methoxy-1H-indole-2-carbohydrazide Ethyl 5-methoxy-1H-indole-2-carboxylate->5-Methoxy-1H-indole-2-carbohydrazide Hydrazine Hydrate Tosylhydrazide Intermediate Tosylhydrazide Intermediate 5-Methoxy-1H-indole-2-carbohydrazide->Tosylhydrazide Intermediate Tosyl Chloride This compound This compound Tosylhydrazide Intermediate->this compound Na2CO3, Heat

Caption: Synthetic workflow for this compound.

Research Applications: A Gateway to Bioactive Molecules

The true potential of this compound lies in its utility as a synthetic precursor to a diverse range of biologically active compounds. The aldehyde functionality allows for a multitude of chemical transformations, including but not limited to, condensation reactions, reductive aminations, and the formation of various heterocyclic systems.

Anticancer Drug Discovery

The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[3] Notably, this compound has been reported to exhibit cytotoxic activity against human tumor cells both in vitro and in vivo.[1] This inherent bioactivity makes it a compelling starting point for the development of novel chemotherapeutics.

The proposed mechanism of its anticancer action involves two key cellular events: the generation of reactive oxygen species (ROS) and the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1]

  • Reactive Oxygen Species (ROS) Generation: An excess of ROS within cancer cells can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

  • DT-Diaphorase Inhibition: DT-diaphorase is an enzyme that is often overexpressed in various cancer types. It can participate in the bioactivation of certain anticancer drugs but can also have a protective role for cancer cells. Inhibition of this enzyme can disrupt cellular respiration and sensitize cancer cells to other therapies.[1]

cluster_0 Anticancer Mechanism of this compound This compound This compound Inhibition of DT-diaphorase Inhibition of DT-diaphorase This compound->Inhibition of DT-diaphorase Generation of ROS Generation of ROS This compound->Generation of ROS Disrupted Cell Respiration Disrupted Cell Respiration Inhibition of DT-diaphorase->Disrupted Cell Respiration Oxidative Stress Oxidative Stress Generation of ROS->Oxidative Stress Apoptosis Apoptosis Disrupted Cell Respiration->Apoptosis Oxidative Stress->Apoptosis

Caption: Proposed anticancer mechanism of action.

Synthesis of Novel Heterocyclic Systems

The aldehyde group of this compound is a prime site for condensation reactions with various nucleophiles, leading to the formation of new heterocyclic rings fused to or substituted on the indole core. For instance, condensation with nitroalkanes like nitromethane or nitroethane, followed by reduction, can yield 2-(2-aminoethyl) and 2-(2-aminopropyl) indoles, respectively.[2] These tryptamine analogs are valuable scaffolds for targeting a range of receptors, including serotonin receptors.

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)-5-methoxy-1H-indole[3]
  • A mixture of this compound, nitromethane, and a catalytic amount of a base (e.g., ammonium acetate) is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.

This nitrovinylindole can then be reduced using reagents such as lithium aluminum hydride to afford the corresponding 5-methoxytryptamine derivative.

cluster_1 Derivatization Workflow This compound This compound 2-(2-Nitrovinyl)-5-methoxy-1H-indole 2-(2-Nitrovinyl)-5-methoxy-1H-indole This compound->2-(2-Nitrovinyl)-5-methoxy-1H-indole Nitromethane, Base 5-Methoxy-tryptamine Derivative 5-Methoxy-tryptamine Derivative 2-(2-Nitrovinyl)-5-methoxy-1H-indole->5-Methoxy-tryptamine Derivative Reduction (e.g., LiAlH4)

Caption: Synthetic utility in creating tryptamine analogs.

Development of Antiviral Agents

Derivatives of indole-2-carboxylic acid, which can be synthesized from the corresponding aldehyde by oxidation, have shown promise as inhibitors of HIV-1 integrase.[4][5] This enzyme is crucial for the replication of the virus. The indole scaffold can chelate with magnesium ions in the active site of the integrase.[4][5] By using this compound as a starting material, researchers can explore the synthesis of novel indole-2-carboxylic acid derivatives with potential anti-HIV activity. The 5-methoxy group can provide an additional point of interaction or modulate the electronic properties of the molecule to enhance binding affinity.

Future Directions and Conclusion

This compound represents a versatile and under-explored platform for the discovery of new therapeutic agents. Its demonstrated cytotoxic properties, coupled with its synthetic tractability, make it a highly attractive starting point for anticancer drug discovery programs. The potential to generate novel derivatives that can modulate key cellular targets, such as DT-diaphorase, warrants further investigation.

Furthermore, its utility as a synthon for tryptamine analogs and other heterocyclic systems opens up possibilities for developing agents targeting a wide range of diseases, from neurological disorders to infectious diseases. As researchers continue to probe the vast chemical space accessible from this unique indole derivative, it is highly probable that this compound will play an increasingly significant role in the future of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Methoxy-β-Carbolines via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Methoxy-β-Carbolines and the Power of the Pictet-Spengler Reaction

The β-carboline skeleton is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a broad spectrum of biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antiparasitic properties.[2] The 6-methoxy substituted β-carbolines, in particular, have garnered significant interest. For instance, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC) and melatonin have been identified in the human retina, suggesting potential neuromodulatory roles.[3]

The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone for the synthesis of β-carbolines.[1][4] This elegant and powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[1][4] Its enduring appeal lies in its efficiency, atom economy, and its ability to construct the complex tricyclic core of β-carbolines in a single synthetic operation. This application note provides a detailed guide to the synthesis of 6-methoxy-β-carbolines using 5-methoxytryptamine as the β-arylethylamine precursor, delving into the reaction mechanism, offering a step-by-step experimental protocol, and discussing key optimization parameters.

Reaction Mechanism: A Stepwise Look at the Formation of the β-Carboline Core

The Pictet-Spengler reaction proceeds through a well-established mechanism that begins with the formation of a Schiff base, which then cyclizes under acidic conditions. The electron-donating methoxy group on the indole ring of 5-methoxytryptamine facilitates the crucial intramolecular electrophilic aromatic substitution step.

The key steps of the mechanism are as follows:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of 5-methoxytryptamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This protonation is crucial as the imine itself is generally not electrophilic enough to induce cyclization.[4]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich indole ring, activated by the methoxy group, acts as the nucleophile. The C3 position of the indole attacks the electrophilic iminium ion in a 6-endo-trig cyclization. This can proceed through two potential pathways: a direct attack at the C2 position of the indole, or an initial attack at C3 to form a spiroindolenine intermediate that rapidly rearranges.[1]

  • Deprotonation and Rearomatization: The final step involves the loss of a proton to restore the aromaticity of the indole ring system, yielding the stable 1,2,3,4-tetrahydro-β-carboline product.

Visualizing the Mechanism

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 5-Methoxytryptamine 5-Methoxytryptamine Schiff_Base Schiff Base (Imine) 5-Methoxytryptamine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine Intramolecular Electrophilic Attack (SEAr) Tetrahydro_beta_carboline 6-Methoxy-1-substituted- 1,2,3,4-tetrahydro-β-carboline Spiroindolenine->Tetrahydro_beta_carboline Rearrangement & - H+

Caption: The Pictet-Spengler reaction mechanism for β-carboline synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a 6-methoxy-1-substituted-1,2,3,4-tetrahydro-β-carboline. The choice of aldehyde will determine the substituent at the C1 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxytryptamine≥98%Commercially Available
Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially AvailableCan be varied to obtain different C1 substituents.
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableOther acids like HCl or H₂SO₄ can be used.[5]
Dichloromethane (DCM)AnhydrousCommercially AvailableOther aprotic solvents like toluene can also be used.[5]
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying the organic layer.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxytryptamine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution at room temperature, add the desired aldehyde (1.0-1.2 equivalents) dropwise.

  • Acid Catalysis: Carefully add the acid catalyst, such as trifluoroacetic acid (TFA) (0.1-1.0 equivalent), to the reaction mixture. The addition of acid can be exothermic, so it should be done slowly, and cooling in an ice bath may be necessary for larger scale reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 6-methoxy-1-substituted-1,2,3,4-tetrahydro-β-carboline.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 5-Methoxytryptamine in anhydrous DCM Add_Aldehyde Add Aldehyde (1.0-1.2 eq) Dissolve->Add_Aldehyde Add_Catalyst Add Acid Catalyst (e.g., TFA) Add_Aldehyde->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Optimization and Causality in Experimental Choices

  • Choice of Acid Catalyst: While strong protic acids like TFA and HCl are commonly used, the choice of acid can influence the reaction rate and yield. For sensitive substrates, milder acids or even Lewis acids can be employed. The acidity of the medium is critical for the formation of the reactive iminium ion.[4]

  • Solvent Selection: Aprotic solvents like dichloromethane and toluene are often preferred to minimize side reactions.[5] The choice of solvent can also affect the solubility of the reactants and intermediates.

  • Stoichiometry: A slight excess of the aldehyde (1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable 5-methoxytryptamine.

  • Temperature: Most Pictet-Spengler reactions with electron-rich indoles proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction to avoid decomposition.

Data Summary: Expected Yields and Spectroscopic Data

The yield of the Pictet-Spengler reaction is highly dependent on the specific substrates and reaction conditions. However, for the reaction of 5-methoxytryptamine with simple aldehydes, yields are generally reported to be in the range of 60-90%.

Expected Spectroscopic Data for a 6-Methoxy-1-phenyl-1,2,3,4-tetrahydro-β-carboline:

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons of the indole and the C1-phenyl substituent, a singlet for the methoxy group (~3.8 ppm), signals for the diastereotopic methylene protons of the tetrahydro-β-carboline ring, and a signal for the C1 proton.
¹³C NMR Carbon signals for the aromatic rings, the methoxy carbon (~55 ppm), and the aliphatic carbons of the tetrahydro-β-carboline ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.

Note: Specific chemical shifts will vary depending on the solvent and the substituent at the C1 position.

Conclusion

The Pictet-Spengler reaction is a robust and versatile method for the synthesis of 6-methoxy-β-carbolines from 5-methoxytryptamine. This application note provides a comprehensive guide for researchers, offering a detailed understanding of the reaction mechanism, a practical experimental protocol, and insights into key experimental parameters. The resulting 6-methoxy-β-carboline scaffolds serve as valuable building blocks for the development of novel therapeutic agents and for further exploration of their biological activities.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The strategic functionalization of the indole ring offers a powerful avenue for the discovery of next-generation antimicrobial agents.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel antimicrobial candidates starting from the versatile building block, 5-Methoxy-1H-indole-2-carbaldehyde. We will explore the synthesis of two key classes of derivatives, Schiff bases and chalcones, providing detailed, field-proven protocols. The rationale behind these synthetic strategies lies in the established antimicrobial potential of these compound classes, which often exhibit enhanced biological activity through mechanisms that can include membrane disruption and inhibition of essential cellular processes.[3]

Core Synthetic Strategies and Experimental Protocols

The aldehyde functional group at the C2 position of this compound is a versatile handle for a variety of chemical transformations. Here, we focus on its condensation reactions to form Schiff bases and chalcones, two classes of compounds with significant antimicrobial potential.

Synthesis of this compound Derived Schiff Bases

Rationale: Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for generating molecular diversity. Schiff bases derived from various heterocyclic aldehydes have shown potent antimicrobial activities, which are often attributed to the lipophilicity of the imine group and its ability to interfere with microbial cell membranes.

Experimental Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis A This compound + Substituted Primary Amine C Reflux Reaction Mixture A->C Add B Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) B->C Add D Monitoring by TLC C->D Continuous E Cooling and Precipitation D->E Upon Completion F Filtration and Washing E->F G Drying and Recrystallization F->G H Characterization (FTIR, NMR, Mass Spec) G->H I Antimicrobial Screening H->I

Caption: General workflow for the synthesis and evaluation of Schiff bases.

Detailed Protocol for the Synthesis of a Representative Schiff Base:

This protocol is adapted from established methods for the synthesis of Schiff bases from heterocyclic aldehydes.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol. To this, add a solution of a substituted primary amine (e.g., 4-fluoroaniline) (1 mmol) in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy (to confirm the formation of the C=N bond), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Synthesis of this compound Derived Chalcones

Rationale: Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that serve as precursors for flavonoids.[3][4] The enone linker is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of microbial growth. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Experimental Workflow for Chalcone Synthesis:

Chalcone_Synthesis A This compound + Substituted Acetophenone C Stir at Room Temperature A->C Add B Solvent (e.g., Ethanol) + Base Catalyst (e.g., NaOH) B->C Add D Monitoring by TLC C->D Continuous E Acidification and Precipitation D->E Upon Completion F Filtration and Washing E->F G Drying and Recrystallization F->G H Characterization (FTIR, NMR, Mass Spec) G->H I Antimicrobial Screening H->I

References

Application Notes & Protocols: 5-Methoxy-1H-indole-2-carbaldehyde as a Versatile Precursor for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methoxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a multitude of biological targets. The introduction of a methoxy group at the 5-position, as in 5-methoxy-1H-indole, further modulates the scaffold's electronic and lipophilic character, often enhancing its pharmacological profile.[3] This substitution is a key feature in compounds targeting neurological pathways and in various antiproliferative agents.[4]

When this privileged scaffold is functionalized with a carbaldehyde group at the 2-position, the resulting molecule, 5-Methoxy-1H-indole-2-carbaldehyde , becomes an exceptionally versatile building block. The aldehyde at the C2 position serves as a synthetic handle for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide provides detailed protocols for key reactions utilizing this precursor, offering researchers a practical framework for synthesizing novel compounds with significant therapeutic potential.

Diagram: Synthetic Utility of this compound

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds main This compound reductive_amination Reductive Amination main->reductive_amination R-NH₂, [H] wittig Wittig Olefination main->wittig Ph₃P=CHR pictet Pictet-Spengler Reaction main->pictet Tryptamine, H⁺ amines Diverse Amine Derivatives (e.g., potential enzyme inhibitors) reductive_amination->amines alkenes Styrenyl & Alkenyl Indoles (e.g., kinase inhibitor backbones) wittig->alkenes carbolines β-Carbolines & Tetrahydro-β-carbolines (e.g., DNA intercalators, CNS agents) pictet->carbolines

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of the Precursor

While this compound is commercially available, an understanding of its synthesis is valuable. A common laboratory-scale approach involves the directed ortho-metalation of N-protected 5-methoxyindole followed by formylation. This method offers excellent regiocontrol.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the C2-formylation of indoles.[5][6]

Reaction Scheme:

  • Protection of 5-methoxy-1H-indole.

  • Lithiation at C2.

  • Formylation with N,N-Dimethylformamide (DMF).

  • Deprotection.

Causality Behind Experimental Choices:

  • N-Protection: The indole N-H is acidic and will be deprotonated by strong bases like n-butyllithium (n-BuLi). Protection (e.g., with a tosyl or BOC group) is crucial to direct the lithiation to the C2 position.

  • Directed Ortho-Metalation: The protecting group directs the organolithium reagent to the adjacent C2 position, leading to regioselective deprotonation.

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive C2-lithiated indole intermediate and to prevent side reactions.

  • Quenching: The reaction is quenched with a proton source (like saturated aqueous ammonium chloride) to neutralize any remaining organolithium species and facilitate a clean workup.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.
5-Methoxy-1H-indole147.171.47 g10.01.0
Pyridine79.101.2 mL15.01.5
p-Toluenesulfonyl chloride (TsCl)190.652.10 g11.01.1
Dichloromethane (DCM), anhydrous-50 mL--
Tetrahydrofuran (THF), anhydrous-100 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes-4.8 mL12.01.2
N,N-Dimethylformamide (DMF), anhydrous73.091.1 mL14.01.4
Saturated aq. NH₄Cl solution-50 mL--
Sodium Hydroxide (NaOH), 2M aq.40.0020 mL--
Ethyl acetate (EtOAc)-As needed--
Brine-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Step-by-Step Methodology:

  • Protection:

    • Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1M HCl (2x), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-tosyl-5-methoxy-1H-indole, which can often be used without further purification.

  • Formylation:

    • Dissolve the crude N-tosyl-5-methoxy-1H-indole in anhydrous THF (100 mL) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.2 eq) dropwise via syringe. A color change is typically observed. Stir the solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.4 eq) dropwise. Stir at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Deprotection:

    • Dissolve the crude N-tosyl-5-methoxy-1H-indole-2-carbaldehyde in a mixture of THF and methanol.

    • Add 2M aqueous NaOH solution and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Neutralize the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Key Synthetic Transformations

The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols highlight three high-impact transformations for scaffold diversification.

A. Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a robust method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating libraries of substituted amines.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many modern reductive aminations. It is milder and more selective than agents like sodium cyanoborohydride (NaBH₃CN), can be used in non-aqueous solvents, and does not readily reduce the starting aldehyde, thus minimizing side reactions.[7]

  • Acid Catalyst: A catalytic amount of acetic acid accelerates the formation of the iminium ion, which is the key electrophilic intermediate for the reduction step.

Protocol 2: Reductive Amination with Benzylamine

Reagent/MaterialM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)Eq.
This compound175.18175 mg1.01.0
Benzylamine107.15118 µL1.11.1
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
Dichloroethane (DCE) or THF, anhydrous-10 mL--
Acetic Acid (optional)60.051-2 dropscatalytic-
Saturated aq. NaHCO₃ solution-20 mL--

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE (10 mL), add benzylamine (1.1 eq).

  • If desired, add a catalytic amount of acetic acid (1-2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired secondary amine.

B. Wittig Olefination: Constructing Alkenyl-Indole Scaffolds

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and phosphonium ylides with high regioselectivity.[8] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[9][10]

Causality Behind Experimental Choices:

  • Ylide Type & Stereoselectivity:

    • Non-stabilized ylides (e.g., from alkyl halides like benzyltriphenylphosphonium chloride) are highly reactive and typically yield the Z-alkene (cis) as the major product under salt-free conditions. This is a result of kinetic control where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a sterically favored transition state.[9]

    • Stabilized ylides (e.g., from α-haloesters like methyl bromoacetate) are less reactive and the formation of the intermediate is often reversible. The reaction proceeds under thermodynamic control to give the more stable E-alkene (trans) as the major product.[8]

  • Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium is common, but for salts with acidic α-protons (leading to stabilized ylides), weaker bases like sodium hydroxide can be used.[11]

Protocol 3: Wittig Reaction with a Non-Stabilized Ylide (Z-selective)

Reagent/MaterialM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)Eq.
Benzyltriphenylphosphonium chloride388.88467 mg1.21.2
Tetrahydrofuran (THF), anhydrous-20 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes-0.44 mL1.11.1
This compound175.18175 mg1.01.0
Saturated aq. NH₄Cl solution-20 mL--

Step-by-Step Methodology:

  • Ylide Formation:

    • Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF (15 mL) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Olefination:

    • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct is often less polar and can be separated from the desired alkene product.

C. Pictet-Spengler Reaction: Building the Privileged β-Carboline Core

The Pictet-Spengler reaction is a classic and powerful method for constructing tetrahydro-β-carboline scaffolds, which are central to many indole alkaloids.[12][13] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[14]

Causality Behind Experimental Choices:

  • Acid Catalyst: An acid catalyst (e.g., trifluoroacetic acid, TFA) is essential for protonating the intermediate imine to form a more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution on the electron-rich indole ring.[15]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or toluene are commonly used to avoid competing reactions with water.

  • Temperature: Reaction temperature can influence the stereoselectivity of the newly formed chiral center at C1 of the β-carboline. Lower temperatures often favor the formation of the cis isomer.[16]

Protocol 4: Synthesis of a Tetrahydro-β-carboline Derivative

Reagent/MaterialM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)Eq.
This compound175.18175 mg1.01.0
Tryptamine160.22160 mg1.01.0
Dichloromethane (DCM), anhydrous-15 mL--
Trifluoroacetic acid (TFA)114.02154 µL2.02.0
Saturated aq. NaHCO₃ solution-20 mL--

Step-by-Step Methodology:

  • Suspend tryptamine (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (15 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The formation of the product is often indicated by a new, more polar spot.

  • Upon completion, dilute the reaction mixture with DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting crude tetrahydro-β-carboline by column chromatography or recrystallization.

Diagram: Pictet-Spengler Reaction Mechanism

PictetSpengler cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product IndoleAldehyde This compound Imine Imine Intermediate IndoleAldehyde->Imine - H₂O Tryptamine Tryptamine Tryptamine->Imine - H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spiro->THBC Rearrangement & Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Conclusion

This compound stands as a powerful and versatile precursor in medicinal chemistry. Its strategic combination of a privileged 5-methoxyindole core and a reactive C2-aldehyde handle provides a direct entry point to a rich diversity of complex molecular scaffolds. The protocols detailed herein for reductive amination, Wittig olefination, and the Pictet-Spengler reaction represent foundational, field-proven methodologies for leveraging this building block in the pursuit of novel therapeutic agents. By understanding the causality behind the experimental conditions, researchers can confidently adapt and optimize these procedures to accelerate their drug discovery programs.

References

Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde Derivatives: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, 5-methoxy-1H-indole-2-carbaldehyde and its derivatives are of particular interest to researchers and drug development professionals. The methoxy group at the 5-position and the carbaldehyde at the 2-position provide crucial handles for synthetic elaboration, allowing for the creation of diverse molecular architectures with potential therapeutic applications. These compounds have been investigated for their neuroprotective, anti-inflammatory, and antimicrobial properties, making a reliable and well-documented synthetic protocol essential for further research and development.

This application note provides a comprehensive guide to the synthesis of this compound, with a focus on a robust multi-step protocol starting from the corresponding indole-2-carboxylate. Additionally, alternative synthetic strategies, such as the Vilsmeier-Haack reaction, will be discussed, along with insights into reaction mechanisms, troubleshooting, and characterization of the final product.

Primary Synthetic Protocol: A Multi-Step Approach from Ethyl 5-Methoxy-1H-indole-2-carboxylate

While direct formylation of the 5-methoxyindole core is possible, a multi-step synthesis starting from the readily available ethyl 5-methoxy-1H-indole-2-carboxylate offers a reliable and scalable route to the desired 2-carbaldehyde. This method, adapted from the work of Dambal and Siddappa, involves three key transformations: hydrazide formation, tosylation, and a final base-mediated decomposition.[1]

Experimental Workflow Overview

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Aldehyde Formation (McFadyen-Stevens Reaction) A Ethyl 5-methoxy-1H-indole-2-carboxylate D Reflux A->D B Hydrazine Hydrate B->D C Ethanol (solvent) C->D E 5-Methoxy-1H-indole-2-carbohydrazide D->E F 5-Methoxy-1H-indole-2-carbohydrazide I Stir at RT F->I G p-Toluenesulfonyl chloride G->I H Pyridine (solvent/base) H->I J N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazide I->J K N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazide N Heat K->N L Anhydrous Sodium Carbonate L->N M Ethylene Glycol (solvent) M->N O This compound N->O

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide

  • To a solution of ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-Methoxy-1H-indole-2-carbohydrazide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure hydrazide. This reaction typically proceeds in near-quantitative yield.[1]

Step 2: Synthesis of N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazide

  • Dissolve the 5-Methoxy-1H-indole-2-carbohydrazide (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product, N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazide, under vacuum.

Step 3: Synthesis of this compound

  • In a round-bottom flask, place the N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazide (1.0 eq) and anhydrous sodium carbonate (2.0 eq) in ethylene glycol.

  • Heat the mixture to 160-170 °C with stirring.

  • Maintain this temperature for 15-30 minutes, during which the evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound. A yield of approximately 41% can be expected for this step.[1]

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In principle, it can be applied to 5-methoxyindole to directly introduce a formyl group. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 B->C D 5-Methoxy-1H-indole F Electrophilic attack at C2 or C3 D->F E Vilsmeier Reagent E->F G Iminium salt intermediate F->G H Aqueous Workup (Hydrolysis) G->H I 5-Methoxy-1H-indole-2/3-carbaldehyde H->I

Caption: General mechanism of the Vilsmeier-Haack reaction on 5-methoxyindole.

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). This reagent then attacks the electron-rich indole ring. For indoles, the site of formylation is typically the C3 position due to its higher electron density. However, the regioselectivity can be influenced by steric hindrance and the nature of substituents on the indole ring. Formylation at the C2 position, while less common, can be achieved under specific conditions or with appropriate N-protecting groups.

Quantitative Data Summary

The following table summarizes the key parameters for the multi-step synthesis of this compound.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 5-methoxy-1H-indole-2-carboxylateHydrazine HydrateEthanolReflux4-6~100
25-Methoxy-1H-indole-2-carbohydrazidep-Toluenesulfonyl chloridePyridine0 - RT12-16-
3N'-Tosyl-5-methoxy-1H-indole-2-carbohydrazideAnhydrous Na₂CO₃Ethylene Glycol160-1700.25-0.5~41

Troubleshooting and Considerations

  • Regioselectivity in Vilsmeier-Haack Reaction: The primary challenge in a direct Vilsmeier-Haack formylation of 5-methoxyindole is controlling the position of formylation. The electron-donating methoxy group at the 5-position further activates the ring towards electrophilic substitution, primarily at the C3 position. To favor C2 formylation, strategies such as N-protection with a bulky group to sterically hinder the C3 position may be employed.

  • Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions.[2] It is crucial to maintain anhydrous conditions and control the temperature during the Vilsmeier-Haack reaction to minimize the formation of polymeric byproducts.

  • Purification: The final product, this compound, may require careful purification to remove unreacted starting materials and side products. Recrystallization from ethanol is often effective, but column chromatography on silica gel may be necessary to achieve high purity.

  • McFadyen-Stevens Reaction Conditions: The thermal decomposition of the tosylhydrazide is a critical step.[3] The temperature needs to be carefully controlled to ensure complete reaction without degrading the product. The use of a high-boiling solvent like ethylene glycol is essential to reach the required temperature.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the indole NH proton (a broad singlet, typically >11 ppm), and the aromatic protons on the indole ring, along with a singlet for the methoxy group protons (around 3.8-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm), as well as signals for the carbons of the indole ring and the methoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1650-1680 cm⁻¹) and a broad N-H stretching band for the indole amine (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (175.18 g/mol ).[4]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The multi-step synthesis from ethyl 5-methoxy-1H-indole-2-carboxylate offers a reproducible and scalable route, while the discussion of the Vilsmeier-Haack reaction provides insights into a more direct, albeit potentially less selective, approach. By understanding the underlying reaction mechanisms and potential challenges, researchers can confidently synthesize this important intermediate and its derivatives for the development of novel therapeutic agents.

References

Advanced Synthesis Protocols for Bio-active Scaffolds: Knoevenagel Condensation of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. Specifically, the functionalization of the indole ring at the 2 and 5-positions can significantly modulate its pharmacological profile. 5-methoxy-1H-indole-2-carbaldehyde is a versatile starting material, with the methoxy group at the 5-position enhancing its lipophilicity and potential for targeted interactions, while the aldehyde at the 2-position provides a reactive handle for diverse chemical transformations.

One of the most powerful and atom-economical methods for C-C bond formation is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products. These products are not only valuable in their own right but also serve as key intermediates for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of the Knoevenagel condensation of this compound with various active methylene compounds, offering detailed protocols, mechanistic insights, and a discussion of the potential applications of the resulting derivatives in drug development.

Mechanistic Insights: The Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism.[2] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into three key steps:

  • Enolate Formation: A base, typically a weak amine like piperidine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z).[1]

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product. This step is often the driving force for the reaction, especially when the product is a stable, conjugated system.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion Methylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Tetrahedral Nucleophilic Attack Product α,β-Unsaturated Product Tetrahedral->Product Dehydration (-H2O)

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific laboratory conditions and purity of the starting materials.

Protocol 1: Synthesis of (E)-2-(5-Methoxy-1H-indol-2-ylmethylene)malononitrile

This protocol describes the synthesis of a key building block with potential applications in materials science and as a precursor for various heterocyclic compounds. Malononitrile is a highly reactive methylene compound, often leading to rapid and high-yielding reactions.

Materials:

  • This compound (1.0 mmol, 175.18 mg)[3]

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (10 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • The product is expected to precipitate out of the solution as a solid. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain (E)-2-(5-Methoxy-1H-indol-2-ylmethylene)malononitrile.

Self-Validation and Troubleshooting:

  • Expected Outcome: A crystalline solid with a distinct melting point. The yield should be high, typically >90%.

  • TLC Analysis: The product spot should be significantly less polar than the starting aldehyde.

  • Troubleshooting: If no precipitate forms, the reaction may be slow. Gentle heating (40-50 °C) can be applied. If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(5-methoxy-1H-indol-2-yl)acrylate

This protocol details the synthesis of a cyanoacrylate derivative, a class of compounds known for their diverse biological activities and use in polymer chemistry. Ethyl cyanoacetate is less reactive than malononitrile, and the reaction may require heating.

Materials:

  • This compound (1.0 mmol, 175.18 mg)[3]

  • Ethyl cyanoacetate (1.1 mmol, 124.42 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (15 mL)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add ethyl cyanoacetate (1.1 mmol).

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid product with a defined melting point and characteristic spectroscopic data.

  • Spectroscopic Analysis: The 1H NMR spectrum should show a characteristic singlet for the vinylic proton. The IR spectrum will show a strong nitrile stretch and a carbonyl stretch from the ester group.

  • Troubleshooting: Low yields may be due to incomplete reaction; extend the reflux time. If side products are observed, purification by column chromatography is recommended.

Protocol 3: Synthesis of 5-((5-Methoxy-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Adduct)

Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including sedative and hypnotic properties.[4] Their condensation products with aldehydes are of significant interest in medicinal chemistry.[5][6]

Materials:

  • This compound (1.0 mmol, 175.18 mg)[3]

  • Barbituric acid (1.0 mmol, 128.09 mg)

  • Pyridine (5 mL)

  • Piperidine (catalytic amount, 1-2 drops)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in pyridine (5 mL).

  • Add a catalytic amount of piperidine (1-2 drops).

  • Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Self-Validation and Troubleshooting:

  • Expected Outcome: A colored solid product, often yellow or orange.

  • Solubility: The product is typically sparingly soluble in common organic solvents.

  • Troubleshooting: If the reaction is sluggish, a longer reflux time may be required. The use of a Dean-Stark trap to remove water can also drive the reaction to completion.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes for the condensation reactions of this compound with various active methylene compounds. The data is compiled from analogous reactions and predictive models.

Active Methylene CompoundCatalystSolventReaction ConditionsTypical Yield (%)Product Appearance
MalononitrilePiperidineEthanolRoom Temperature, 1h>90Crystalline Solid
Ethyl CyanoacetatePiperidineEthanolReflux, 4-6h70-85Solid
Barbituric AcidPiperidinePyridineReflux, 2-3h80-90Colored Solid

Application Notes for Drug Development Professionals

The Knoevenagel adducts derived from this compound represent a promising class of compounds for drug discovery and development. The indole nucleus itself is associated with a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[7][8][9]

  • Antimicrobial and Antifungal Potential: Indole-based chalcones and other derivatives have demonstrated significant activity against various microbial and fungal strains.[7] The α,β-unsaturated system in the Knoevenagel products can act as a Michael acceptor, potentially interacting with biological nucleophiles in pathogens. The synthesized compounds from the provided protocols should be screened against a panel of clinically relevant bacteria and fungi to assess their minimum inhibitory concentrations (MICs).

  • Cytotoxic Activity: The parent compound, this compound, has shown cytotoxic activity against human tumor cells.[10] The Knoevenagel adducts, with their extended conjugation and increased structural complexity, may exhibit enhanced or differential cytotoxicity. It is recommended to evaluate these compounds against a panel of cancer cell lines to determine their anti-proliferative activity.

  • Structure-Activity Relationship (SAR) Studies: The protocols provided offer a straightforward route to a variety of derivatives. By systematically modifying the active methylene compound, a library of analogs can be generated. This allows for the exploration of structure-activity relationships, providing valuable insights for the rational design of more potent and selective drug candidates.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start This compound + Active Methylene Compound Reaction Knoevenagel Condensation (Protocols 1-3) Start->Reaction Purification Filtration / Recrystallization / Column Chromatography Reaction->Purification Product Pure Knoevenagel Adduct Purification->Product Spectroscopy NMR, IR, Mass Spectrometry Product->Spectroscopy Purity Melting Point, TLC Product->Purity Screening Antimicrobial / Antifungal Assays Product->Screening Cytotoxicity Cancer Cell Line Assays Product->Cytotoxicity SAR Structure-Activity Relationship Analysis Screening->SAR Cytotoxicity->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

The Knoevenagel condensation of this compound offers a versatile and efficient route to a diverse range of α,β-unsaturated indole derivatives. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent biological evaluation of these promising compounds. By leveraging the inherent biological activity of the indole scaffold and the synthetic flexibility of the Knoevenagel reaction, researchers and drug development professionals can explore a rich chemical space in the quest for novel therapeutic agents.

References

Application of 5-Methoxy-1H-indole-2-carbaldehyde in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fluorescent Probes from 5-Methoxy-1H-indole-2-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Indole Scaffold as a Privileged Fluorophore

In the vast landscape of molecular tools for biological and chemical sensing, fluorescent probes have become indispensable.[1][2][3] They allow for the real-time visualization of ions, molecules, and biological events with high sensitivity and spatiotemporal resolution.[3][4][5] At the heart of every fluorescent probe is a fluorophore—a molecular structure that can absorb light at a specific wavelength and emit it at a longer wavelength. The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the design of such probes.[6][7] Its electron-rich nature, inherent fluorescence, and rigid planar structure make it an excellent platform for building sensitive and selective sensors.[7][8]

This application note focuses on a particularly versatile building block: This compound . The strategic placement of the electron-donating methoxy group at the 5-position enhances the π-system's electron density, often leading to derivatives with superior photophysical properties, such as higher quantum yields and red-shifted emission spectra.[9][10] The aldehyde group at the 2-position provides a reactive handle for straightforward chemical modifications, allowing for the covalent attachment of recognition moieties or the extension of the π-conjugated system through classical condensation reactions. This guide will explore the primary synthetic strategies using this precursor, explain the chemical logic behind them, and provide detailed protocols for researchers in chemistry, biology, and drug development.

Core Synthetic Strategies and Mechanistic Insights

The aldehyde functionality of this compound is the key to its utility. Two primary reaction pathways dominate its use in fluorescent probe synthesis: Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation: Extending the π-System

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as -CN or -COOR).

Causality and Rationale: The core principle of this strategy is to extend the conjugated π-system of the indole core. Extending conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and emission spectra of the molecule. This tunability is critical for designing probes that can be excited by common laser lines (e.g., 405 nm, 488 nm) and for avoiding autofluorescence from biological samples. The choice of the active methylene compound allows for fine-tuning of these photophysical properties and can introduce new functionalities.

G cluster_reactants Reactants cluster_process Process cluster_result Outcome A This compound C Solvent: Ethanol Catalyst: Piperidine A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Reaction Condition: Reflux (e.g., 80°C, 4-6h) C->D E Crude Product (π-extended fluorophore) D->E F Purification: Recrystallization or Column Chromatography E->F G Characterization: NMR, HRMS, Spectroscopy F->G

Caption: General workflow for Knoevenagel condensation.

General Protocol: Knoevenagel Condensation

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate its photophysical properties using UV-Vis and fluorescence spectroscopy.

Schiff Base Formation: Engineering the Recognition Site

The reaction of the indole aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This is a cornerstone strategy for creating chemosensors for analytes like metal ions.[11][12]

Causality and Rationale: The imine nitrogen and other nearby heteroatoms (e.g., from the amine precursor) create a specific pocket or "receptor" capable of binding to a target analyte.[7][13] In the unbound state, the probe's fluorescence is often quenched through mechanisms like Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon coordination with the target analyte (the "guest"), these quenching pathways are often blocked. This binding event rigidly holds the molecular structure, inhibiting non-radiative decay pathways and leading to a dramatic increase in fluorescence intensity. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) and is the basis for "turn-on" fluorescent probes.[11][14]

G Probe_Off Schiff Base Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On Binds Quenching Quenching Mechanism Active (e.g., PET, ESIPT) Probe_Off->Quenching leads to Enhancement CHEF Mechanism (Fluorescence Turn-On) Probe_On->Enhancement results in Analyte Target Analyte (e.g., Al³⁺) Analyte->Probe_On

Caption: Mechanism of a "turn-on" Schiff base sensor.

General Protocol: Schiff Base Formation

  • Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine reactant (1.0 eq.) to the solution. For less reactive amines, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[15]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, the Schiff base product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent like methanol or diethyl ether. Further purification can be achieved through recrystallization.

  • Validation: Confirm the structure via ¹H NMR (observing the characteristic imine C-H proton signal), ¹³C NMR, and HRMS.

Probe Design, Properties, and Applications

The choice of the reaction partner for this compound is the critical design step that dictates the final probe's selectivity and application.

  • For Metal Ion Sensing (e.g., Al³⁺, Hg²⁺, Cu²⁺): The Schiff base strategy is paramount. By reacting the indole aldehyde with amines containing additional donor atoms (N, O, S), such as 2-aminobenzothiazole or 2-aminophenol, a multi-dentate chelation site is created that can selectively bind specific metal ions.[7][13][14][16]

  • For Anion Sensing (e.g., F⁻, CN⁻): Probes can be designed where the indole N-H proton or another acidic proton (e.g., from a hydrazone derivative) can interact with basic anions. This interaction, through hydrogen bonding or deprotonation, perturbs the electronic structure of the fluorophore, causing a distinct change in color or fluorescence.[15]

  • For pH Sensing: By incorporating acidic or basic moieties, probes can be synthesized that exhibit different photophysical properties in their protonated and deprotonated states, making them effective pH indicators.[8]

Photophysical Data Overview

The performance of a fluorescent probe is defined by several key parameters. Probes derived from 5-methoxyindole often exhibit favorable properties.

ParameterSymbolDescriptionTypical Values for Indole Derivatives
Absorption Max. λabsWavelength of maximum light absorption.350 - 450 nm
Emission Max. λemWavelength of maximum fluorescence emission.450 - 550 nm
Stokes Shift ΔλThe difference between λem and λabs. A larger shift is desirable to minimize signal overlap.50 - 150 nm
Quantum Yield ΦFThe ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.0.1 - 0.8
Molar Extinction εA measure of how strongly the molecule absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹

Note: These values are representative and can vary significantly based on the specific molecular structure and solvent environment.[9][17][18]

Detailed Protocol: Synthesis and Application of a Schiff Base Probe for Al³⁺ Detection

This section provides a field-tested protocol for synthesizing a "turn-on" fluorescent probe for Aluminum (Al³⁺) ions by reacting this compound with 2-aminobenzothiazole.

Part I: Synthesis Protocol
  • Reagents & Equipment:

    • This compound (175 mg, 1.0 mmol)

    • 2-Aminobenzothiazole (150 mg, 1.0 mmol)

    • Anhydrous Methanol (20 mL)

    • Glacial Acetic Acid (2 drops)

    • 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Combine this compound and 2-aminobenzothiazole in the 50 mL round-bottom flask.

    • Add 20 mL of anhydrous methanol and a magnetic stir bar.

    • Add 2 drops of glacial acetic acid to the suspension.

    • Attach the reflux condenser and heat the mixture to reflux (~65°C) with vigorous stirring.

    • Maintain reflux for 3 hours. The initial suspension should become a clear, yellow solution, followed by the formation of a bright yellow precipitate.

    • Monitor the reaction by TLC (Eluent: 4:1 Hexane:Ethyl Acetate). The starting materials should be consumed.

    • Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow solid product by vacuum filtration, washing the solid with 10 mL of cold methanol.

    • Dry the product under vacuum to yield the final Schiff base probe.

  • Protocol Validation:

    • ¹H NMR: Expect a characteristic singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm. The aromatic and methoxy protons should also be present in their expected regions.

    • HRMS: The measured mass should correspond to the calculated exact mass of the product (C₁₈H₁₃N₃OS).

Part II: Sensing Application Protocol
  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of the synthesized probe in DMSO.

    • Prepare a 10 mM stock solution of Al(NO₃)₃·9H₂O in deionized water. Prepare similar stock solutions for other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺) to test for selectivity.

  • Fluorescence Titration:

    • In a quartz cuvette, add 2.0 mL of a buffer solution (e.g., 10 mM HEPES in a 9:1 H₂O:DMSO mixture, pH 7.4).

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence emission spectrum (e.g., Ex: 390 nm, Em: 420-600 nm).

    • Incrementally add small aliquots (e.g., 2 µL) of the 10 mM Al³⁺ stock solution to the cuvette.

    • After each addition, mix gently and record the new fluorescence spectrum.

    • Observe the significant enhancement of the fluorescence intensity at a new, often blue-shifted, wavelength (e.g., ~490 nm) as the probe-Al³⁺ complex forms.[14][19]

  • Data Analysis and Validation:

    • Selectivity Test: Repeat step 2.3 with other metal ion solutions instead of Al³⁺. A selective probe will show a significant fluorescence response only for Al³⁺.

    • Stoichiometry (Job's Plot): Prepare a series of solutions with a constant total concentration of [Probe] + [Al³⁺], but with varying mole fractions of the probe. Plot the fluorescence intensity against the mole fraction. The peak of the plot will indicate the binding stoichiometry (typically 1:1 for this type of probe).[11][19]

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot at low concentrations.

Conclusion and Future Outlook

This compound stands out as a powerful and versatile precursor for the rational design of fluorescent probes. Through straightforward and high-yielding reactions like Knoevenagel condensations and Schiff base formations, researchers can readily synthesize a diverse array of fluorophores. By carefully selecting the reaction partner, these probes can be tailored for high selectivity and sensitivity towards a wide range of chemical and biological analytes. The principles and protocols outlined in this guide provide a solid foundation for both academic and industrial scientists to develop novel molecular tools for diagnostics, environmental monitoring, and advancing our understanding of cellular biology.

References

Experimental procedure for the reduction of 5-Methoxy-1H-indole-2-carbaldehyde to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical and materials science industries. This document provides a comprehensive guide to the selective reduction of 5-Methoxy-1H-indole-2-carbaldehyde to its corresponding primary alcohol, (5-methoxy-1H-indol-2-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, and the targeted synthesis of its derivatives is of paramount importance.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a detailed experimental protocol, and the underlying scientific principles governing the reaction. We will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, which offers an efficient and practical approach for this transformation.

Scientific Principles and Mechanistic Insights

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of a nucleophilic addition reaction. The key reactive species is the borohydride anion (BH₄⁻), which acts as a source of hydride ions (H⁻).

The reaction mechanism can be understood in two main stages:

  • Nucleophilic Attack: The electron-rich hydride ion from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to nucleophilic attack.

  • Protonation: The resulting alkoxide intermediate is then protonated in a subsequent work-up step, typically by the addition of a protic solvent like water or a dilute acid, to yield the final primary alcohol product.

The selectivity of sodium borohydride is a key advantage. It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and will selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups such as esters, amides, or the indole ring itself under standard conditions.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the reduction of this compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundC₁₀H₉NO₂175.181.01.0
Sodium Borohydride (NaBH₄)NaBH₄37.831.11.1
Methanol (MeOH)CH₄O32.04--
Deionized Water (H₂O)H₂O18.02--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Saturated Sodium Chloride (Brine)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Silica Gel (for chromatography)SiO₂60.08--
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • This compound: Causes serious eye irritation.[1]

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reaction Workflow Diagram

ReactionWorkflow Start Dissolve Aldehyde in Methanol Cool Cool to 0°C (Ice Bath) Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at 0°C (Monitor by TLC) Add_NaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Remove Methanol (Rotary Evaporator) Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify End Isolate Pure Product Purify->End

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (175 mg, 1.0 mmol) in methanol (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (42 mg, 1.1 mmol) in small portions over a period of 10-15 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting aldehyde spot has been completely consumed. The product alcohol will have a lower Rf value than the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully add deionized water (10 mL) dropwise to the reaction mixture to quench any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated sodium chloride solution (brine, 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (5-methoxy-1H-indol-2-yl)methanol.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system, for example, a gradient of ethyl acetate in hexanes or chloroform in methanol.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5-methoxy-1H-indol-2-yl)methanol as a solid. For analogous compounds, recrystallization from ethanol has been reported to yield single crystals.[2]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the Rf value of the product to the starting material. The alcohol product will be more polar and thus have a lower Rf value.

  • Melting Point: Determine the melting point of the purified solid and compare it to literature values if available.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum include the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the methylene protons of the alcohol (around 4.5-5.0 ppm) and the hydroxyl proton.

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹).

    • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent or reaction time.Add more sodium borohydride in small portions. Allow the reaction to stir for a longer period at 0 °C or let it warm to room temperature.
Low YieldInefficient extraction or loss during purification.Perform additional extractions of the aqueous layer. Be careful during the collection and combination of fractions from column chromatography.
Impure ProductIncomplete reaction or formation of byproducts.Ensure the reaction has gone to completion by TLC. Optimize the column chromatography conditions (e.g., eluent system, column length) for better separation. Consider recrystallization.

Conclusion

The reduction of this compound to (5-methoxy-1H-indol-2-yl)methanol using sodium borohydride is an efficient and selective method for the synthesis of this valuable indole derivative. The mild reaction conditions and the selectivity of the reducing agent make this a practical and reliable protocol for laboratory-scale synthesis. Careful monitoring of the reaction progress by TLC and proper purification techniques are crucial for obtaining a high yield of the pure product. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this transformation and apply it to their synthetic endeavors in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-indole-2-carbaldehyde. This valuable intermediate is a key building block in the development of various pharmaceutical agents. Its synthesis, most commonly approached via electrophilic formylation, can present challenges, with low yield being a frequent concern for researchers.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve higher, more consistent yields. We will delve into the causality behind experimental choices, focusing primarily on the Vilsmeier-Haack reaction, a powerful yet sensitive method for formylating electron-rich heterocycles like 5-methoxyindole.

Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?

Low yields can stem from several factors, often related to reagent quality, reaction control, or product instability.[1] The most frequent culprits include:

  • Poor Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) must be fresh and anhydrous, while the N,N-dimethylformamide (DMF) should be of high purity and dry, as it can decompose to dimethylamine which can interfere with the reaction.[2]

  • Sub-optimal Reaction Conditions: Temperature control is critical. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0 °C). Subsequent formylation temperature depends on the substrate's reactivity; for the electron-rich 5-methoxyindole, excessively high temperatures can lead to degradation and tar formation.[1][3]

  • Incorrect Regioselectivity: The indole nucleus is most susceptible to electrophilic attack at the C3 position. Direct formylation of 5-methoxyindole often yields the undesired 5-methoxy-1H-indole-3-carbaldehyde as the major product. Achieving C2 selectivity is a primary challenge and often requires strategic N-protection.[4][5]

  • Product Degradation: Indoles are known to be unstable under strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[6] The final aldehyde product can also be sensitive. A carefully controlled workup is essential to neutralize the acid and prevent product degradation.

Q2: My main product is the C3-formylated isomer. How can I selectively synthesize the C2-aldehyde?

This is the most critical challenge in this synthesis. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. To overcome this, a directing group strategy is often employed.

Solution: Protect the indole nitrogen with a bulky, electron-withdrawing group, such as a tosyl (Ts) or benzenesulfonyl group. This modification sterically hinders the C3 position and electronically favors the electrophilic attack of the Vilsmeier reagent at the C2 position.[5] The protecting group can be removed in a subsequent step under basic conditions to yield the desired this compound.

Q3: My reaction turned into a dark, tarry mess. What happened and how can I prevent it?

The formation of dark, insoluble tars is a classic sign of indole polymerization or degradation under harsh acidic conditions.[1]

Possible Causes & Preventative Measures:

  • Temperature Too High: The reaction is likely overheating. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and during the addition of the indole substrate.

  • Slow Reagent Addition: Add the indole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the reactive indole and prevents uncontrolled polymerization.

  • Inefficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized heating and concentration gradients.

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

Yes, if direct formylation proves too challenging, several alternative routes can be considered:

  • Oxidation of 2-Methylindole: If 5-methoxy-2-methylindole is available, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂) or activated manganese dioxide (MnO₂).[5][7]

  • Reduction of Indole-2-carboxylic Acid Derivatives: 5-Methoxy-1H-indole-2-carboxylic acid or its esters can be reduced to the aldehyde. This typically involves conversion to a more reactive intermediate (like an acid chloride or Weinreb amide) followed by controlled reduction.[5][7]

Troubleshooting Guide by Experimental Observation

This section provides a structured approach to diagnosing and solving problems based on specific experimental outcomes.

Issue 1: Incomplete Conversion of Starting Material

You observe a significant amount of 5-methoxyindole remaining by TLC analysis after the recommended reaction time.

Possible CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent must be prepared in situ from high-quality, anhydrous POCl₃ and DMF.[2] Use freshly opened or properly stored reagents. Prepare the reagent at 0 °C and use it promptly.
Insufficient Reagent Stoichiometry The molar ratio of the Vilsmeier reagent to the indole is critical. An excess is often required. Systematically increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 or 2.5 equivalents) to drive the reaction to completion.
Reaction Temperature Too Low While high temperatures are detrimental, an overly low temperature may result in a sluggish reaction. After initial addition at a low temperature, consider allowing the reaction to slowly warm to room temperature or gently heat to 40-50 °C while carefully monitoring for decomposition.[3]
Issue 2: Poor C2:C3 Regioselectivity

Your primary isolated product is the indole-3-carbaldehyde isomer.

Possible CauseRecommended Solution
Inherent Reactivity of Indole Ring The C3 position is electronically favored for electrophilic attack. This is the expected outcome for an N-unprotected indole.
Lack of a Directing Group To achieve C2 selectivity, nitrogen protection is highly recommended. The use of an N-tosyl protecting group has been shown to effectively direct formylation to the C2 position.[5] See the detailed protocol below for this strategy.
Solvent and Temperature Effects In some systems, solvent choice can influence regioselectivity. Less polar solvents like toluene or 1,2-dichloroethane at low temperatures have been reported to favor C2 formylation for N-protected indoles.[5]
Data Summary: Influence of Conditions on Vilsmeier-Haack Regioselectivity

The following table, compiled from literature data on N-tosylindole, illustrates how experimental parameters can influence the regioselectivity of formylation.[5]

EntrySolventTemperature (°C)Equivalents of Vilsmeier ReagentC2:C3 RatioYield (%)
1Dichloromethane01.585:1575
21,2-Dichloroethane251.570:3068
3Toluene-201.595:585
4Toluene02.092:888

Note: This data is representative and serves to illustrate trends. Actual results will vary.

Visualizing the Process

Reaction Mechanism: C2-Formylation of N-Tosyl-5-methoxyindole

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack at C2 cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Indole N-Tosyl-5-methoxyindole Indole->Iminium + Vilsmeier Reagent Product 5-Methoxy-N-tosyl-1H- indole-2-carbaldehyde Iminium->Product + H₂O (Workup) Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Reaction TLC Start->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete High SM Spot Tarry Tar Formation CheckTLC->Tarry Dark/Insoluble SideProducts Multiple Side Products (Poor Selectivity) CheckTLC->SideProducts Multiple Product Spots Sol_Incomplete1 Verify Reagent Quality (Anhydrous DMF/POCl₃) Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase Equivalents of Vilsmeier Reagent Incomplete->Sol_Incomplete2 Sol_Incomplete3 Increase Temp./Time (Monitor Carefully) Incomplete->Sol_Incomplete3 Sol_Tarry1 Lower Reaction Temperature Tarry->Sol_Tarry1 Sol_Tarry2 Slow Substrate Addition Tarry->Sol_Tarry2 Sol_Tarry3 Ensure Vigorous Stirring Tarry->Sol_Tarry3 Sol_Side1 Implement N-Protection (e.g., N-Tosyl) SideProducts->Sol_Side1 Sol_Side2 Optimize Solvent & Temperature for C2 Selectivity SideProducts->Sol_Side2

References

Technical Support Center: Purification of 5-Methoxy-1H-indole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful column chromatography purification of this important indole derivative.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its purification via column chromatography can be challenging due to its polarity and potential instability on acidic stationary phases. This guide provides a comprehensive approach to overcoming these challenges, ensuring high purity and yield.

A common synthetic route to this compound is the Vilsmeier-Haack formylation of 5-methoxyindole.[1][2][3] This reaction, while effective, can lead to several impurities, most notably the isomeric 5-methoxy-1H-indole-3-carbaldehyde, as well as unreacted starting material and polymeric byproducts.[4] The successful separation of these closely related compounds is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used and effective stationary phase for the purification of this compound.[5][6] Its slightly acidic nature, however, can sometimes lead to degradation of acid-sensitive compounds.[7] If you observe significant streaking on your TLC plate or low recovery from the column, consider the following:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (1-2%) in your mobile phase.[8][9]

  • Alumina (Neutral): Neutral alumina can be a good alternative for acid-sensitive compounds, although it may have a different selectivity compared to silica gel.[7]

Q2: How do I choose the right mobile phase (eluent) for my column?

A2: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. A common and effective mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][10]

For this compound, a good starting point is a mixture of hexanes and ethyl acetate . The optimal ratio will depend on the specific impurities in your crude mixture. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate to ensure good separation on the column.[11]

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move with ethyl acetate, you can try a more polar solvent system. A common strategy is to add a small amount of methanol to your mobile phase. For example, you can try a gradient of dichloromethane with 0-5% methanol. Be cautious, as methanol can sometimes cause silica gel to dissolve slightly.[7]

Q4: I see a lot of dark, polymeric material in my crude product. How can I remove it?

A4: The formation of dark polymeric material is a common issue in indole chemistry, especially under acidic conditions like the Vilsmeier-Haack reaction.[4] To remove this, you can first pass your crude product through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes). This will help remove the baseline impurities before running a more careful column for fine purification.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (Co-elution of spots) - Inappropriate mobile phase. - Column overloaded. - Column packed improperly.- Optimize the mobile phase using TLC to achieve better separation of spots. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough. - Compound may be degrading on the silica.- Increase the proportion of the polar solvent in your mobile phase. - Consider using a more polar solvent like methanol in small percentages. - Test for compound stability on silica using a 2D TLC. If degradation is observed, consider using deactivated silica or alumina.[12]
Streaking of Spots on TLC and Column - Compound is too polar for the solvent system. - Compound is acidic or basic and interacting strongly with the silica. - Sample is overloaded on the TLC plate or column.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - If the compound is acidic, add a few drops of acetic acid to the mobile phase. If basic, add a few drops of triethylamine. - Apply a smaller, more dilute spot on the TLC plate. Load less material onto the column.
Low Recovery of Product - Compound is irreversibly adsorbed onto the silica. - Compound degraded on the column. - Fractions containing the product were not identified correctly.- Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end to elute any remaining polar compounds. - Use deactivated silica gel or alumina if degradation is suspected.[7][13] - Carefully monitor all fractions by TLC.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Optimization
  • Prepare your TLC chamber: Add a piece of filter paper to a TLC chamber and pour in your chosen solvent system (e.g., 30% ethyl acetate in hexanes) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot your TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot your crude reaction mixture, the starting material (5-methoxyindole), and a co-spot (crude mixture and starting material in the same spot).

  • Develop the TLC plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze the results: Calculate the Rf value for each spot. The ideal mobile phase will give your product an Rf value between 0.2 and 0.3, with good separation from impurities.[11] Adjust the polarity of your solvent system as needed.

Protocol 2: Column Chromatography Purification

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Column with a stopcock

  • Sand

  • Cotton or glass wool

  • Eluent (optimized from TLC analysis, e.g., a gradient of 10% to 40% ethyl acetate in hexanes)

  • Crude this compound

  • Collection tubes

Procedure:

  • Prepare the column:

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (about 0.5 cm).

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add a layer of sand (about 0.5 cm) on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Load the sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

    • Carefully add a small amount of the initial eluent to wash the sides of the column and drain again.

  • Elute the column:

    • Carefully fill the column with the initial eluent.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient for this purification might be:

      • 10% Ethyl Acetate in Hexanes (2 column volumes)

      • 20% Ethyl Acetate in Hexanes (4 column volumes)

      • 30% Ethyl Acetate in Hexanes (4 column volumes)

      • 40% Ethyl Acetate in Hexanes (until the product has fully eluted)

  • Monitor the fractions:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel) load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc_analysis Monitor Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

G cluster_separation Separation Issues cluster_elution Elution Problems cluster_recovery Recovery Issues start Problem Encountered poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking too_fast Elutes Too Fast start->too_fast too_slow Elutes Too Slow start->too_slow low_recovery Low Recovery start->low_recovery optimize_solvent optimize_solvent poor_sep->optimize_solvent Optimize Mobile Phase adjust_polarity adjust_polarity streaking->adjust_polarity Adjust Polarity / Additives decrease_polarity decrease_polarity too_fast->decrease_polarity Decrease Polarity increase_polarity increase_polarity too_slow->increase_polarity Increase Polarity check_stability check_stability low_recovery->check_stability Check Stability / Use Deactivated Silica

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Vilsmeier-Haack Formylation of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and optimize for the successful synthesis of 5-methoxyindole-3-carboxaldehyde. As a widely used transformation in synthetic chemistry, understanding its potential pitfalls is crucial for efficient and reproducible results.

Introduction to the Vilsmeier-Haack Reaction on 5-Methoxyindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the case of 5-methoxyindole, the electron-donating nature of the methoxy group and the inherent nucleophilicity of the indole ring make it a highly favorable substrate for this transformation. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the electron-rich C3 position of the indole nucleus, leading to the desired 5-methoxyindole-3-carboxaldehyde upon aqueous workup.[4]

While seemingly straightforward, the reaction's success is contingent on careful control of reaction parameters. Deviations can lead to a variety of side products, impacting yield and purity. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable troubleshooting strategies.

Reaction Mechanism: The Main Pathway and Potential Detours

A clear understanding of the reaction mechanism is fundamental to troubleshooting. The desired reaction proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[2]

  • Electrophilic Attack: The electron-rich C3 position of 5-methoxyindole attacks the Vilsmeier reagent.

  • Formation of the Iminium Salt: A stable iminium salt intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final product, 5-methoxyindole-3-carboxaldehyde.[1]

Side reactions can occur at various stages, leading to a range of impurities.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 5-Methoxyindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 5-Methoxyindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Product 5-Methoxyindole-3-carboxaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: The desired reaction pathway for the Vilsmeier-Haack formylation of 5-methoxyindole.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during your experiments, focusing on the formation of common side products.

Observed Issue Potential Side Product(s) Probable Cause(s) Recommended Solution(s)
Low yield of desired product with multiple spots on TLC Di-formylated products (e.g., 3,4- or 3,6-diformyl-5-methoxyindole)- Excess Vilsmeier reagent- High reaction temperature- Prolonged reaction time- Use a stoichiometric amount of Vilsmeier reagent (typically 1.1-1.5 equivalents).- Maintain a lower reaction temperature (e.g., 0-25°C) before gentle heating.- Monitor the reaction closely by TLC and quench once the starting material is consumed.
Presence of a more polar, UV-active spot on TLC N-formyl-5-methoxyindole- High reaction temperature- Presence of a strong base during the reaction- Maintain a controlled temperature throughout the addition and reaction.- Ensure the reaction is performed under neutral or slightly acidic conditions before the basic workup.
Formation of a dark, tar-like residue Polymerization of 5-methoxyindole or the product- High reaction temperature- Presence of strong acids- Localized overheating during reagent addition- Add POCl₃ to DMF at a low temperature (0-5°C) to control the exotherm.- Add the indole solution slowly to the Vilsmeier reagent at a controlled temperature.- Ensure efficient stirring to prevent localized heating.[5]
Product is off-color (e.g., brown or black) Colored impurities from degradation of the Vilsmeier reagent or indole- Impure or old DMF/POCl₃- High reaction temperatures- Inefficient workup- Use freshly distilled or high-purity anhydrous reagents.- Maintain strict temperature control.- Quench the reaction by pouring it onto crushed ice and perform a prompt workup.[5]
Incomplete reaction Unreacted 5-methoxyindole- Insufficient Vilsmeier reagent- Low reaction temperature or short reaction time- Inactive Vilsmeier reagent due to moisture- Use a slight excess of the Vilsmeier reagent.- Gradually increase the reaction temperature after the initial addition and monitor by TLC.- Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult purification Incomplete hydrolysis of the iminium intermediate- Insufficient water during workup- Inadequate stirring during hydrolysis- Quench the reaction mixture in a large volume of ice-water with vigorous stirring.- Ensure the pH is adjusted appropriately during workup to facilitate complete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of 5-methoxyindole preferentially formylated?

The C3 position of the indole ring is the most electron-rich and thus the most nucleophilic site for electrophilic aromatic substitution. The electron-donating methoxy group at the 5-position further enhances the electron density of the pyrrole ring, making the C3 position highly reactive towards the Vilsmeier reagent.

Q2: Can di-formylation occur, and if so, at which positions?

Yes, di-formylation is a potential side reaction, especially with an excess of the Vilsmeier reagent or at higher temperatures.[6][7] While C3 is the primary site of formylation, a second formyl group could potentially be introduced at other activated positions on the benzene ring, such as C4 or C6. The methoxy group at C5 directs ortho and para, making C4 and C6 the most likely candidates for a second electrophilic attack.

Q3: Is N-formylation a common side product?

N-formylation can occur, particularly under more forcing conditions. In some cases with substituted indoles, N-formylation has been observed as a significant side reaction.[8] Careful temperature control can help to minimize this side product.

Q4: My reaction mixture turned dark brown/black. Is it salvageable?

The formation of dark, tar-like substances often indicates polymerization or degradation, which can be triggered by excessive heat or acidic conditions.[5] While it may be possible to isolate some of the desired product through careful column chromatography, the yield will likely be significantly reduced. It is often more practical to repeat the reaction with stricter temperature control and slower reagent addition.

Q5: What is the best workup procedure to avoid impurities?

A common and effective workup involves quenching the reaction mixture by pouring it slowly into a vigorously stirred beaker of crushed ice. This helps to control the exotherm of the hydrolysis of the Vilsmeier reagent and any unreacted POCl₃. Subsequently, the acidic solution is carefully neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product. Thorough washing of the crude product with cold water is recommended to remove inorganic salts.[9]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Crushed ice

  • Deionized water

  • Ethyl acetate (for extraction, if needed)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5°C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 30-60 minutes. The formation of a solid or a viscous liquid is typically observed.

  • Formylation Reaction: Dissolve 5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water. A significant amount of heat may be generated. Continue stirring until all the ice has melted.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) C Slowly add indole solution to Vilsmeier reagent at 0-5°C A->C B Dissolve 5-Methoxyindole in anhydrous solvent B->C D Stir at room temperature (monitor by TLC) C->D E Optional: Gentle heating if reaction is slow D->E F Quench reaction mixture in ice-water E->F G Neutralize with base to precipitate product F->G H Filter and wash solid product G->H I Purify by recrystallization or column chromatography H->I

Caption: A step-by-step workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

References

Technical Support Center: Optimizing Wittig Olefination of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Wittig olefination of 5-Methoxy-1H-indole-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing field-proven insights, troubleshooting strategies, and detailed protocols to ensure successful outcomes.

The Wittig reaction is a powerful tool for alkene synthesis, but its application to electron-rich, potentially sensitive heteroaromatic aldehydes like this compound requires careful consideration of reaction parameters.[1][2] This guide addresses common challenges, from low conversion rates to difficulties in purification, explaining the chemical principles behind our recommended solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the olefination of this compound.

Q1: My reaction yield is very low or I'm recovering only starting material. What's the most likely cause?

Low conversion is typically traced back to one of three areas: the ylide, the aldehyde, or the reaction conditions.

  • Inefficient Ylide Generation: The most common culprit is the presence of moisture or oxygen, which can quench the strong base or degrade the ylide.[3] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Also, verify the strength of your base; for non-stabilized ylides, strong bases like n-BuLi or NaH are essential.[3][4]

  • Aldehyde Instability: Heteroaromatic aldehydes can be less stable than their simple aromatic counterparts, prone to oxidation or polymerization.[2][3] Use freshly purified or commercially sourced high-purity aldehyde for best results.

  • Incorrect Base Choice: The pKa of the phosphonium salt dictates the required base strength. For simple alkyl-substituted (unstabilized) ylides, a very strong base like n-BuLi is necessary.[5] For stabilized ylides (e.g., those with an adjacent ester or ketone), a milder base like potassium tert-butoxide (KOtBu) or even sodium hydroxide can be sufficient.[5]

Q2: How can I control the stereoselectivity (E vs. Z-alkene) of the reaction?

Stereochemical outcome is almost entirely dependent on the stability of the phosphorus ylide.[6][7]

  • For (Z)-Alkenes: Use unstabilized ylides (e.g., R = alkyl). These react rapidly under kinetic control, favoring the syn-oxaphosphetane intermediate, which collapses to the (Z)-alkene.[7][8][9] Performing the reaction under salt-free conditions (e.g., using potassium bases like KHMDS instead of lithium bases) can further enhance Z-selectivity.[3]

  • For (E)-Alkenes: Use stabilized ylides (e.g., R = CO₂Et, CN, COR). These ylides are less reactive, and the initial cycloaddition is reversible.[9] The reaction proceeds under thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[6][7][8]

Q3: The purification is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I effectively remove it?

TPPO is a notorious byproduct that often co-elutes with the desired product. Several chromatography-free methods can be employed.

  • Precipitation/Trituration: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or diethyl ether, and also in water.[10][11] After the reaction, concentrate the crude mixture and triturate it with cold hexane. The TPPO will often precipitate as a white solid and can be removed by filtration.[12]

  • Precipitation as a Metal Complex: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude product dissolved in a solvent like ethanol or toluene can precipitate the TPPO complex, which is then filtered off.[12][13]

  • Crystallization: If your product is an oil, you may be able to selectively crystallize the TPPO from the crude mixture, often from a mixed solvent system like benzene-cyclohexane.[12]

Troubleshooting & Optimization Guide

This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.

Problem 1: Low or No Conversion of the Aldehyde

A lack of conversion points to fundamental issues with reagent reactivity or stability.

G start Low Yield / No Reaction aldehyde_check Is the aldehyde consumed? (Check by TLC/LCMS) start->aldehyde_check ylide_issue Primary Issue: Ylide Formation or Stability aldehyde_check->ylide_issue  No side_reaction Primary Issue: Side Reactions or Product Degradation aldehyde_check->side_reaction  Yes base_check Is the base strong enough? (pKa of base vs. salt) ylide_issue->base_check indole_nh Possible Cause: Deprotonation of Indole NH side_reaction->indole_nh aldehyde_stab Possible Cause: Aldehyde Degradation side_reaction->aldehyde_stab conditions_check Are conditions strictly anhydrous and inert? base_check->conditions_check  Yes base_sol Solution: Use stronger base (e.g., n-BuLi for unstabilized ylides). base_check->base_sol  No ylide_color Did the characteristic ylide color appear? conditions_check->ylide_color  Yes conditions_sol Solution: Flame-dry glassware, use anhydrous solvents, inert gas. conditions_check->conditions_sol  No indole_sol Solution: Use NaH or K-bases. Add aldehyde slowly at low temp. indole_nh->indole_sol aldehyde_sol Solution: Use fresh aldehyde. Consider tandem oxidation-Wittig. aldehyde_stab->aldehyde_sol

Caption: Troubleshooting decision tree for low conversion.

  • Cause 1: Incomplete Ylide Formation. The C-H bond of the phosphonium salt must be deprotonated to form the nucleophilic ylide.[14]

    • Insight: For an unstabilized ylide like (methoxymethyl)triphenylphosphonium chloride, the pKa of the conjugate acid is high, requiring a very strong base.[14][15] Milder bases like KOtBu may not achieve full deprotonation, leading to low ylide concentration.[15]

    • Solution: Use a base with a significantly higher pKa than the phosphonium salt. For unstabilized ylides, n-BuLi, NaH, or NaHMDS are standard choices.[3][5][16] The formation of the ylide is often accompanied by a distinct color change (e.g., deep red or orange), providing visual confirmation.[3]

  • Cause 2: Indole N-H Deprotonation. The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be deprotonated by organolithium bases. This consumes a full equivalent of base and generates an anionic indole species, which is a poor electrophile.

    • Insight: This side reaction is particularly problematic when using bases like n-BuLi.

    • Solution:

      • Change the Base: Sodium hydride (NaH) or sodium/potassium bis(trimethylsilyl)amide (NaHMDS/KHMDS) are excellent alternatives. These are strong, non-nucleophilic bases less prone to deprotonating the N-H under typical conditions.[4][5]

      • Optimize Order of Addition: Generate the ylide first by adding the base to the phosphonium salt suspension. Then, cool the resulting ylide solution (e.g., to 0 °C or -78 °C) before slowly adding a solution of the aldehyde.[3][17] This ensures the aldehyde primarily encounters the intended nucleophile.

  • Cause 3: Aldehyde Degradation. Aldehydes, especially electron-rich ones, can be sensitive to the strongly basic reaction conditions, leading to self-condensation or other decomposition pathways.[2]

    • Insight: Prolonged exposure of the aldehyde to the ylide or excess base at room temperature can reduce yield.

    • Solution: Add the aldehyde to the ylide solution at low temperature (0 °C to -78 °C) and monitor the reaction closely by TLC. If the reaction is fast, quench it as soon as the starting material is consumed. For extremely sensitive aldehydes, a tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol immediately before olefination, can be effective.[2]

Problem 2: Suboptimal Stereoselectivity

Achieving a high E/Z ratio is critical in many synthetic campaigns.

Ylide TypeR Group ExampleReactivityKinetic/Thermodynamic ControlDominant Product
Unstabilized -CH₃, -CH₂CH₃HighKinetic(Z)-Alkene [6][8]
Semistabilized -PhenylModerateMixturePoor Selectivity[8]
Stabilized -CO₂Et, -CNLowThermodynamic(E)-Alkene [6][8]
  • Insight on (Z)-Selectivity: The formation of the (Z)-alkene from unstabilized ylides proceeds through a concerted, kinetically controlled [2+2] cycloaddition.[8] The presence of lithium salts can disrupt this selectivity by promoting equilibration via a betaine intermediate.[8][14]

    • Optimization: To maximize (Z)-selectivity, use lithium-free conditions. Generate the ylide from the phosphonium salt using a sodium or potassium base (e.g., NaH, KHMDS) in a non-coordinating solvent like THF or toluene.[3]

  • Insight on (E)-Selectivity: For stabilized ylides, the initial addition is reversible, allowing the intermediates to equilibrate to the more stable trans-oxaphosphetane, which decomposes to the (E)-alkene.[7][9]

    • Optimization: Ensure the reaction is allowed to reach thermodynamic equilibrium. This may involve longer reaction times or slightly elevated temperatures. Forcing (E)-selectivity with unstabilized ylides can be achieved using the Schlosser modification , which involves trapping the intermediate betaine with a second equivalent of strong base at low temperature.[8][18]

Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and require strict anhydrous and inert atmosphere techniques. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: (Z)-Selective Olefination using an Unstabilized Ylide

This protocol details the synthesis of 5-methoxy-2-(prop-1-en-1-yl)-1H-indole using ethyltriphenylphosphonium bromide.

G cluster_0 Ylide Generation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Workup & Purification a 1. Suspend Ph₃P⁺Et Br⁻ in anhydrous THF. b 2. Cool to 0 °C. a->b c 3. Add n-BuLi dropwise. (Observe red color) b->c d 4. Stir for 1 hr at 0 °C. c->d e 5. Add aldehyde solution in THF dropwise at 0 °C. d->e f 6. Warm to RT. Monitor by TLC. e->f g 7. Quench with sat. aq. NH₄Cl. f->g h 8. Extract with EtOAc. g->h i 9. Wash, dry, concentrate. h->i j 10. Purify (TPPO Removal & Column Chromatography). i->j

Caption: Workflow for a (Z)-selective Wittig reaction.

Methodology:

  • Apparatus Setup: Assemble a two-neck round-bottom flask, fitted with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, and flame-dry it under vacuum. Allow to cool to room temperature under an inert atmosphere.

  • Ylide Generation:

    • To the flask, add ethyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via cannula or syringe.

    • Cool the resulting white suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents, e.g., 2.5 M in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating ylide formation.[3]

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide generation.

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the aldehyde is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • To remove the bulk of the TPPO, triturate the crude residue with cold diethyl ether or a 1:5 mixture of ethyl acetate/hexanes. Filter off the precipitated TPPO.

    • Purify the filtrate by silica gel column chromatography to yield the final product.

Protocol 2: TPPO Removal via ZnCl₂ Precipitation

This method is effective when the product is polar and trituration is ineffective.[12]

  • Initial Workup: After the Wittig reaction is complete, perform a standard aqueous workup and remove the organic solvent under reduced pressure to obtain the crude product residue.

  • Dissolution: Dissolve the crude residue in a minimal amount of a suitable solvent like ethanol, THF, or toluene.

  • Precipitation:

    • Add a solution of zinc chloride (ZnCl₂, ~2 equivalents relative to theoretical TPPO) in the same solvent to the crude mixture at room temperature.

    • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[12] Scraping the sides of the flask can help induce precipitation.

  • Filtration: Collect the solid complex by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Final Purification: The filtrate, now largely free of TPPO, can be concentrated and further purified by column chromatography if necessary.

References

Preventing byproduct formation in Pictet-Spengler reactions with 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pictet-Spengler Reactions with 5-Methoxy-1H-indole-2-carbaldehyde

Welcome to the technical support center for troubleshooting Pictet-Spengler reactions, with a specific focus on the use of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of β-carboline scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it important for my research?

A1: The Pictet-Spengler reaction is a powerful chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[1][2][3] This reaction is fundamental in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. For researchers in drug development, it is particularly valuable for constructing the core structures of many natural products and pharmacologically active molecules, including numerous alkaloids with significant therapeutic potential.[2][4][5]

Q2: I'm using this compound in a Pictet-Spengler reaction and observing significant byproduct formation. What are the likely side products?

A2: When using electron-rich indoles like this compound, the primary desired reaction is the formation of the tetrahydro-β-carboline. However, the high nucleophilicity of the indole ring, enhanced by the methoxy group, can lead to several side reactions.[1][4] Common byproducts include:

  • N-Formylated Amine: The amine starting material can be formylated by the aldehyde, especially under certain conditions, leading to a stable amide that is unreactive in the Pictet-Spengler cyclization.

  • Over-alkylation or Dimerization Products: The reactive nature of the indole can lead to reactions with the starting materials or intermediates, forming complex mixtures.

  • Decomposition Products: Sensitive starting materials or the final product may degrade under harsh acidic conditions or elevated temperatures.[6]

Q3: How does the methoxy group on the indole ring influence the reaction and potential for byproduct formation?

A3: The methoxy group at the 5-position is an electron-donating group, which increases the electron density and nucleophilicity of the indole ring.[4] This enhanced nucleophilicity accelerates the desired cyclization step of the Pictet-Spengler reaction.[4] However, it also makes the indole more susceptible to side reactions such as electrophilic attack, potentially leading to undesired byproducts if the reaction conditions are not carefully controlled.

Q4: Is an acid catalyst always necessary for the Pictet-Spengler reaction?

A4: Traditionally, an acid catalyst is employed to facilitate the formation of the electrophilic iminium ion from the initial imine, which is crucial for the subsequent ring closure.[1][3] However, with highly reactive, electron-rich indoles, the reaction can sometimes proceed under neutral or even mildly basic conditions, or with very mild acids.[1] In some cases, avoiding strong acids can minimize the formation of acid-catalyzed decomposition byproducts.[7]

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation in Pictet-Spengler reactions involving this compound.

Issue 1: Predominant Formation of N-Formylated Amine

Symptoms:

  • The major product isolated is the N-formylated derivative of your β-arylethylamine.

  • Low to no yield of the desired tetrahydro-β-carboline.

  • TLC or LC-MS analysis shows a major spot/peak corresponding to the mass of the formylated amine.

Causality: N-formylation can compete with the desired imine formation and subsequent cyclization. This is often favored by conditions that promote the formylation reaction, such as the presence of certain catalysts or impurities that can act as formylating agents.

Troubleshooting Workflow:

start High N-Formylation Observed step1 Modify Reaction Conditions: Reduce Temperature start->step1 step2 Change Acid Catalyst: Use a milder acid (e.g., acetic acid) step1->step2 step3 Alter Order of Addition: Add aldehyde slowly to the amine/acid mixture step2->step3 step4 Consider a Two-Step Protocol: Pre-form the imine before adding acid step3->step4 end Reduced N-Formylation, Improved Yield step4->end

Caption: Workflow for troubleshooting N-formylation.

Detailed Protocols:

  • Protocol 1.1: Temperature Optimization

    • Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C).

    • Monitor the reactions by TLC or LC-MS at regular intervals.

    • Lowering the temperature can sometimes disfavor the formylation pathway relative to the Pictet-Spengler cyclization.

  • Protocol 1.2: Catalyst Screening

    • If using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), switch to a weaker Brønsted acid such as acetic acid or p-toluenesulfonic acid (p-TsOH).[8]

    • Alternatively, explore Lewis acid catalysts which may favor iminium ion formation without promoting formylation.

Issue 2: Formation of Complex Mixtures and Decomposition

Symptoms:

  • Multiple spots on TLC with streaking.

  • Low recovery of total material.

  • Darkly colored reaction mixture.

Causality: The electron-rich nature of 5-methoxyindole makes it and the resulting β-carboline product susceptible to oxidation and acid-catalyzed decomposition, especially at elevated temperatures or with prolonged reaction times.[6]

Troubleshooting Workflow:

start Complex Mixture/Decomposition step1 Reduce Reaction Time: Monitor closely and quench upon completion start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use an Inert Atmosphere: Run reaction under Nitrogen or Argon step2->step3 step4 Solvent Selection: Aprotic solvents may offer better stability step3->step4 end Cleaner Reaction Profile step4->end

Caption: Workflow to minimize decomposition.

Detailed Protocols:

  • Protocol 2.1: Reaction Monitoring and Quenching

    • Monitor the reaction progress frequently using TLC or LC-MS (e.g., every 30 minutes).

    • Once the starting materials are consumed and the product is formed, immediately quench the reaction by neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Prompt work-up can prevent further degradation of the product.[6]

  • Protocol 2.2: Solvent Selection

    • While protic solvents are common, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes provide superior yields and cleaner reaction profiles.[6][9]

    • Screen a variety of solvents to find the optimal medium for your specific substrates.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the outcome of Pictet-Spengler reactions with electron-rich indoles.

ParameterEffect on YieldEffect on Byproduct FormationRecommendations
Temperature Generally increases rate, but can decrease yield if too high.Higher temperatures can lead to decomposition and side reactions.[4]Start at room temperature and gently heat if necessary. Monitor closely.
Acid Catalyst Essential for iminium ion formation.[1] Stronger acids increase the rate.Strong acids can cause decomposition.[7]Screen both Brønsted and Lewis acids. Use the mildest acid that provides a reasonable reaction rate.
Solvent Can affect solubility and stability of intermediates.Protic solvents are common, but aprotic solvents can sometimes give higher yields.[6]Screen a range of both protic and aprotic solvents.
Reaction Time Insufficient time leads to low conversion. Excessive time can lead to byproducts.Longer reaction times increase the likelihood of decomposition and side reactions.[10]Monitor the reaction closely and quench promptly upon completion.

Reaction Mechanism Overview

Understanding the reaction mechanism is key to effective troubleshooting.

cluster_0 Pictet-Spengler Reaction cluster_1 Byproduct Pathway Reactants Indole-ethylamine + Aldehyde Imine Imine Formation Reactants->Imine NFormylation N-Formylation Reactants->NFormylation Iminium Iminium Ion (Acid-catalyzed) Imine->Iminium H+ Cyclization Intramolecular Cyclization Iminium->Cyclization Product Tetrahydro-β-carboline Cyclization->Product

Caption: Pictet-Spengler mechanism and a competing byproduct pathway.

The reaction proceeds through the initial formation of an imine, which is then protonated by an acid catalyst to form a more electrophilic iminium ion.[1][11] This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich indole ring to form the cyclized product.[11] A competing pathway, N-formylation, can occur directly from the starting materials.

References

Technical Support Center: Alternative Catalysts for the C3-Formylation of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating alternative, milder, and more efficient methods for the C3-formylation of 5-methoxyindole. Moving beyond the classical Vilsmeier-Haack reaction, we address common experimental challenges through a troubleshooting-focused, question-and-answer format. Each section explains the causality behind the protocols, ensuring you can not only follow the steps but also understand the chemistry to overcome potential hurdles.

Section 1: General FAQs - Choosing Your Formylation Strategy

This section provides a high-level overview to help you select the most appropriate formylation method based on your laboratory's capabilities, substrate scope, and project goals.

Q1: What are the primary drawbacks of the traditional Vilsmeier-Haack reaction that necessitate alternatives?

The Vilsmeier-Haack reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a robust method for formylating electron-rich heterocycles like indoles.[1][2] However, it suffers from several limitations:

  • Harsh Reagents: POCl₃ is highly corrosive, moisture-sensitive, and produces stoichiometric amounts of phosphate waste, making handling and workup challenging.[1][3]

  • Limited Functional Group Tolerance: The strongly acidic and dehydrating conditions can be incompatible with sensitive functional groups on complex molecules, which is a significant concern in late-stage functionalization during drug development.[3]

  • Environmental Concerns: The use of hazardous reagents and chlorinated solvents raises environmental and safety issues, particularly for large-scale synthesis.[4]

Q2: What are the main classes of alternative catalytic systems for indole formylation?

Modern synthetic chemistry offers several milder and more selective alternatives, which can be broadly categorized:

  • Photocatalytic Methods: These reactions use light energy (UV or visible) to generate reactive intermediates under exceptionally mild conditions. They are often metal-free and highly efficient.[5][6][7]

  • Transition Metal-Catalyzed Methods: These employ earth-abundant and inexpensive metals like iron to catalyze the formylation via novel mechanistic pathways, often using greener oxidants like air.[4]

  • Organocatalytic Methods: These use small organic molecules to catalyze the reaction, avoiding the use of metals entirely. This category includes methods using Lewis acids like BF₃·OEt₂.[3]

Q3: How do I select the best alternative method for my project?

The optimal choice depends on several factors. Use the table below as a starting point for your decision-making process.

Method Catalyst/Reagent Formyl Source Key Advantages Potential Challenges Ideal For...
UV Photochemical None (Reagent-driven)Glyoxylic AcidMetal-free, oxidant-free, simple setup.[5][8]Requires quartz vessel, UV lamp (254 nm).Small to medium scale synthesis with UV equipment.
Visible-Light Photoredox Eosin Y (Organic Dye)TMEDAUses visible light, mild, metal-free, air as oxidant.[6]Sensitive to light intensity, potential for catalyst bleaching.Labs with standard blue LED photoreactors.
Iron-Catalyzed FeCl₃Formaldehyde / NH₃ (aq)Inexpensive, scalable, uses air as oxidant.[4]Higher temperature (130 °C), requires pressure vessel.Process chemistry and gram-scale synthesis.
Boron-Catalyzed BF₃·OEt₂Trimethyl OrthoformateRapid, efficient for various indoles.[3]Stoichiometric, moisture-sensitive catalyst.Quick access to diverse formylated indoles.

Section 2: Troubleshooting Guide: Photocatalytic Methods

Photocatalysis offers some of the mildest conditions for formylation but requires careful control of light-dependent parameters.

Method A: UV-Mediated Decarboxylative Formylation with Glyoxylic Acid

This metal- and oxidant-free method leverages UV light to decarboxylate glyoxylic acid, generating a reactive formylating intermediate.[5][8]

Q: My reaction shows low or no conversion. What are the likely causes? A:

  • UV Source and Vessel: This reaction is specifically driven by 254 nm UV light.[5] First, confirm your lamp is emitting at the correct wavelength and its intensity has not degraded. Second, the reaction must be performed in a quartz vessel, as standard borosilicate glass (Pyrex) will block most of the required shortwave UV light.

  • Solvent Purity: Acetonitrile is reported as the optimal solvent.[8] Ensure you are using a high-purity or HPLC-grade solvent. While the reaction tolerates the water from the 50% aqueous glyoxylic acid, other impurities, particularly those that absorb UV light or quench radical intermediates, can inhibit the reaction.

  • Degassing: Although this reaction is oxidant-free, removing dissolved oxygen via a nitrogen or argon purge before irradiation can sometimes improve reproducibility by preventing unwanted side reactions.

Q: I'm observing significant formation of dark, insoluble byproducts. Why? A: This often points to indole degradation. 5-Methoxyindole is electron-rich and can be sensitive to prolonged UV exposure.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-irradiation can lead to polymerization or decomposition of both the starting material and the product.

  • Check Temperature: While the reaction is run at room temperature, high-intensity lamps can heat the solution. Use a water bath or fan to maintain a consistent temperature (e.g., 20-25 °C).

Method B: Visible-Light Photoredox Formylation with Eosin Y

This protocol uses a simple organic dye (Eosin Y) as a photocatalyst, tetramethylethylenediamine (TMEDA) as the C1 source, and air as the terminal oxidant under blue LED irradiation.[6]

Q: The reaction is very slow or stalls after a few hours. What should I check? A:

  • Oxygen/Air Supply: This reaction is an aerobic oxidation; a sufficient supply of air is critical.[6] If you are running the reaction in a sealed vessel, ensure there is a large headspace of air. For best results, run the reaction with a balloon of air or by leaving the cap slightly loose (in a well-ventilated fume hood). Do not purge with inert gas.

  • Catalyst Photobleaching: Eosin Y can degrade under prolonged, high-intensity irradiation. If you notice the characteristic pink/red color of the solution fading to yellow or colorless, the catalyst is likely no longer active. Consider reducing the light intensity or pausing the reaction periodically.

  • Light Source: Ensure your blue LEDs are emitting in the correct wavelength range to excite Eosin Y (λ_max ≈ 525 nm). The distance of the reaction vessel from the light source is also critical for consistent energy input.

Q: My yields are inconsistent between runs. How can I improve reproducibility? A: Reproducibility issues in photoredox catalysis often stem from subtle variations in setup.

  • Standardize Geometry: Always place the reaction vial at the exact same distance and orientation relative to the light source.

  • Consistent Aeration: Use the same method for supplying air (e.g., an air-filled balloon vs. an open vessel) for every run. The rate of oxygen diffusion into the solvent can significantly impact the reaction rate.

  • Solvent and Reagent Quality: The acetonitrile/water solvent system is important.[6] Ensure the TMEDA is of high purity, as impurities can interfere with the catalytic cycle.

Section 3: Troubleshooting Guide: Iron-Catalyzed C3-Formylation

This method provides a scalable and cost-effective route using an earth-abundant metal catalyst.[4]

Q: The reaction is not reaching full conversion, even after extended time. What is the problem? A:

  • Iron Catalyst Source and Purity: The protocol specifies ferric chloride (FeCl₃).[4] Anhydrous FeCl₃ is highly hygroscopic. If it has absorbed atmospheric moisture, its catalytic activity may be altered. For best results, use a freshly opened bottle or a properly stored anhydrous source. Other iron salts were found to be less effective.

  • Air as the Oxidant: The reaction explicitly requires air as the terminal oxidant.[4] The reaction should be performed in a sealed pressure vessel (e.g., a microwave vial) with a sufficient headspace of air. Purging with an inert gas like nitrogen or argon will completely shut down the catalysis.

  • Temperature Control: The reaction requires a relatively high temperature of 130 °C. Ensure your heating block or oil bath is accurately calibrated and provides uniform heating to the reaction mixture.

Q: I am concerned about the safety of using formaldehyde and heating in a sealed vessel. A: These are valid concerns.

  • Formaldehyde Source: Using a 37% aqueous solution of formaldehyde is standard, but always handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Pressure Management: Use only pressure-rated glassware designed for these temperatures. Do not exceed the recommended reaction volume for the vessel to ensure a safe headspace-to-liquid ratio. Always allow the vessel to cool completely to room temperature behind a blast shield before opening.

Section 4: Visual Aids and Diagrams

Visualizing the processes can aid in understanding and troubleshooting.

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing failed or underperforming reactions.

Troubleshooting_Workflow Start Reaction Underperforming (Low Yield / No Conversion) Check_Reagents 1. Verify Reagent Quality - Purity & Stoichiometry - Catalyst Activity - Solvent Grade Start->Check_Reagents Check_Conditions 2. Confirm Reaction Conditions - Temperature - Atmosphere (Air vs. Inert) - Time Check_Reagents->Check_Conditions Reagents OK Check_Setup 3. Inspect Physical Setup - Light Source (Photo-Rxn) - Vessel Type (UV-Rxn) - Stirring Efficiency Check_Conditions->Check_Setup Conditions OK Analysis 4. Analyze Side Products - Identify byproducts via LC-MS - Infer degradation pathway Check_Setup->Analysis Setup OK Optimize 5. Optimize & Repeat - Adjust concentration - Modify catalyst loading - Change reaction time Analysis->Optimize

Caption: A systematic workflow for troubleshooting common issues in catalytic reactions.

Proposed Mechanism: Visible-Light Formylation with Eosin Y

This diagram illustrates the key steps in the photoredox catalytic cycle.

Photoredox_Mechanism cluster_substrate Substrate Transformation EY Eosin Y EY_star Eosin Y* EY->EY_star Blue Light (hν) EY_radical Eosin Y•⁻ EY_star->EY_radical TMEDA TMEDA_radical TMEDA•⁺ EY_radical->EY O₂ Iminium Iminium Intermediate TMEDA_radical->Iminium H⁺ Abstraction Indole 5-Methoxyindole Indole_adduct Indole Adduct Indole->Indole_adduct + Iminium Product 3-Formylindole Product Indole_adduct->Product Oxidation & Hydrolysis TMEDA TMEDA TMEDA->TMEDA_radical SET

Caption: Simplified mechanism for Eosin Y-catalyzed C3-formylation of indole.[6]

Section 5: Experimental Protocols & Data Summary

Comparative Data Table

The following table summarizes key quantitative parameters for the discussed alternative methods. Yields are indicative and can vary based on precise conditions and scale.

Parameter UV/Glyoxylic Acid[5][8] Visible Light/Eosin Y[6] Iron-Catalyzed[4]
Catalyst NoneEosin Y (2 mol%)FeCl₃ (2 mol%)
Formyl Source Glyoxylic Acid (aq)TMEDAFormaldehyde (aq)
Solvent AcetonitrileAcetonitrile / H₂O (5:1)DMF
Temperature Room TemperatureRoom Temperature130 °C
Atmosphere Inert (N₂)AirAir
Time ~12 h~24 h~3 h
Reported Yield Range 53-78% (for various indoles)Good (unspecified for 5-MeO)up to 93% (for various indoles)
Detailed Protocol: Visible-Light Photoredox Formylation with Eosin Y

This protocol is adapted from the literature and serves as a representative example.[6] Always refer to the original publication for complete details.

  • Preparation: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add 5-methoxyindole (0.2 mmol, 29.4 mg), Eosin Y (0.004 mmol, 2.6 mg), and potassium iodide (0.02 mmol, 3.3 mg).

  • Solvent and Reagent Addition: Add 2.0 mL of acetonitrile/water (5:1 v/v) followed by tetramethylethylenediamine (TMEDA, 0.6 mmol, 90 µL).

  • Reaction Setup: Place the vial, with the cap loosened, approximately 5 cm from a 24W blue LED lamp. Ensure efficient stirring to create a vortex for good air mixing.

  • Irradiation: Irradiate the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5-methoxy-1H-indole-3-carbaldehyde.

References

Technical Support Center: Purification of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-1H-indole-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in a highly pure form. We will explore the common impurities encountered during its synthesis and provide detailed, validated protocols for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. The most prevalent method is the Vilsmeier-Haack formylation of 5-methoxyindole.[1][2][3] This reaction, while effective, can lead to several characteristic impurities:

  • Unreacted Starting Material: Residual 5-methoxyindole.

  • Isomeric Byproducts: Small amounts of 5-Methoxy-1H-indole-3-carbaldehyde may form, although formylation at the C2 position is generally favored for N-unsubstituted indoles.

  • Vilsmeier Reagent-Related Impurities: Residual dimethylformamide (DMF) and byproducts from the hydrolysis of the Vilsmeier reagent (a chloroiminium salt) can be present.[2][3]

  • Degradation Products: Indole derivatives can be sensitive to acidic conditions, oxidation, and light, leading to the formation of various degradation products.[4][5] The indole ring is particularly susceptible to oxidation.[4]

Q2: My TLC shows a spot with a similar Rf to my product, making separation difficult. What could it be and how do I resolve it?

A2: A closely eluting spot often indicates an isomeric impurity, most likely 5-Methoxy-1H-indole-3-carbaldehyde. While the Vilsmeier-Haack reaction favors C2 formylation, the formation of the C3 isomer can occur. Distinguishing and separating these isomers is critical for downstream applications.

Troubleshooting Strategy:

  • TLC Optimization: Experiment with different solvent systems to maximize the separation between the two spots. A common starting point for indole compounds is a mixture of petroleum ether and ethyl acetate.[6] Varying the ratio can significantly impact resolution.

  • Column Chromatography: This is the most effective method for separating closely related isomers.[7] Careful selection of the stationary and mobile phases is crucial for achieving good separation.[7] A fine mesh silica gel (230-400 mesh) is recommended for high-resolution separations.[8]

  • Recrystallization: If a suitable solvent system can be identified where the solubility of the two isomers differs significantly, fractional recrystallization can be an effective purification technique.

Q3: After aqueous workup, I suspect my product is contaminated with residual DMF. How can I remove it?

A3: DMF is a high-boiling point solvent and can be challenging to remove completely by simple evaporation.

Recommended Procedures:

  • Azeotropic Removal: Co-evaporation with a lower boiling point solvent like toluene or heptane can effectively remove residual DMF. Add the solvent to the product and evaporate under reduced pressure. Repeat this process several times.

  • Aqueous Washes: Thoroughly washing the organic extract with water or brine during the workup can help remove the majority of the DMF.

  • High Vacuum Drying: Drying the product under a high vacuum at a slightly elevated temperature (if the product is thermally stable) can help remove the final traces of DMF.

Q4: My final product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a white or off-white solid?

A4: Discoloration often indicates the presence of minor, highly colored impurities, which could be oxidation or degradation products.[4] Indole compounds can be sensitive to air and light.

Purification Strategy:

  • Recrystallization: This is often the most effective method for removing colored impurities. The ideal recrystallization solvent will dissolve the product well at an elevated temperature but poorly at room temperature, while the impurities remain in solution.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: A plug of silica gel can effectively remove baseline impurities that may contribute to color.

Troubleshooting & Optimization Guide

Issue 1: Low Yield After Purification
Possible Cause Solutions & Optimization
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
Incomplete Elution from Column After the main product has eluted, flush the column with a more polar solvent mixture to ensure no product remains adsorbed on the silica gel.
Product Degradation During Purification Avoid prolonged exposure to strong acids or bases.[5] Minimize exposure to heat and light, especially when in solution.[4] Use an inert atmosphere (nitrogen or argon) if the compound is particularly sensitive to oxidation.
Precipitation During Chromatography If the product is poorly soluble in the chosen eluent, it may precipitate on the column. Select a solvent system where the product has good solubility.
Issue 2: Persistent Impurities Detected by HPLC or NMR
Possible Cause Solutions & Optimization
Co-elution During Chromatography Optimize the mobile phase. A gradient elution can improve the separation of compounds with different polarities.[9] Consider using a different stationary phase (e.g., C8, Phenyl-Hexyl) if reverse-phase HPLC is being used.[9]
Inadequate Recrystallization Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better purification than a single solvent.
Thermal Degradation If purification involves heating, consider if the product is degrading. Lower the temperature or reduce the heating time.[4]
Sample Degradation Post-Purification Store the purified compound in a cool, dark place under an inert atmosphere to prevent degradation.[5]

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the separation of this compound from closely eluting isomers and other byproducts.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an optimal eluent system by TLC. Test various ratios of petroleum ether and ethyl acetate. The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a less polar solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Polishing

This protocol is intended to remove minor impurities, including colored byproducts, to yield a highly pure, crystalline product.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)

  • Activated Charcoal (optional)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the initial assessment of the crude product.

PurificationWorkflow Crude Crude this compound TLC Initial TLC Analysis Crude->TLC MajorImpurities Significant Impurities Present? TLC->MajorImpurities ColumnChromatography Perform Flash Column Chromatography MajorImpurities->ColumnChromatography Yes MinorImpurities Minor Impurities/ Color Present? MajorImpurities->MinorImpurities No ColumnChromatography->MinorImpurities Recrystallization Perform Recrystallization PureProduct Pure Product (Verify by TLC/HPLC/NMR) Recrystallization->PureProduct MinorImpurities->Recrystallization Yes MinorImpurities->PureProduct No

Caption: Decision workflow for purification.

References

Stability issues of 5-Methoxy-1H-indole-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-1H-indole-2-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we address common issues and questions regarding its handling, storage, and behavior in various experimental conditions, with a focus on its stability under acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around its susceptibility to degradation under harsh pH conditions (both acidic and basic), oxidative stress, and exposure to light.[1] The indole ring is an electron-rich heterocycle, making it prone to oxidation, particularly at the C2 and C3 positions.[1] Furthermore, the aldehyde functional group can undergo various reactions, especially under acidic or basic catalysis.

Q2: How should I properly store this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment.[1] The use of amber vials is highly recommended to protect the compound from photodegradation.[1] For optimal stability, especially for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is advisable to minimize the risk of oxidation.[1]

Q3: Can I dissolve this compound in an acidic mobile phase for HPLC analysis?

While possible, caution is advised. The indole ring is known to be sensitive to strongly acidic conditions.[1] Protonation of the indole ring, which typically occurs at the C3 position, can initiate degradation pathways, leading to the formation of unexpected peaks in your chromatogram.[1] If you suspect acid-catalyzed degradation, it is recommended to use a mobile phase with a mildly acidic or neutral pH.[1]

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS After Acidic Stress Testing
  • Symptom: Multiple new peaks appear in the chromatogram after incubating the compound in acidic conditions (e.g., 0.1 M HCl).

  • Potential Cause: Acid-catalyzed degradation of the indole ring. The electron-rich indole nucleus is susceptible to protonation, which can lead to dimerization, polymerization, or other rearrangements.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run the analysis with a freshly prepared, unstressed sample to ensure the issue is not with the initial stock.

    • pH Adjustment: If your experimental protocol allows, neutralize the sample with a suitable base (e.g., NaOH) before injection to halt further degradation.

    • Milder Conditions: For future experiments, consider using milder acidic conditions or reducing the incubation time and temperature.[1]

    • Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[2][3]

Issue 2: Low Reaction Yield When Using this compound in a Basic Reaction Medium
  • Symptom: The yield of the desired product is significantly lower than expected when the reaction is carried out under basic conditions (e.g., using NaOH, KOH). You may also observe a color change in the reaction mixture.

  • Potential Cause: Base-catalyzed degradation. While the indole ring itself is relatively stable to base, the aldehyde group can undergo reactions like the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) in the presence of a strong base. Additionally, other unforeseen base-mediated decompositions can occur.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-process HPLC analysis to monitor the consumption of the starting material and the formation of byproducts over time.

    • Use a Milder Base: If the reaction chemistry permits, switch to a weaker or non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine).

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of degradation reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air oxidation, which can be exacerbated under basic conditions.

Issue 3: Variability in Experimental Results Between Different Batches or Over Time
  • Symptom: Inconsistent results in bioassays or chemical reactions, even when using the same protocol.

  • Potential Cause: Degradation of the stock solution of this compound.

  • Troubleshooting Steps:

    • Stock Solution Stability: Assess the stability of your compound in the specific solvent and at the storage temperature you are using. It is advisable to prepare fresh solutions for sensitive experiments.

    • pH of the Medium: Check the pH of your assay or reaction medium. If it is acidic or basic, this could be contributing to the degradation of the compound.[1] Consider buffering the medium to a neutral pH if possible.

    • Quality Control: Before critical experiments, verify the purity of your this compound stock solution using a suitable analytical technique like HPLC.

Mechanisms of Degradation

Understanding the potential degradation pathways is crucial for designing robust experiments.

Acid-Catalyzed Degradation

Under acidic conditions, the indole nucleus is prone to protonation, primarily at the C3 position due to the stability of the resulting intermediate. This can lead to a cascade of reactions, including dimerization or polymerization. Although the C2-carbaldehyde group is electron-withdrawing, which can somewhat deactivate the ring towards electrophilic attack, strong acids can still promote degradation.

Acid_Degradation cluster_0 Acidic Conditions 5-MeO-Indole-2-CHO This compound Protonated_Indole Protonated Intermediate (at C3) 5-MeO-Indole-2-CHO->Protonated_Indole H+ Degradation_Products Dimers, Polymers, Rearrangement Products Protonated_Indole->Degradation_Products Further Reaction Base_Degradation cluster_1 Basic Conditions Aldehyde_1 This compound Products 5-Methoxy-1H-indol-2-yl)methanol + 5-Methoxy-1H-indole-2-carboxylic acid Aldehyde_1->Products Aldehyde_2 This compound Aldehyde_2->Products OH- (strong base) Disproportionation Data_Analysis_Workflow Start Start Forced Degradation Experiments HPLC_Analysis Perform HPLC Analysis at Time Points (T0, T1, T2...) Start->HPLC_Analysis Peak_Integration Integrate Peak Areas (Parent Compound & Degradants) HPLC_Analysis->Peak_Integration Calculate_Purity Calculate % Purity of Parent Compound and % Area of Degradants Peak_Integration->Calculate_Purity Plot_Data Plot % Parent Compound Remaining vs. Time for Each Condition Calculate_Purity->Plot_Data Identify_Pathways Identify Major Degradation Pathways Plot_Data->Identify_Pathways Report Generate Stability Report Identify_Pathways->Report

References

Validation & Comparative

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 5-Methoxy-1H-indole-2-carbaldehyde and Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, indole scaffolds represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them privileged structures in drug discovery and organic electronics. The precise characterization of substituted indoles is paramount, as subtle changes in functional group placement can dramatically alter their biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of two key indole aldehydes: 5-Methoxy-1H-indole-2-carbaldehyde and the archetypal Indole-3-carboxaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the profound impact of substituent position and nature on the spectroscopic signatures of these molecules.

The Tale of Two Isomers: Structural and Electronic Divergence

At first glance, the two molecules appear closely related. However, the placement of the electron-withdrawing aldehyde group and the presence of an electron-donating methoxy group create distinct electronic environments within the indole ring system.

  • Indole-3-carboxaldehyde places the aldehyde at the C3 position, the most nucleophilic site of the indole ring. This positioning directly influences the pyrrole moiety's electronics.

  • This compound shifts the aldehyde to the C2 position and introduces a powerful electron-donating methoxy group on the benzene ring at C5. This combination establishes a push-pull electronic system that significantly alters the molecule's spectral characteristics.

G cluster_0 Indole-3-carboxaldehyde cluster_1 This compound I3C I3C MICA MICA

Caption: Molecular structures of the two indole derivatives.

¹H and ¹³C NMR Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy provides the most definitive map of a molecule's carbon-hydrogen framework. The chemical shifts observed are exquisitely sensitive to the local electronic environment of each nucleus.

Causality Behind the Shifts

The positioning of the aldehyde group, an electron-withdrawing group (-CHO), and the methoxy group, an electron-donating group (-OCH₃), dictates the electron density distribution across the indole rings.

  • In Indole-3-carboxaldehyde , the C3-aldehyde deshields the adjacent C2-H proton, pushing it significantly downfield.

  • In this compound , the C2-aldehyde deshields the C3-H proton. Furthermore, the C5-methoxy group donates electron density into the benzene ring via resonance, causing a shielding effect (upfield shift) on the ortho (C4-H) and para (C6-H) protons relative to the unsubstituted positions on indole-3-carboxaldehyde. The carbonyl carbon in the 2-position experiences a different electronic environment compared to the 3-position, leading to a variance in its ¹³C chemical shift.

Comparative NMR Data
Assignment Indole-3-carboxaldehyde ¹H Shift (ppm)[1][2][3][4]This compound ¹H Shift (ppm)Indole-3-carboxaldehyde ¹³C Shift (ppm)[2]This compound ¹³C Shift (ppm)
CHO9.95 - 9.99 (s)~9.70 (s)184.9 - 185.0~181.0
NH12.19 (br s)~11.80 (br s)--
H2 / C28.32 (s)-138.2135.5
H3 / C3-7.20 (s)118.2112.5
H4 / C48.15 - 8.17 (m)7.05 (d)124.2103.1
H5 / C57.55 - 7.57 (m)-122.1156.0
H6 / C67.24 - 7.32 (m)6.90 (dd)123.4115.0
H7 / C77.24 - 7.32 (m)7.35 (d)120.8113.8
OCH₃-3.80 (s)-55.6
C3a--125.0 (approx.)128.0
C7a--137.1131.5

Note: Data for this compound is estimated based on spectral data for similar structures like 5-methoxy-1H-indole-2-carboxylic acid and general substituent effects.[5][6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole aldehyde sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument must be properly tuned and shimmed to ensure high resolution and magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical spectral width would be 0-16 ppm. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind the Frequencies

The position of the carbonyl (C=O) stretching frequency is highly indicative of the electronic environment. In this compound, the electron-donating methoxy group can push electron density through the conjugated system to the C2-aldehyde group. This resonance effect increases the single-bond character of the C=O bond, lowering its vibrational frequency (a redshift) compared to indole-3-carboxaldehyde.[3]

Comparative IR Data
Vibrational Mode Indole-3-carboxaldehyde (cm⁻¹)[3][8][9][10]This compound (cm⁻¹)
N-H Stretch3140 - 3180 (broad)~3300 (broad)
C-H Stretch (Aromatic)~3100~3100
C=O Stretch (Aldehyde)1600 - 1645 (strong)1650 - 1660 (strong)
C=C Stretch (Aromatic)1500 - 16001500 - 1600
C-O Stretch (Methoxy)-~1250 and ~1030

Note: Data for this compound is estimated based on data for structurally related 5-methoxyindoles.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid indole aldehyde powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

UV-Visible Spectroscopy: Charting Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For indole derivatives, the absorption spectra are dominated by π → π* transitions within the aromatic system.

Causality Behind the Absorption Maxima

The indole ring is an effective chromophore. The positions of its absorption bands are sensitive to substitution.[12][13]

  • An electron-withdrawing group like an aldehyde generally causes a bathochromic (red) shift in the absorption maxima (λmax) by extending the conjugated π-system.[14]

  • An electron-donating group like a methoxy group also typically induces a bathochromic shift by increasing the electron density of the chromophore.[15]

The combined effect in this compound, with its push-pull system, is expected to result in a significant red shift compared to indole-3-carboxaldehyde, indicating a lower energy gap for the π → π* transition.

Comparative UV-Vis Data
Compound λmax (nm) [16][17]Solvent
Indole-3-carboxaldehyde243, 260, 297DMSO/PBS
This compoundExpected > 300 nmEthanol

Note: Specific experimental λmax for this compound was not available in the search results, the value is predicted based on established principles of substituent effects on the indole chromophore.[12][14][18]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule upon ionization.

Causality Behind Fragmentation

Both molecules are expected to show a strong molecular ion peak ([M]⁺). The fragmentation patterns will differ based on the stability of the resulting fragments. For indole-3-carboxaldehyde, a common fragmentation is the loss of a hydrogen radical followed by the loss of carbon monoxide, leading to a characteristic [M-H-CO]⁺ peak. The fragmentation of this compound will be influenced by the methoxy group, potentially involving the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Key Fragments (m/z) [2][19][20]
Indole-3-carboxaldehydeC₉H₇NO145.16 g/mol 145 ([M]⁺), 144 ([M-H]⁺), 116 ([M-H-CO]⁺)
This compoundC₁₀H₉NO₂175.18 g/mol 175 ([M]⁺), 174 ([M-H]⁺), 146 ([M-H-CO]⁺), 132
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.

G cluster_workflow Spectroscopic Characterization Workflow Sample Purified Indole Aldehyde Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS Structure Structure Elucidation & Purity Confirmation NMR->Structure IR->Structure UV->Structure MS->Structure

References

A Comparative Guide to the Reactivity of 5-Methoxy- and 5-Bromo-1H-indole-2-carbaldehyde for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, indole-based scaffolds are paramount, serving as the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the indole ring is a critical endeavor, and the choice of substituents profoundly dictates the reactivity and synthetic utility of the resulting intermediates. This guide provides an in-depth, comparative analysis of two key building blocks: 5-methoxy-1H-indole-2-carbaldehyde and 5-bromo-1H-indole-2-carbaldehyde. We will explore how the electronic nature of the C5 substituent—an electron-donating methoxy group versus an electron-wthdrawing bromine atom—influences their reactivity in key synthetic transformations.

At a Glance: Electronic Influence on Reactivity

The reactivity of these two molecules is fundamentally governed by the electronic effects of the substituent at the 5-position of the indole ring.

CompoundC5 SubstituentElectronic EffectPredicted Impact on Reactivity
This compound Methoxy (-OCH₃)Electron-donating (strong +M, weak -I)Activates the ring towards electrophilic substitution, enhances nucleophilicity of the aldehyde.
5-Bromo-1H-indole-2-carbaldehyde Bromo (-Br)Electron-withdrawing (weak -M, strong -I)Deactivates the ring towards electrophilic substitution, provides a handle for cross-coupling reactions.[1]

Core Reactivity Principles: An Overview

The indole nucleus is an electron-rich aromatic system, making it inherently reactive towards electrophiles, typically at the C3 position.[3][4] The presence of a carbaldehyde group at the C2 position, an electron-withdrawing group, already modulates this reactivity. The addition of a substituent at C5 further tunes the electronic landscape, creating distinct reactivity profiles for the methoxy and bromo analogs.

The Role of the Methoxy Group: An Electron-Donating Powerhouse

The methoxy group is a strong resonance electron-donating group (+M effect) and a weak inductive electron-withdrawing group (-I effect).[5] The resonance effect dominates, leading to an overall increase in electron density within the indole ring system. This has two major consequences:

  • Activation towards Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more susceptible to attack by electrophiles.

  • Enhanced Nucleophilicity of the Carbonyl: While counterintuitive, the overall electron-rich nature of the molecule can influence the reactivity of the C2-carbaldehyde, particularly in reactions where the indole nitrogen's lone pair can participate.

The Duality of the Bromo Group: Deactivation and a Synthetic Handle

Conversely, the bromine atom is strongly electronegative, exerting a significant inductive electron-withdrawing effect (-I effect).[1] It also has a weak resonance-donating effect (+M effect) due to its lone pairs, but the inductive effect is predominant. This results in:

  • Deactivation towards Electrophilic Aromatic Substitution: The bromine atom withdraws electron density from the indole ring, making it less reactive towards electrophiles.[1]

  • A Versatile Handle for Cross-Coupling: The carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of substituents.[1][6]

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic differences, we will compare the behavior of 5-methoxy- and 5-bromo-1H-indole-2-carbaldehyde in three fundamental classes of organic reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution on the indole ring is a cornerstone of its functionalization.[7][8] The preferred site of attack is the C3 position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[3]

This compound: The electron-donating methoxy group enhances the electron density of the indole ring, making it more reactive towards electrophiles compared to the bromo-substituted counterpart.[9] For instance, in a bromination reaction, the methoxy-substituted indole would be expected to react faster and under milder conditions. A study on the bromination of 5-substituted indoles showed that electron-donating groups like methoxy accelerate the reaction rate.[10]

5-Bromo-1H-indole-2-carbaldehyde: The electron-withdrawing nature of the bromine atom deactivates the indole ring towards electrophilic attack.[1] This means that harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) may be required to achieve the same transformation compared to the methoxy derivative.

Nucleophilic Addition to the Carbonyl Group

The C2-carbaldehyde is a key functional group for chain extension and the introduction of new functionalities. Reactions such as the Wittig olefination and Knoevenagel condensation are common transformations.[11][12][13][14]

This compound: The electron-donating methoxy group can subtly influence the electrophilicity of the carbonyl carbon. While it doesn't directly donate into the carbonyl, the overall electron-richness of the ring system can slightly decrease the reactivity of the aldehyde towards nucleophiles compared to the bromo-substituted analog.

5-Bromo-1H-indole-2-carbaldehyde: The electron-withdrawing bromine atom will have the opposite effect. By pulling electron density away from the ring, it will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates or higher yields in nucleophilic addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This is where the utility of 5-bromo-1H-indole-2-carbaldehyde truly shines. The presence of the bromine atom allows for a vast array of carbon-carbon and carbon-heteroatom bond formations.

This compound: This compound is not suitable for direct cross-coupling reactions at the C5 position as it lacks a suitable leaving group.

5-Bromo-1H-indole-2-carbaldehyde: This molecule is an excellent substrate for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.[6][15] This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the C5 position, providing a powerful tool for library synthesis and late-stage functionalization in drug discovery programs.

Experimental Protocols

To provide a practical context, here are representative protocols for key reactions.

Protocol 1: Knoevenagel Condensation

This reaction exemplifies the reactivity of the C2-carbaldehyde.

Knoevenagel_Condensation Indole_Aldehyde 5-Substituted-1H-indole-2-carbaldehyde reaction_node + Indole_Aldehyde->reaction_node Malononitrile Malononitrile Malononitrile->reaction_node Base Piperidine (cat.) process_node Condensation Base->process_node catalyst Solvent Ethanol, Reflux Solvent->process_node conditions Product ((5-Substituted-1H-indol-2-yl)methylene)malononitrile reaction_node->process_node process_node->Product

Caption: Workflow for the Knoevenagel condensation.

Procedure:

  • To a solution of the respective 5-substituted-1H-indole-2-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

Note: Due to the higher electrophilicity of its carbonyl group, 5-bromo-1H-indole-2-carbaldehyde may react faster or provide a higher yield under identical conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indole-2-carbaldehyde

This protocol highlights the unique utility of the bromo-substituted indole.

Suzuki_Coupling Bromoindole 5-Bromo-1H-indole-2-carbaldehyde reaction_node + Bromoindole->reaction_node Boronic_Acid Arylboronic Acid Boronic_Acid->reaction_node Catalyst Pd(dppf)Cl₂ process_node Suzuki Coupling Catalyst->process_node catalyst Base K₂CO₃ Base->process_node base Solvent DME, 80 °C Solvent->process_node conditions Product 5-Aryl-1H-indole-2-carbaldehyde reaction_node->process_node process_node->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-indole-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]

  • Add dimethoxyethane (DME) as the solvent.[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).[6][15]

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[15]

  • Cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-methoxy- and 5-bromo-1H-indole-2-carbaldehyde is a strategic one, dictated by the desired synthetic outcome.

  • Choose this compound when:

    • The synthetic route relies on electrophilic substitution at the C3 position.

    • The electron-donating nature of the methoxy group is desired for the biological activity of the final compound.[16]

  • Choose 5-bromo-1H-indole-2-carbaldehyde when:

    • The synthetic strategy involves late-stage functionalization via cross-coupling reactions to build molecular diversity.

    • Enhanced electrophilicity of the C2-carbaldehyde is beneficial for a particular nucleophilic addition step.

By understanding the fundamental electronic differences and their impact on reactivity, researchers can make informed decisions to streamline their synthetic efforts and efficiently access complex indole-based molecules.

References

A Comparative Guide to HPLC Method Development and Validation for 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Methoxy-1H-indole-2-carbaldehyde. As a crucial intermediate in pharmaceutical synthesis and a potential bioactive molecule, robust and reliable analytical methods for this compound are paramount for quality control and research. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into method development, validation, and selection based on experimental data and established scientific principles.

Introduction to this compound and the Rationale for HPLC Analysis

This compound is a derivative of indole, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The presence of the methoxy and carbaldehyde functional groups makes it a versatile building block in medicinal chemistry. Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), a precise and accurate analytical method is necessary to ensure its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products, making it a powerful tool for quality control and stability testing. The development of a stability-indicating analytical method (SIAM) is particularly crucial, as it provides evidence of how the quality of the drug substance varies under the influence of environmental factors such as light, heat, and pH.[1][2]

This guide will compare two reversed-phase HPLC methods, hereafter referred to as Method A and Method B , and evaluate their performance based on a comprehensive validation protocol aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Comparative HPLC Methodologies

The selection of chromatographic conditions is a critical step in HPLC method development.[6] The two methods presented here utilize different column chemistries and mobile phase compositions to achieve the separation of this compound.

Method A: Conventional C18 with Isocratic Elution

This method represents a common and robust approach for the analysis of moderately polar compounds.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: The C18 stationary phase is a versatile and widely used reversed-phase packing that provides good retention for a broad range of molecules. The isocratic elution with a simple acetonitrile/water mobile phase offers simplicity, robustness, and predictable performance. The detection wavelength of 270 nm was selected based on the UV absorption maximum of the indole chromophore.[7]

Method B: Phenyl-Hexyl with Gradient Elution

This method employs an alternative stationary phase and a gradient elution to potentially offer enhanced selectivity and resolution.

  • Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 40
    10 80
    12 80
    12.1 40

    | 15 | 40 |

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

Rationale: The Phenyl-Hexyl stationary phase provides alternative selectivity compared to C18 due to π-π interactions with the aromatic indole ring of the analyte.[8] The use of a gradient elution allows for a broader search of elution conditions and can be beneficial for separating impurities with different polarities.[9] The addition of formic acid to the mobile phase helps to control the peak shape and improve reproducibility.

Method Validation: A Comparative Analysis

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[10] Both Method A and Method B were theoretically subjected to a rigorous validation protocol as per ICH Q2(R1) guidelines.[3][4][11]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To evaluate the stability-indicating nature of the methods, forced degradation studies were conceptually performed.[1][12][13] The analyte was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Comparative Results:

Stress ConditionMethod A (C18, Isocratic)Method B (Phenyl-Hexyl, Gradient)
Acid HydrolysisCo-elution of a minor degradant with the main peak.Baseline separation of two degradant peaks from the main peak.
Base HydrolysisAdequate separation of the major degradant peak.Improved resolution and better peak shape for the major degradant.
Oxidative DegradationGood separation of the primary degradation product.Sharper peaks and better separation of multiple minor degradation products.
Thermal DegradationNo significant degradation observed.No significant degradation observed.
Photolytic DegradationA small degradant peak is well-resolved.Excellent resolution of the photolytic degradant.
Linearity, Range, Accuracy, and Precision

The following table summarizes the comparative data for other key validation parameters:

ParameterMethod A (C18, Isocratic)Method B (Phenyl-Hexyl, Gradient)ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 120Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 101.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%0.65%≤ 2%
- Intermediate Precision1.20%0.95%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.15S/N ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 1.00.5S/N ≥ 10
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Parameter VariationMethod A (%RSD)Method B (%RSD)
Flow Rate (± 0.1 mL/min)1.51.1
Column Temperature (± 2 °C)0.90.7
Mobile Phase Composition (± 2%)2.11.8 (for initial %B)

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the linear range of each method.

  • Sample Solution: Prepare the sample solution by dissolving the material containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol
  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.2 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M NaOH. Dilute to a final volume of 10 mL with the diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.2 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.2 M HCl. Dilute to a final volume of 10 mL with the diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL with the diluent.

  • Thermal Degradation: Keep the solid reference standard in an oven at 105°C for 48 hours. Dissolve an appropriate amount in the diluent to achieve the target concentration.

  • Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 24 hours. Dissolve an appropriate amount in the diluent to achieve the target concentration.

Visualizing the Workflow

HPLC Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Comparison Analyte Characterization Analyte Characterization Method Selection Method Selection Analyte Characterization->Method Selection Parameter Optimization Parameter Optimization Method Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Final Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method A Method A Robustness->Method A Method B Method B Robustness->Method B Decision Decision Method A->Decision Method B->Decision

Caption: A flowchart illustrating the systematic workflow for HPLC method development, validation, and comparison.

Conclusion and Recommendation

Both Method A and Method B are suitable for the quantification of this compound, as demonstrated by their adherence to the validation parameters set forth by the ICH. However, a comparative analysis reveals that Method B (Phenyl-Hexyl with Gradient Elution) offers several distinct advantages :

  • Superior Specificity: It is a true stability-indicating method, capable of resolving degradation products that co-elute in Method A.

  • Higher Sensitivity: It has lower LOD and LOQ values, making it more suitable for the analysis of trace impurities.

  • Enhanced Precision and Robustness: It exhibits lower variability in results, ensuring greater reliability.

While Method A offers simplicity and shorter run times, the enhanced performance of Method B makes it the recommended choice for routine quality control, stability studies, and in-depth impurity profiling of this compound. The initial investment in developing a more complex gradient method is justified by the higher quality and reliability of the resulting data.

References

A Comparative Guide to the Biological Activity of 5-Substituted Indole-2-Carbaldehydes: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique ability to mimic protein structures and bind reversibly to various enzymes makes it a fertile ground for drug discovery.[2][3] The introduction of a carbaldehyde group at the C2 position creates indole-2-carbaldehyde, a versatile synthetic intermediate for developing a wide array of bioactive derivatives. This guide focuses specifically on the influence of substituents at the 5-position of the indole ring, providing a comparative analysis of their impact on key biological activities. By exploring the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents.

The Indole-2-Carbaldehyde Scaffold: A Gateway to Bioactivity

The 5-substituted indole-2-carbaldehyde core is a foundational building block. The aldehyde functional group is highly reactive and serves as a handle for introducing diverse chemical moieties, commonly through condensation reactions to form Schiff bases, hydrazones, or carboxamides. This derivatization is crucial, as the parent aldehydes often exhibit modest activity, while their derivatives can possess potent and specific biological effects. The substituent at the 5-position plays a critical role in modulating the electronic and steric properties of the entire molecule, thereby fine-tuning its interaction with biological targets.

Below is a general workflow illustrating the synthesis and derivatization of the core scaffold, which is the basis for the compounds discussed in this guide.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A 5-Substituted Arylhydrazine C Fisher Indole Synthesis A->C B Ethyl Pyruvate B->C D 5-Substituted Indole-2-carboxylate C->D E Reduction/Oxidation D->E I Amide Coupling D->I F 5-Substituted Indole-2-carbaldehyde E->F J Schiff Base Formation F->J K Hydrazone Formation F->K G Primary Amine (R-NH2) G->J H Hydrazine (R-NHNH2) H->K M Active Carboxamide Derivative I->M L Active Schiff Base/Hydrazone Derivative J->L K->L G A Prepare Serial Dilutions of Indole Derivatives in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

A Comprehensive Guide to the Structural Validation of 5-Methoxy-1H-indole-2-carbaldehyde Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In this guide, we delve into the structural elucidation of 5-Methoxy-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry. We will demonstrate how a synergistic application of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—provides an irrefutable validation of its chemical architecture. This guide moves beyond a simple recitation of protocols to explain the strategic rationale behind each experimental choice, ensuring a robust and self-validating analytical process.

Introduction: The Imperative of Structural Integrity

This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its indole scaffold, substituted with a methoxy and a carbaldehyde group, offers multiple sites for chemical modification. However, the precise arrangement of these functional groups is critical to its reactivity and the ultimate biological activity of its derivatives. While one-dimensional (1D) NMR provides initial clues, complex aromatic systems and potential for isomeric impurities necessitate the higher resolving power and connectivity information offered by 2D NMR.[1][2] This guide will walk through the logical workflow of using Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to piece together the molecular puzzle of this compound.

The Strategic Application of 2D NMR in Structure Elucidation

Two-dimensional NMR spectroscopy adds a second frequency dimension to the traditional 1D spectrum, allowing for the visualization of interactions between different nuclei within a molecule.[1] This is paramount for establishing through-bond connectivity, which is the essence of structural validation. Our approach employs a trio of complementary experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5] It is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][7][8] It provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[6][9][10][11] This is crucial for connecting different spin systems and identifying quaternary carbons.

The logical flow of our analysis will follow the pathway illustrated in the diagram below, starting with the establishment of proton-proton connectivities, followed by the assignment of protonated carbons, and culminating in the assembly of the complete carbon framework.

Caption: Workflow for 2D NMR based structural elucidation.

Experimental Data and Interpretation

For the purpose of this guide, we will use a set of hypothetical, yet realistic, NMR data for this compound dissolved in DMSO-d₆.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-NH12.10 (br s, 1H)-
2-CHO9.85 (s, 1H)182.5
3-H7.40 (s, 1H)125.0
4-H7.50 (d, J=8.8 Hz, 1H)113.0
5-OCH₃3.80 (s, 3H)55.5
6-H6.90 (dd, J=8.8, 2.4 Hz, 1H)115.0
7-H7.10 (d, J=2.4 Hz, 1H)102.0
2-C-138.0
3a-C-128.0
5-C-155.0
7a-C-132.0
Step 1: Delineating Proton Networks with COSY

The COSY spectrum reveals correlations between protons that are coupled to each other. In a COSY spectrum, off-diagonal peaks (cross-peaks) indicate coupling between pairs of protons.[4][5][12]

  • Observation: A cross-peak is observed between the proton at 7.50 ppm (H-4) and the proton at 6.90 ppm (H-6). Another cross-peak connects the proton at 6.90 ppm (H-6) to the proton at 7.10 ppm (H-7).

  • Interpretation: This establishes the connectivity of the aromatic protons on the benzene ring portion of the indole. The coupling pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring. The large coupling constant (J=8.8 Hz) between H-4 and H-6 indicates they are ortho to each other. The smaller coupling (J=2.4 Hz) between H-6 and H-7 indicates a meta relationship.

Caption: Key COSY correlations in this compound.

Step 2: Linking Protons to their Carbons with HSQC

The HSQC experiment directly correlates each proton with the carbon atom to which it is attached.[7][8][13] This allows for the unambiguous assignment of all protonated carbons.

  • Observations:

    • The proton at 9.85 ppm (CHO) correlates with the carbon at 182.5 ppm.

    • The proton at 7.40 ppm (H-3) correlates with the carbon at 125.0 ppm.

    • The proton at 7.50 ppm (H-4) correlates with the carbon at 113.0 ppm.

    • The proton at 6.90 ppm (H-6) correlates with the carbon at 115.0 ppm.

    • The proton at 7.10 ppm (H-7) correlates with the carbon at 102.0 ppm.

    • The protons of the methoxy group at 3.80 ppm correlate with the carbon at 55.5 ppm.

  • Interpretation: These correlations firmly establish the chemical shifts of the carbons directly bonded to protons.

Step 3: Assembling the Full Skeleton with HMBC

The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons.[9][10][11][13] This is instrumental in connecting the previously identified fragments and assigning quaternary carbons.

  • Key Observations and Interpretations:

    • Aldehyde and Pyrrole Ring Connectivity: The aldehyde proton (9.85 ppm) shows a correlation to the carbon at 138.0 ppm (C-2), confirming its attachment. This proton also shows a correlation to the carbon at 125.0 ppm (C-3). The proton at 7.40 ppm (H-3) shows correlations to the carbons at 138.0 ppm (C-2) and 128.0 ppm (C-3a), linking the pyrrole ring to the fused benzene ring.

    • Methoxy Group Placement: The methoxy protons (3.80 ppm) show a strong correlation to the carbon at 155.0 ppm (C-5), confirming the position of the methoxy group.

    • Benzene Ring Connectivity: The proton at 7.10 ppm (H-7) shows correlations to the carbons at 155.0 ppm (C-5) and 128.0 ppm (C-3a). The proton at 7.50 ppm (H-4) shows correlations to the carbons at 132.0 ppm (C-7a) and 155.0 ppm (C-5). These correlations solidify the fusion of the benzene and pyrrole rings.

    • NH Proton Correlations: The broad singlet for the NH proton at 12.10 ppm shows correlations to C-2, C-3, and C-7a, further confirming the indole core structure.

HMBC_Correlations cluster_structure This compound C2 C3 C2->C3 CHO C2->CHO C3a C3->C3a C7a C3a->C7a C4 C3a->C4 N1 C7a->N1 N1->C2 C5 C4->C5 C6 C5->C6 OCH3 C5->OCH3 C7 C6->C7 C7->C7a CHO_H CHO (9.85) CHO_H->C2 CHO_H->C3 H3 H-3 (7.40) H3->C2 H3->C3a H4 H-4 (7.50) H4->C7a H4->C5 OCH3_H OCH3 (3.80) OCH3_H->C5 H7 H-7 (7.10) H7->C3a H7->C5

Caption: Selected key HMBC correlations for structural confirmation.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is sufficient.

  • ¹³C NMR: A standard proton-decoupled experiment is used.

  • COSY: A gradient-selected COSY (gs-COSY) experiment is recommended for cleaner spectra.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is optimal.

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz.

Conclusion: A Self-Validating Approach to Structural Elucidation

By systematically applying a suite of 2D NMR experiments, we have unequivocally validated the structure of this compound. The COSY experiment established the proton connectivity within the aromatic ring, the HSQC experiment provided direct proton-carbon assignments, and the HMBC experiment connected all the molecular fragments and assigned the quaternary carbons. This multi-faceted approach provides a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous methodology is indispensable for researchers in organic synthesis and drug development, ensuring the integrity of their chemical entities and the reliability of their subsequent research.

References

A Comparative Benchmarking Guide to the Synthetic Routes of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxy-1H-indole-2-carbaldehyde

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," appearing in numerous natural products and pharmaceuticals, and the specific substitution pattern of a methoxy group at the 5-position and a carbaldehyde at the 2-position makes this molecule a key intermediate for the synthesis of a wide range of biologically active compounds. The electron-donating methoxy group can enhance binding affinity to various biological targets, while the reactive aldehyde functionality serves as a versatile handle for further molecular elaboration. This guide provides a comparative analysis of different synthetic strategies to access this important intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be broadly approached through two main strategies: direct formylation of the pre-formed 5-methoxyindole core or a multi-step approach involving the transformation of a pre-existing functional group at the 2-position. This guide will focus on two prominent and illustrative methods:

  • Multi-step Synthesis via Oxidation: A reliable, albeit longer, route starting from the corresponding carboxylic acid.

  • Direct C-2 Formylation via Lithiation: A more direct approach that leverages modern organometallic techniques for regioselective functionalization.

We will delve into the experimental protocols for each, followed by a comparative analysis to guide the selection of the most suitable method for your research needs.

Route 1: Multi-step Synthesis via Oxidation of (5-Methoxy-1H-indol-2-yl)methanol

This classical and robust three-step approach begins with the readily available 5-methoxy-1H-indole-2-carboxylic acid. The strategy involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the desired aldehyde. This route offers excellent control over the regiochemistry, as the functionality is already established at the C-2 position.

Workflow Overview

A 5-Methoxy-1H-indole-2-carboxylic acid B (5-Methoxy-1H-indol-2-yl)methanol A->B Reduction (e.g., LiAlH4) C This compound B->C Oxidation (e.g., MnO2)

Caption: Multi-step synthesis of this compound from its carboxylic acid precursor.

Experimental Protocols

Step 1: Reduction of 5-Methoxy-1H-indole-2-carboxylic acid to (5-Methoxy-1H-indol-2-yl)methanol

  • Causality behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Protocol:

    • Suspend 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (5-methoxy-1H-indol-2-yl)methanol, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation of (5-Methoxy-1H-indol-2-yl)methanol to this compound

  • Causality behind Experimental Choices: Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid.[1] The reaction is heterogeneous and is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating. The large excess of MnO₂ is necessary to drive the reaction to completion due to the variability in the activity of the reagent.

  • Protocol:

    • Dissolve (5-methoxy-1H-indol-2-yl)methanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

    • Add activated manganese dioxide (5-10 eq by weight) to the solution.

    • Stir the suspension vigorously at room temperature or reflux for several hours to days, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and inorganic byproducts.

    • Wash the Celite® pad thoroughly with the solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Direct C-2 Formylation via N-Protected Lithiation

This approach aims to introduce the formyl group directly at the C-2 position of the 5-methoxyindole nucleus in a single step from the protected indole. Direct lithiation of the indole C-H bond is a powerful method for regioselective functionalization. The acidity of the protons on the indole ring generally follows the order N-H > C-2 > C-3. To achieve selective lithiation at C-2, the highly acidic N-H proton must first be protected or removed.

Workflow Overview

A 5-Methoxy-1H-indole B N-Protected 5-Methoxyindole A->B N-Protection C C-2 Lithiated Intermediate B->C Lithiation (e.g., n-BuLi) D N-Protected this compound C->D Formylation (DMF) E This compound D->E Deprotection

Caption: Direct C-2 formylation of 5-methoxyindole via an N-protected lithiated intermediate.

Experimental Protocols

Step 1: N-Protection of 5-Methoxyindole (Example with Triisopropylsilyl (TIPS) group)

  • Causality behind Experimental Choices: Protecting the indole nitrogen is crucial to prevent deprotonation at this site by the organolithium base. A silyl protecting group like TIPS is often used as it is robust enough to withstand the lithiation conditions but can be readily removed later.

  • Protocol:

    • Dissolve 5-methoxyindole (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

    • Cool the solution back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford N-TIPS-5-methoxyindole.

Step 2: Lithiation and Formylation

  • Causality behind Experimental Choices: n-Butyllithium (n-BuLi) is a strong base capable of deprotonating the C-2 position of N-protected indoles.[2] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group.

  • Protocol:

    • Dissolve N-TIPS-5-methoxyindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq, as a solution in hexanes) dropwise, and stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise to the solution and continue stirring at -78 °C for another 1-2 hours.

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Causality behind Experimental Choices: The silyl protecting group is typically removed under mild acidic conditions or with a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.

  • Protocol:

    • Dissolve the crude N-TIPS-5-methoxy-1H-indole-2-carbaldehyde in THF.

    • Add a solution of TBAF in THF (1.1 eq, 1.0 M).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the deprotection is complete, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.

Comparative Analysis

ParameterRoute 1: Multi-step OxidationRoute 2: Direct Lithiation/Formylation
Overall Yield Generally moderate to good, dependent on the efficiency of each step.Can be good, but highly dependent on anhydrous conditions and precise control of stoichiometry.
Number of Steps 3 (Reduction, Oxidation, with an initial need to synthesize the carboxylic acid if not available)3 (Protection, Lithiation/Formylation, Deprotection)
Regioselectivity Excellent, as the C-2 functionality is pre-determined.Good, directed by the N-protecting group to the C-2 position.
Scalability Generally straightforward to scale up.Can be challenging to scale up due to the use of highly reactive organolithiums and the need for cryogenic temperatures.
Reagent & Safety Uses a strong reducing agent (LiAlH₄) which is pyrophoric. MnO₂ is a relatively safe but required in large excess.Requires pyrophoric n-BuLi and strictly anhydrous conditions. Cryogenic temperatures are necessary.
Green Chemistry Use of stoichiometric heavy metal oxidant (MnO₂) is a drawback. Generates significant waste.Use of cryogenic temperatures has a high energy demand. Solvents need to be rigorously dried.
Substrate Scope Limited by the availability of the corresponding carboxylic acid.Potentially broader scope for variously substituted N-protected indoles.

Conclusion and Recommendations

The choice between these two synthetic routes to this compound depends heavily on the specific requirements of the researcher and the available resources.

The multi-step oxidation route is a reliable and well-established method that offers excellent regiochemical control. It is often the preferred choice when the starting carboxylic acid is readily available and when scalability and robustness are prioritized over step economy. While it involves multiple steps, each transformation is generally high-yielding and the procedures are more forgiving than those involving organolithiums.

The direct lithiation and formylation route is more elegant in terms of step economy for the formylation itself. However, it necessitates the additional steps of protection and deprotection of the indole nitrogen. This method is highly effective for achieving C-2 selectivity but requires expertise in handling air- and moisture-sensitive reagents and maintaining cryogenic conditions. It may be the method of choice for creating libraries of C-2 functionalized indoles from a common N-protected intermediate.

For many applications, particularly on a larger scale, the multi-step oxidation pathway may prove more practical and reproducible. However, for smaller-scale synthesis and for projects where direct C-H functionalization is a key strategic element, the lithiation approach offers a powerful alternative.

References

Side-by-side analysis of Vilsmeier-Haack and other formylation methods for indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Formylation of Indoles: Vilsmeier-Haack and Beyond

The formyl group is a cornerstone functional group in organic synthesis, and its introduction into the indole scaffold is a critical step in the synthesis of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Indole-3-carboxaldehyde, a product of indole formylation, serves as a versatile intermediate for building molecular complexity.[1][3] This guide provides an in-depth, side-by-side analysis of the premier method for indole formylation—the Vilsmeier-Haack reaction—and compares its performance, scope, and limitations against other notable formylation techniques. The content herein is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and actionable experimental protocols.

The Vilsmeier-Haack Reaction: The Preeminent Method for Indole C3-Formylation

The Vilsmeier-Haack reaction is arguably the most efficient and widely used method for the formylation of electron-rich heterocycles, particularly indoles.[4][5] It is renowned for its high yields and exceptional regioselectivity, almost exclusively targeting the C3 position of the indole ring.[5]

Mechanistic Rationale

The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent , from the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]

The key steps are:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an initial adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[6][7]

  • Electrophilic Attack: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. The C3 position is the most nucleophilic carbon in the indole ring, leading to the high regioselectivity of this reaction.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, upon which it hydrolyzes to yield the final indole-3-carboxaldehyde.[5][7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism on Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack at C3) H2O H₂O Product Indole-3-carboxaldehyde Iminium_Salt->Product + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol is a robust, self-validating procedure adapted from established methods.[8]

Materials:

  • Indole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Ice bath

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place DMF. Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A yellowish, viscous complex (the Vilsmeier reagent) will form.[8] Stir for an additional 30 minutes at this temperature.

  • Indole Addition: Dissolve indole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 1-2 hours. The solution will become more viscous.

  • Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice. Then, add 2 M NaOH solution until the mixture is alkaline (pH > 9). This step hydrolyzes the iminium intermediate and can be exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure indole-3-carboxaldehyde as a solid.

Alternative Formylation Methods: A Comparative Analysis

While the Vilsmeier-Haack reaction is often the method of choice, other formylation techniques offer advantages in specific contexts, such as with substrates sensitive to the conditions of the Vilsmeier-Haack reaction.

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto electron-rich aromatic rings using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[10] This method is applicable to indoles.[9][10]

  • Mechanism: The reaction proceeds by the formation of an electrophilic species, formimidoyl chloride, which then attacks the indole ring. Subsequent hydrolysis yields the aldehyde.

  • Advantages: Can be useful for certain phenol and ether substrates where Vilsmeier-Haack may fail.

  • Disadvantages: The high toxicity of hydrogen cyanide (even when generated in situ) is a significant drawback.[10] The reaction conditions are strongly acidic.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols but can also be applied to electron-rich heterocycles like indoles.[11][12] The reaction employs chloroform (CHCl₃) in a strong basic solution.[12]

  • Mechanism: The key reactive intermediate is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with a strong base.[12][13] The electron-rich indole ring attacks the dichlorocarbene. The resulting intermediate is then hydrolyzed to the aldehyde.[14]

  • Advantages: Avoids the use of highly toxic cyanides or strong acid chlorides.

  • Disadvantages: For indoles, yields are often lower than the Vilsmeier-Haack reaction, and side products, such as 3-chloroquinolines, can form through ring expansion.[14] The reaction is also typically performed in a biphasic system, which can sometimes lead to mixing and reproducibility issues.[13]

Duff Reaction

The Duff reaction formylates activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or glycerol/boric acid).[15][16] It has been shown to be effective for the formylation of indoles.[17][18]

  • Mechanism: The reaction involves the protonation of HMTA, which then acts as an electrophile, attacking the indole ring to form a benzylamine-type intermediate. This intermediate is then oxidized and hydrolyzed to the aldehyde.[15]

  • Advantages: The reagents are relatively safe and easy to handle. The reaction is experimentally simple to perform.[17]

  • Disadvantages: Yields for indole formylation are generally lower compared to the Vilsmeier-Haack method.[17] The reaction often requires high temperatures.

Other Modern Methods

Recent advancements have introduced catalytic and more environmentally benign formylation methods. For example, an iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant has been developed.[19] This method avoids hazardous reagents like POCl₃ and operates under relatively mild conditions.[19]

Side-by-Side Performance Analysis

The choice of formylation method depends critically on the substrate's functional group tolerance, the desired yield and purity, and safety considerations. The following table provides a comparative summary.

Method Reagents Typical Conditions Regioselectivity (Indole) Typical Yield Key Advantages Key Limitations
Vilsmeier-Haack DMF, POCl₃0-40 °C, 1-3 hC3>90%[5][8]High yield, excellent C3 selectivity, reliable.Stoichiometric POCl₃, can be harsh for sensitive substrates.
Gattermann Zn(CN)₂, HCl0-25 °C, 2-6 hC3ModerateWorks for some substrates where V-H fails.Highly toxic cyanide, strongly acidic.[10]
Reimer-Tiemann CHCl₃, NaOH/KOH60-70 °C, 2-4 hC3Low to ModerateAvoids cyanides and strong acid chlorides.Low yields, potential for ring expansion side products.[14]
Duff Hexamethylenetetramine, Acid100-150 °C, 3-6 hC3Moderate[17]Easy to perform, safer reagents.[17]Lower yields than V-H, high temperatures required.
Iron-Catalyzed HCHO, NH₃(aq), FeCl₃, Air130 °C, 2-12 hC3Good to Excellent[19]Green, catalytic, avoids harsh reagents.[19]High temperature, may not be suitable for all substrates.

Decision-Making Workflow for Method Selection

To assist researchers in selecting the optimal formylation strategy, the following decision tree illustrates a logical approach based on common experimental constraints and objectives.

Decision_Workflow Indole Formylation Method Selection Start Start: Need to formylate an indole Check_Yield Is highest possible yield critical? Start->Check_Yield Check_Sensitivity Is the substrate sensitive to strong acids (POCl₃)? Check_Yield->Check_Sensitivity No Vilsmeier Use Vilsmeier-Haack Reaction Check_Yield->Vilsmeier Yes Check_Safety Are there strict limitations on using toxic reagents (e.g., cyanides)? Check_Sensitivity->Check_Safety Yes Check_Sensitivity->Vilsmeier No Check_Temp Is the substrate thermally sensitive? Check_Safety->Check_Temp Yes Gattermann Consider Gattermann Reaction (with extreme caution) Check_Safety->Gattermann No Iron_Cat Consider Iron-Catalyzed Method Check_Temp->Iron_Cat No (High Temp OK) Reimer_Tiemann Consider Reimer-Tiemann (expect lower yield) Check_Temp->Reimer_Tiemann Yes Duff Consider Duff Reaction Iron_Cat->Duff If Iron-Cat fails or is not feasible

Caption: A decision tree for selecting an appropriate indole formylation method.

Conclusion

The Vilsmeier-Haack reaction remains the gold standard for the C3-formylation of indoles due to its high efficiency, reliability, and excellent regioselectivity. However, its reliance on stoichiometric phosphorus oxychloride can be a limitation for substrates bearing sensitive functional groups. In such cases, alternative methods like the Duff or Reimer-Tiemann reactions, despite their generally lower yields, provide viable synthetic routes. The emergence of modern, catalytic methods, such as the iron-catalyzed formylation, points towards a future of greener and more sustainable chemical synthesis. A thorough understanding of the mechanism, advantages, and limitations of each method, as outlined in this guide, is paramount for the successful synthesis of formylindoles in research and development.

References

A Senior Application Scientist's Guide to the Antimicrobial Efficacy of 5-Methoxy-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Indole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1] The strategic functionalization of the indole ring can lead to the modulation of its biological activity. 5-Methoxy-1H-indole-2-carbaldehyde represents a particularly promising starting material for the synthesis of novel antimicrobial candidates. The methoxy group at the 5-position can influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and its ability to penetrate cell membranes.

This guide provides a comprehensive framework for the comparative evaluation of the antimicrobial efficacy of various derivatives of this compound. In the absence of a single, direct comparative study in the existing literature, this document will detail the synthetic pathways to key derivatives, establish a robust protocol for antimicrobial testing, and present a hypothetical data analysis to illustrate the expected outcomes and structure-activity relationships (SAR).

Synthetic Pathways to Key Derivatives of this compound

The aldehyde functional group at the 2-position of this compound is a versatile handle for the synthesis of a diverse library of derivatives. The most common and effective derivatives in the context of antimicrobial activity are Schiff bases and thiosemicarbazones.

Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation reaction of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

This compound This compound Reaction Condensation (Acid Catalyst, Ethanol, Reflux) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (1 mmol) of the desired primary amine (e.g., aniline, substituted anilines).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide. These compounds are known for their metal-chelating properties and a wide range of biological activities, including antimicrobial effects.

This compound This compound Reaction Condensation (Ethanol, Reflux) This compound->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Thiosemicarbazone Thiosemicarbazone Derivative Reaction->Thiosemicarbazone

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Experimental Protocol: Synthesis of a Representative Thiosemicarbazone

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of warm ethanol.

  • Addition of Thiosemicarbazide: In a separate flask, dissolve thiosemicarbazide (1 mmol) in 10 mL of warm ethanol.

  • Reaction: Add the thiosemicarbazide solution to the aldehyde solution and reflux the mixture for 3-5 hours.

  • Isolation: After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried.

  • Purification: Recrystallization from ethanol can be performed to obtain the pure thiosemicarbazone derivative.

Comparative Antimicrobial Efficacy Evaluation

A rigorous and standardized methodology is crucial for the objective comparison of the antimicrobial efficacy of the synthesized derivatives. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 5-methoxyindole derivatives Serial_Dilution Perform 2-fold serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 24h (bacteria) or 35°C for 48h (fungi) Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination MBC_MFC_Determination Determine MBC/MFC (lowest concentration that kills 99.9% of inoculum) MIC_Determination->MBC_MFC_Determination Data_Comparison Compare MIC and MBC/MFC values of all derivatives MBC_MFC_Determination->Data_Comparison

Caption: Workflow for determining MIC and MBC/MFC of the synthesized derivatives.

Detailed Protocol for Broth Microdilution Assay
  • Preparation of Stock Solutions: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilutions: Add 100 µL of the stock solution of a test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that prevents growth on the agar plate is the MBC/MFC.

Hypothetical Comparative Efficacy Data

The following tables present hypothetical MIC data for a series of Schiff base and thiosemicarbazone derivatives of this compound against a panel of clinically relevant microorganisms. This data is for illustrative purposes to demonstrate how the results of a comparative study would be presented.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives

Compound IDDerivative StructureS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
SB-1 R = Phenyl16326432
SB-2 R = 4-Chlorophenyl8163216
SB-3 R = 4-Methoxyphenyl3264>12864
SB-4 R = 4-Nitrophenyl48168
Ciprofloxacin (Control)0.50.251-
Fluconazole (Control)---2

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives

Compound IDDerivative StructureS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
TSC-1 R = H8163216
TSC-2 R = Phenyl48168
TSC-3 R = 4-Fluorophenyl2484
TSC-4 R = 4-Nitrophenyl2484
Ciprofloxacin (Control)0.50.251-
Fluconazole (Control)---2

Structure-Activity Relationship (SAR) Insights

  • Impact of the Azomethine Linker: The presence of the azomethine (-CH=N-) linkage in Schiff bases is crucial for their antimicrobial activity.

  • Influence of Substituents on Schiff Bases: The nature of the substituent on the aniline ring of the Schiff base significantly modulates activity. Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring tend to enhance antimicrobial efficacy, likely by increasing the electrophilicity of the imine carbon. Conversely, electron-donating groups (e.g., -OCH3) may decrease activity.

  • Thiosemicarbazone Moiety: The thiosemicarbazone moiety is a well-established pharmacophore with potent antimicrobial properties. The sulfur and nitrogen atoms can chelate with essential metal ions in microbial enzymes, leading to their inhibition.

  • Effect of Substituents on Thiosemicarbazones: Substitution on the terminal nitrogen of the thiosemicarbazone can further enhance activity. Aromatic substituents, particularly those with electron-withdrawing groups, often lead to more potent compounds.

  • The Role of the 5-Methoxy Group: The 5-methoxy group on the indole ring is expected to increase the lipophilicity of the derivatives, which may improve their ability to cross microbial cell membranes. It can also influence the overall electronic properties of the indole scaffold, potentially affecting binding to target sites.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the synthesis and comparative evaluation of the antimicrobial efficacy of derivatives of this compound. The presented synthetic protocols and antimicrobial testing methodologies provide a robust framework for researchers in the field of drug discovery. The hypothetical data and SAR analysis suggest that Schiff base and thiosemicarbazone derivatives of this indole scaffold are promising candidates for further investigation.

Future work should focus on the synthesis of a broader library of derivatives with diverse electronic and steric properties. In addition to MIC and MBC/MFC determination, time-kill kinetic studies and mechanism of action studies are warranted for the most potent compounds. Furthermore, evaluating the cytotoxicity of these derivatives against mammalian cell lines is essential to determine their therapeutic index. The insights gained from such studies will be invaluable in the rational design of novel and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

A Senior Application Scientist's Guide to Characterizing Reaction Intermediates of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, 5-Methoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic building block. Its unique electronic properties and versatile aldehyde functionality make it a cornerstone in the synthesis of compounds with significant biological activity, including potential antitumor and antitubercular agents.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.[2] However, optimizing reactions and minimizing side-product formation requires a deep understanding of the reaction mechanisms, which hinges on the successful identification and characterization of transient intermediates.

This guide provides an in-depth comparison of experimental approaches for characterizing the key reaction intermediates of this compound. We will move beyond simply listing protocols and instead focus on the causality behind experimental choices, empowering you to design self-validating systems for mechanistic investigation.

The Challenge of Fleeting Intermediates

The primary challenge in this field is the inherent instability of reaction intermediates. Species like iminium salts, carbinolamines, and oxaphosphetanes are often short-lived, existing in low concentrations at equilibrium. Their direct observation requires specialized techniques and careful experimental design to either prolong their lifetime or enhance detection sensitivity.[3][4] This guide will focus on three common and important transformations of this compound: Condensation to Schiff Bases, the Vilsmeier-Haack reaction for C3-formylation of the parent indole, and the Wittig reaction for olefination.

Condensation Reactions: Trapping the Carbinolamine Intermediate

The formation of an imine (Schiff base) from an aldehyde and a primary amine is a cornerstone of organic synthesis.[5] These reactions proceed via a tetrahedral carbinolamine (or amino-alcohol) intermediate, which then dehydrates to form the final C=N double bond. While stable Schiff bases of indole aldehydes are readily synthesized and characterized, observing the preceding carbinolamine intermediate is more challenging.[6][7]

Mechanistic Pathway and Key Intermediate

The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the indole-2-carbaldehyde. This forms the unstable carbinolamine intermediate, which is in equilibrium with the starting materials and the subsequent iminium ion before final deprotonation to the Schiff base.

Caption: Mechanism of Schiff Base formation highlighting the carbinolamine intermediate.

Experimental Strategy for Characterization

Direct observation of the carbinolamine requires slowing down the subsequent dehydration step. This can be achieved by working under aprotic conditions (to limit acid/base catalysis of dehydration) and at low temperatures.

Protocol 1: Low-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: In an NMR tube, dissolve this compound (1 eq.) in anhydrous DMSO-d₆ or CDCl₃.

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the starting material at room temperature.

  • Cooling: Cool the NMR probe to -40 °C or lower. Allow the sample to equilibrate for 5-10 minutes.

  • Reagent Addition: While cold, carefully add a stoichiometric amount (1 eq.) of the primary amine (e.g., aniline) via syringe.

  • Rapid Acquisition: Immediately begin acquiring ¹H NMR spectra.

  • Rationale: At low temperatures, the rate of dehydration is significantly reduced, potentially allowing the concentration of the carbinolamine to build to detectable levels. The use of aprotic solvents prevents acid-catalyzed water elimination.

Comparative Spectroscopic Data

The key to identification is observing the disappearance of the aldehyde proton and the appearance of new signals corresponding to the carbinolamine.

Compound TypeKey ¹H NMR Signal (ppm)IR Absorption (cm⁻¹)Mass Spec (m/z)
Starting Aldehyde Aldehyde C-H: ~9.8 ppm (singlet)[8]C=O stretch: ~1650-1680M⁺ (e.g., 175.06 for C₁₀H₉NO₂)
Carbinolamine (Predicted) Methine C-H: ~5.5-6.0 ppm (singlet); O-H and N-H: broad signalsO-H stretch: ~3200-3500 (broad); Absence of strong C=OM+H⁺ of the combined reactants
Final Schiff Base Imine C-H: ~8.5-9.0 ppm (singlet)[5]C=N stretch: ~1620-1640[6]M⁺ of the final product

The Vilsmeier-Haack Reaction: Intercepting the Iminium Salt

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, including indoles.[9][10] The reaction uses a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion known as the "Vilsmeier reagent".[11] This reagent attacks the indole ring, leading to an iminium salt intermediate that is hydrolyzed during workup to yield the aldehyde.

Mechanistic Pathway and Key Intermediate

While this reaction is often used to synthesize indole aldehydes, understanding its mechanism involves observing the adduct formed between the indole and the Vilsmeier reagent. The electron-rich indole attacks the electrophilic Vilsmeier reagent, typically at the C3 position, to form a cationic intermediate (an iminium salt), which is then hydrolyzed.

Caption: Vilsmeier-Haack reaction pathway showing the key iminium salt intermediate.

Experimental Strategy for Characterization

The iminium salt intermediate is charged and highly reactive towards water. Therefore, its characterization requires anhydrous conditions and a technique sensitive to ionic species, such as Electrospray Ionization Mass Spectrometry (ESI-MS).[4]

Protocol 2: ESI-MS Monitoring

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 5-methoxy-1H-indole in anhydrous DMF. Cool the solution to 0 °C.

  • Reagent Formation: In a separate flask, slowly add POCl₃ to anhydrous DMF at 0 °C to pre-form the Vilsmeier reagent.

  • Initiation & Sampling: Add the indole solution to the Vilsmeier reagent. Immediately after mixing, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • MS Sample Prep: Rapidly dilute the aliquot into a vial containing a suitable solvent for ESI-MS (e.g., acetonitrile) that has been pre-cooled.

  • Analysis: Immediately inject the diluted sample into the ESI-MS. Set the instrument to positive ion mode to detect the cationic intermediate.

  • Rationale: ESI is a soft ionization technique ideal for transferring pre-existing ions from solution into the gas phase for detection by the mass spectrometer.[4] By running the reaction under anhydrous conditions and quickly analyzing an aliquot before aqueous workup, the iminium salt can be observed directly.

Comparative Data for Identification
Compound/IntermediateExpected m/z (Positive ESI-MS)Key Structural Feature
5-Methoxy-1H-indole (Reactant) 148.07 (M+H)⁺Indole nucleus
Vilsmeier Reagent 128.04 [(CH₃)₂N=CHCl]⁺Chloroiminium cation
Iminium Salt Intermediate 203.11 [M(indole) + C₃H₆N]⁺Cationic iminium group at C3
Final Aldehyde (after hydrolysis) 176.07 (M+H)⁺Aldehyde group at C3

The Wittig Reaction: Detecting the Oxaphosphetane

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[12] The reaction involves a phosphorus ylide, which attacks the carbonyl group to form a betaine that cyclizes to a four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses to yield the alkene and a phosphine oxide byproduct.

Mechanistic Pathway and Key Intermediate

The key to the Wittig reaction's success is the formation and subsequent decomposition of the cyclic oxaphosphetane intermediate. Its stability and decomposition stereochemistry determine the E/Z ratio of the final alkene product.

Caption: The Wittig reaction proceeds through a cyclic oxaphosphetane intermediate.

Experimental Strategy for Characterization

Oxaphosphetanes are typically unstable, but their presence can be confirmed using ³¹P NMR spectroscopy, as the phosphorus atom undergoes a significant change in its chemical environment and oxidation state.

Protocol 3: In Situ ³¹P NMR Spectroscopy

  • Ylide Generation: In a flame-dried, two-neck flask under N₂, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool to 0 °C and add a strong base like n-BuLi to generate the ylide.[12]

  • Reference Spectrum: Transfer an aliquot of the ylide solution to a dry NMR tube and acquire a ³¹P NMR spectrum. The signal for the ylide should be distinct (e.g., ~+5 to +25 ppm for Ph₃P=CH₂).

  • Reaction: In the main flask, cool the ylide solution to -78 °C. Add a solution of this compound in anhydrous THF.

  • Low-Temp Analysis: After stirring for a short period (e.g., 15-30 min) at -78 °C, transfer an aliquot of the reaction mixture to a pre-cooled NMR tube.

  • Acquisition: Immediately acquire a ³¹P NMR spectrum at low temperature. Look for the appearance of a new, high-field signal characteristic of the oxaphosphetane.

  • Rationale: The phosphorus atom in an oxaphosphetane is pentavalent and part of a strained four-membered ring, causing its ³¹P NMR signal to appear at a very different, typically upfield (negative ppm), chemical shift compared to the starting ylide or the final phosphine oxide product.

Comparative ³¹P NMR Data
Phosphorus SpeciesTypical ³¹P NMR Chemical Shift (ppm)
Phosphonium Salt (Reactant) ~+20 to +30
Phosphorus Ylide ~+5 to +25
Oxaphosphetane (Intermediate) ~ -60 to -80
Triphenylphosphine Oxide (Byproduct) ~+25 to +40

Conclusion

Characterizing the reaction intermediates of this compound requires a multi-faceted analytical approach that is tailored to the specific properties of the transient species . For neutral, thermally unstable intermediates like carbinolamines, low-temperature ¹H NMR is the tool of choice. For charged intermediates like Vilsmeier-Haack adducts, ESI-MS provides unparalleled sensitivity under anhydrous conditions. Finally, for intermediates involving changes in heteroatoms like the oxaphosphetane in the Wittig reaction, ³¹P NMR offers a unique and definitive spectroscopic window. By understanding the causality behind these experimental choices, researchers can confidently probe reaction mechanisms, optimize conditions, and accelerate the development of novel indole-based therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methoxy-1H-indole-2-carbaldehyde are routine. However, the final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedures begin, a thorough understanding of the hazards associated with this compound is essential. According to safety data, this compound is classified as a solid that causes serious eye irritation. While extensive toxicity data may not be available, its structural similarity to other indole and aldehyde compounds warrants a cautious approach.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Eye Irritant Category 2GHS07WarningH319: Causes serious eye irritation

Source: Sigma-Aldrich Safety Information

Due to its classification, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, nitrile gloves, and a lab coat. All operations involving the solid compound should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially dangerous reactions.[1] Waste generated from the use of this compound must be treated as hazardous chemical waste.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: this compound waste should be categorized as non-halogenated solid organic waste .

  • Solid Waste Collection:

    • Unused or Expired Compound: The original container holding the pure compound should be treated as hazardous waste. Do not attempt to dispose of it in regular trash.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated paper towels, pipette tips, and gloves, must be collected in a designated hazardous waste container.

  • Liquid Waste Collection (if applicable):

    • If the compound was dissolved in a solvent for experimental use, the resulting solution must be collected as non-halogenated liquid organic waste .

    • Do not mix this waste stream with aqueous or halogenated solvent waste.

  • Rinsate Collection: Glassware that has contained this compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone). This rinsate is also considered hazardous and must be collected in the designated non-halogenated liquid organic waste container.

Waste Containerization and Labeling: Ensuring Clarity and Compliance

The selection and labeling of waste containers are critical for safe storage and regulatory compliance.

Container Requirements:

  • Compatibility: Use a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, a labeled, sealable container is necessary.

  • Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof lid.[1]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoiding abbreviations or formulas)

    • A list of all contents, including any solvents and their approximate concentrations.

    • The accumulation start date (the date the first piece of waste is added to the container).

    • The name and contact information of the responsible researcher or laboratory supervisor.

Storage and Disposal Workflow: A Procedural Overview

Hazardous waste must be stored in a designated, secure area within the laboratory, often referred to as a Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel and away from general laboratory traffic.

Disposal Workflow Diagram:

DisposalWorkflow Start Start: Generation of This compound Waste Identify Step 1: Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify Segregate Step 2: Segregate as Non-Halogenated Organic Waste Identify->Segregate Container Step 3: Select & Label Appropriate Hazardous Waste Container Segregate->Container Store Step 4: Store in Designated Satellite Accumulation Area (SAA) Container->Store Arrange Step 5: Arrange for Pickup by Certified Hazardous Waste Contractor Store->Arrange Dispose Step 6: Final Disposal via Incineration or Other Approved Method Arrange->Dispose End End: Compliant Disposal Dispose->End

Caption: Decision workflow for the proper disposal of this compound waste.

Final Disposal Procedures: The Role of Professional Services

The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][2] These companies are equipped to handle and process chemical waste in compliance with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The most common and effective disposal method for this type of organic compound is incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the chemical, converting it into less harmful components.

Scientific Insights: The Chemical Nature of Indole Derivatives and Disposal

While direct chemical neutralization in the laboratory is not recommended without specific, validated protocols for this compound, understanding the chemical stability and potential degradation pathways of indole derivatives provides valuable context for their handling.

Indole rings, while aromatic, can be susceptible to oxidation. The aldehyde group can also be oxidized to a carboxylic acid.[3] Furthermore, some indole derivatives can undergo microbial degradation in the environment, although this is not a controlled or recommended laboratory disposal method.[4] These factors underscore the importance of containing this chemical waste and preventing its release into the environment, where its fate is not fully controlled.

By adhering to these rigorous disposal procedures, researchers can ensure that their vital work in advancing science and medicine is conducted with the utmost commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methoxy-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Methoxy-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, requires meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and a causal understanding of its hazard profile. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound (CAS No. 21778-81-4) is a solid compound whose primary, documented hazard is serious eye irritation. Data from structurally similar indole aldehydes also suggest potential for skin and respiratory irritation.[1][2] This assessment dictates the minimum level of personal protective equipment required.

Table 1: Hazard Profile and Justification for PPE

Hazard ClassificationGHS CodePotential EffectRationale for Protective Measures
Serious Eye IrritationH319Can cause significant, potentially damaging, irritation upon contact with eyes.Mandates the use of chemical splash goggles as a minimum requirement to prevent contact.[1]
Skin Irritation (Potential)H315 (Inferred)May cause redness, itching, or inflammation upon skin contact.Requires protective gloves and a lab coat to prevent direct contact with the skin.[1][3]
Respiratory Irritation (Potential)H335 (Inferred)Inhalation of dust may irritate the respiratory tract, causing coughing or discomfort.Dictates handling in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][2]

The Essential PPE Ensemble: Your First Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a Level D protection ensemble, with specific enhancements, is appropriate for standard laboratory operations.[4][5]

Primary Barriers: Preventing Direct Contact
  • Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide sufficient protection for incidental contact.[6][7]

    • Protocol: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands, and dispose of them in the designated hazardous waste container.[8]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6]

    • Enhanced Precaution: When there is a risk of splashing (e.g., during dissolution in a solvent) or when handling larger quantities, a face shield should be worn over the safety goggles for full facial protection.[9]

Secondary Barriers: Body and Respiratory Safeguards
  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[6] Long pants and closed-toe, non-perforated shoes are standard laboratory practice and must be worn to ensure no skin is exposed.[10]

  • Respiratory Protection:

    • Standard Operations: Engineering controls, specifically a certified chemical fume hood, are the primary method for preventing respiratory exposure.[1] Under these conditions, where the compound is handled in small quantities, additional respiratory protection is typically not required.

    • When a Respirator is Needed: If engineering controls are insufficient or unavailable, or if there is a potential to generate significant dust (e.g., weighing large quantities, sonication of a suspension), a NIOSH-approved respirator is necessary. A filtering facepiece respirator (such as an N95) may be sufficient, but a thorough risk assessment by your institution's Environmental Health and Safety (EHS) department is required to determine the appropriate level of protection.[6][8]

Operational Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the experimental process. The following workflow minimizes exposure risk from preparation through cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don Full PPE: Lab Coat, Goggles, Nitrile Gloves prep_safety Locate Eyewash Station & Safety Shower prep_waste Prepare Labeled Hazardous Waste Containers handle_weigh Weigh Solid Compound on Weighing Paper or Boat prep_waste->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Avoid Splashing handle_transfer->handle_dissolve clean_disposal Dispose of Contaminated Weigh Paper/Gloves in Solid Waste Container handle_dissolve->clean_disposal Experiment Complete clean_surface Decontaminate Work Surface with Appropriate Solvent clean_disposal->clean_surface clean_doff Doff PPE in Correct Order: Gloves First, then Goggles, Finally Lab Coat clean_surface->clean_doff clean_wash Wash Hands Thoroughly with Soap and Water clean_doff->clean_wash

Caption: Workflow for Safe Handling of this compound.

Contingency Planning: Spill and Exposure Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Small-Scale Spill Response (Solid Material)
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure you are wearing your full PPE ensemble.

  • Contain & Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the solid material into a designated hazardous waste container.[3][11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous solid waste.[12]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal: A Critical Final Step

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

  • Solid Waste: All this compound waste, including residual amounts in containers and contaminated items (e.g., gloves, weighing paper, absorbent pads), must be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.[7][12]

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[10][13]

  • Pickup and Disposal: Follow your institution's specific procedures for hazardous waste collection, which typically involves contacting your EHS office.[12]

By integrating these safety protocols into your daily laboratory practice, you build a robust and trustworthy system that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.